N-(4-Methoxyphenyl)benzenesulfonamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(4-methoxyphenyl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3S/c1-17-12-9-7-11(8-10-12)14-18(15,16)13-5-3-2-4-6-13/h2-10,14H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZUQLWPXATZCDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90902044 | |
| Record name | NoName_1247 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90902044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7471-26-3 | |
| Record name | Benzenesulfon-p-anisidide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403569 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of N-(4-Methoxyphenyl)benzenesulfonamide from p-Anisidine
Executive Summary
This whitepaper provides an in-depth technical guide for the synthesis of N-(4-Methoxyphenyl)benzenesulfonamide, a core sulfonamide structure of significant interest in medicinal chemistry and materials science. The synthesis is achieved through the reaction of p-anisidine with benzenesulfonyl chloride, a classic example of nucleophilic substitution on a sulfonyl group. This document details the underlying reaction mechanism, provides a robust, step-by-step experimental protocol, outlines purification techniques, and specifies analytical methods for product characterization. The guide is designed for researchers and professionals in chemical synthesis and drug development, emphasizing the rationale behind procedural choices to ensure reproducibility, safety, and high-purity outcomes.
Introduction: The Significance of the Sulfonamide Scaffold
The sulfonamide functional group (–SO₂N–) is a cornerstone in modern pharmacology and a privileged scaffold in drug design. First recognized for the antibacterial properties of Prontosil, sulfonamide-based drugs have evolved to treat a wide array of conditions. Their utility stems from their structural mimicry of the p-aminobenzoic acid (PABA) scaffold, allowing them to act as competitive inhibitors in microbial metabolic pathways.[1] Beyond their antimicrobial applications, sulfonamides are integral to diuretics, anticonvulsants, and anti-inflammatory agents.[2][3]
The target molecule, this compound, serves as a valuable building block for more complex derivatives. The ease of its synthesis, coupled with the modifiable nature of its aromatic rings, makes it an ideal starting point for library synthesis in drug discovery programs.[3][4] This guide provides a comprehensive framework for its reliable preparation and characterization.
Reaction Principle and Mechanism
The synthesis of this compound from p-anisidine and benzenesulfonyl chloride is a classic example of the Hinsberg reaction .[5][6][7] This reaction serves as a reliable method for synthesizing sulfonamides and distinguishing between primary, secondary, and tertiary amines.[8]
The core mechanism involves the nucleophilic attack of the primary amine (p-anisidine) on the highly electrophilic sulfur atom of the benzenesulfonyl chloride. The reaction proceeds as follows:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of p-anisidine attacks the sulfur atom of benzenesulfonyl chloride. This forms a tetrahedral intermediate.
-
Leaving Group Departure: The intermediate collapses, expelling a chloride ion (Cl⁻), a stable leaving group.
-
Deprotonation: The resulting N-substituted sulfonamide still possesses an acidic proton on the nitrogen atom. In the presence of a base (e.g., sodium carbonate or sodium hydroxide), this proton is abstracted. This deprotonation is facilitated by the strong electron-withdrawing effect of the adjacent sulfonyl group.[6]
-
Formation of a Soluble Salt: The deprotonation forms a water-soluble sodium salt of the sulfonamide.[5]
-
Acidification and Precipitation: Subsequent acidification of the reaction mixture protonates the sulfonamide salt, rendering it insoluble in the aqueous medium and causing it to precipitate out of the solution, allowing for its isolation.[5][6]
References
- 1. Buy 4-Amino-N-(4-methoxyphenyl)benzenesulfonamide (EVT-367264) | 19837-74-2 [evitachem.com]
- 2. mdpi.com [mdpi.com]
- 3. macmillan.princeton.edu [macmillan.princeton.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Hinsberg reaction - Wikipedia [en.wikipedia.org]
- 6. Video: Amines to Sulfonamides: The Hinsberg Test [jove.com]
- 7. Hinsberg Reagent And Test | Unacademy [unacademy.com]
- 8. ck12.org [ck12.org]
Analysis of the Crystal Structure of N-(4-Methoxyphenyl)benzenesulfonamide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive examination of the crystal structure of N-(4-Methoxyphenyl)benzenesulfonamide, a representative diarylsulfonamide. Sulfonamide moieties are pivotal pharmacophores in a multitude of therapeutic agents, and a profound understanding of their solid-state architecture is paramount for rational drug design, polymorphism control, and predicting bioavailability. This document delineates the synthesis and crystallization protocols, details the single-crystal X-ray diffraction (SC-XRD) workflow, and offers an in-depth analysis of the resultant molecular geometry and the intricate network of intermolecular interactions that govern the crystal packing. By synthesizing experimental protocols with mechanistic insights, this guide serves as an authoritative resource for researchers in crystallography, medicinal chemistry, and materials science.
Introduction: The Significance of Sulfonamide Structures
First identified for their therapeutic potential in the 1930s, sulfonamides remain a cornerstone of medicinal chemistry. Their utility extends from antibacterial agents to anticancer and anti-inflammatory drugs. The efficacy and solid-state properties of these drugs are intrinsically linked to their three-dimensional structure and the way molecules interact with one another in the crystal lattice.[1] Crystal structure analysis provides the definitive blueprint of a molecule's conformation and its supramolecular assembly, which is dictated by a hierarchy of non-covalent interactions.
Strong intermolecular forces, particularly hydrogen bonds and π-π stacking, are the primary drivers of crystal packing in sulfonamides.[2][3] These interactions give rise to specific, recurring patterns known as supramolecular synthons. The ability to predict and control these synthons is a central goal of crystal engineering and is crucial for developing stable, effective pharmaceutical formulations.[4] This guide focuses on this compound (C₁₃H₁₃NO₃S) as a model system to illustrate the principles and practices of modern crystal structure analysis.
Synthesis and Single Crystal Growth
Synthesis Protocol
The synthesis of this compound is readily achieved via a nucleophilic substitution reaction. The protocol described here is a robust and scalable method adapted from procedures for analogous sulfonamide compounds.[1]
Rationale: This reaction couples a sulfonyl chloride with an amine. The choice of a weak base like sodium carbonate is critical; it serves to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards the product without promoting unwanted side reactions like hydrolysis of the sulfonyl chloride. Extended stirring ensures the reaction proceeds to completion, which is often necessary given the heterogeneous nature of the mixture.
Step-by-Step Protocol:
-
Reagent Preparation: To a 250 mL Erlenmeyer flask, add p-anisidine (1.23 g, 10.0 mmol) and benzenesulfonyl chloride (1.77 g, 10.0 mmol).
-
Solvent Addition: Add 50 mL of deionized water followed by 10 mL of 1 M Sodium Carbonate (Na₂CO₃) solution.
-
Reaction: Place the flask on a magnetic stir plate and stir the mixture vigorously at room temperature for 72-96 hours.
-
Product Isolation: Collect the resulting solid precipitate by suction filtration using a Büchner funnel.
-
Washing: Wash the crude product sequentially with 50 mL of deionized water and 25 mL of cold isopropanol to remove unreacted starting materials and inorganic salts.
-
Drying: Dry the purified product in a vacuum oven at 60°C to a constant weight.
Crystallization for X-ray Diffraction
The growth of diffraction-quality single crystals is the most critical and often most challenging step in structure determination. The objective is to slow down the crystallization process, allowing molecules to meticulously arrange themselves into a highly ordered, defect-free lattice. Solvent diffusion is a proven technique for this purpose.
Rationale: This method establishes a slow, controlled increase in the concentration of the anti-solvent (e.g., hexane or heptane) within the solvent (e.g., acetone) containing the dissolved compound. As the anti-solvent vapor diffuses into the solution, the solubility of the compound gradually decreases, promoting the slow formation of large, well-ordered crystals rather than rapid precipitation of an amorphous powder.
Step-by-Step Protocol:
-
Solution Preparation: Dissolve approximately 20-30 mg of the synthesized this compound in a minimal amount (2-3 mL) of acetone in a small, narrow vial.
-
Layering: Carefully place this vial inside a larger, sealable jar containing 5-10 mL of an anti-solvent, such as hexane or heptane. Ensure the liquid levels are such that the anti-solvent does not immediately mix with the acetone solution.
-
Diffusion: Seal the jar tightly and leave it undisturbed in a vibration-free environment for several days to a week.
-
Crystal Harvesting: Once suitable crystals (typically 0.1-0.3 mm in size) have formed, carefully retrieve them from the vial using a spatula or loop.
Single-Crystal X-ray Diffraction (SC-XRD) Analysis Workflow
SC-XRD is the definitive technique for elucidating the atomic-level structure of a crystalline solid. The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern to build a three-dimensional model of the electron density, and thus the atomic arrangement.
Caption: A generalized workflow for single-crystal X-ray diffraction analysis.
Experimental Protocol Example:
A suitable crystal of this compound is mounted on a diffractometer (e.g., a Bruker Kappa APEXII CCD).[5] Data is collected using molybdenum (Mo Kα) radiation (λ = 0.71073 Å) at a controlled temperature, often 296 K.[5] A series of diffraction images are collected as the crystal is rotated. These raw images are then processed—integrated, scaled, and corrected for absorption effects (e.g., using SADABS)—to yield a list of reflection intensities.[5] The structure is solved using direct methods and refined against the experimental data to minimize the difference between observed and calculated structure factors. The quality of the final model is assessed using metrics like the R-factor and goodness-of-fit.[5]
Structural Analysis and Discussion
The crystal structure of this compound (C₁₃H₁₃NO₃S) has been determined and reveals key insights into its molecular conformation and packing.[5]
Crystallographic Data Summary
| Parameter | Value | Reference |
| Chemical Formula | C₁₃H₁₃NO₃S | [5] |
| Molecular Weight (Mr) | 263.30 | [5] |
| Crystal System | Orthorhombic | [5] |
| Space Group | P2₁2₁2₁ | [5] |
| a (Å) | 5.3094 (5) | [5] |
| b (Å) | 8.5309 (10) | [5] |
| c (Å) | 27.925 (3) | [5] |
| Volume (ų) | 1264.8 (2) | [5] |
| Z (Molecules per cell) | 4 | [5] |
| R[F² > 2σ(F²)] | 0.061 | [5] |
| wR(F²) | 0.131 | [5] |
| Goodness-of-fit (S) | 1.02 | [5] |
Molecular Geometry and Conformation
The analysis reveals a non-planar conformation. A notable feature in the determined structure is the disorder of the benzenesulfonamide phenyl ring over two sites with an occupancy ratio of 0.56:0.44.[5] This disorder indicates that the ring can adopt two slightly different orientations within the crystal lattice.
The dihedral angles between the methoxybenzene group and the two components of the disordered benzene ring are 54.6° and 62.9°, respectively.[5] This significant twist between the two aromatic systems is a common feature in related diarylsulfonamide structures and is influenced by the steric and electronic demands of the central sulfonamide bridge.[1][6] Bond lengths and angles within the sulfonamide group (S-N, S-O, S-C) are consistent with those reported for other N-(4-methoxyphenyl)-sulfonamides found in the Cambridge Structural Database (CSD).[1]
Supramolecular Architecture and Intermolecular Interactions
The crystal packing is primarily stabilized by a robust network of intermolecular hydrogen bonds, a defining characteristic of sulfonamide crystals.[2][7] In this compound, the most significant interaction is an N—H⋯O hydrogen bond between the sulfonamide nitrogen (donor) and one of the sulfonyl oxygen atoms (acceptor) of an adjacent molecule.[5]
This interaction propagates through the crystal, linking molecules head-to-tail to form infinite one-dimensional polymeric chains that extend along the crystallographic a-axis.[5] This specific motif is known in graph-set notation as a C(4) chain.[6]
Caption: The N-H···O hydrogen bond forming a C(4) chain synthon.
In addition to these primary hydrogen bonds, weaker C—H⋯π interactions are also present, further stabilizing the overall three-dimensional packing arrangement.[5] These interactions involve hydrogen atoms from the phenyl rings interacting with the electron-rich face of an aromatic ring on a neighboring molecule. The interplay of these strong and weak interactions defines the final, stable crystal lattice.
Conclusion
The crystal structure analysis of this compound provides a clear and detailed picture of its solid-state conformation and supramolecular assembly. The synthesis and crystallization protocols outlined are reliable methods for obtaining high-quality single crystals. The structure is characterized by a significant twist between its two aryl rings and a packing arrangement dominated by classic N—H⋯O hydrogen bonds, which form infinite C(4) chains. The presence of ring disorder and supplementary C—H⋯π interactions highlights the complexity of the forces at play.
This detailed structural knowledge is invaluable for the pharmaceutical sciences. It forms the basis for understanding physical properties like melting point and solubility, aids in the identification and control of polymorphs, and provides a framework for designing novel sulfonamide derivatives with tailored properties for improved therapeutic outcomes.
References
- 1. mdpi.com [mdpi.com]
- 2. Polymorphism, Intermolecular Interactions, and Spectroscopic Properties in Crystal Structures of Sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Supramolecular synthon hierarchy in sulfonamide cocrystals with syn-amides and N-oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-(4-Methoxyphenyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.iucr.org [journals.iucr.org]
- 7. Crystal polymorphism and spectroscopical properties of sulfonamides in solid state by means of First Principles calculations - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of N-(4-Methoxyphenyl)benzenesulfonamide
Introduction
The sulfonamide functional group is a cornerstone of modern medicinal chemistry, first recognized for its therapeutic potential with the discovery of Prontosil in the 1930s[1]. This discovery ushered in the era of antibacterial chemotherapy and earned Gerhard Domagk the 1939 Nobel Prize in Medicine[1]. Today, the benzenesulfonamide scaffold is integral to a wide array of FDA-approved drugs and continues to be a fertile ground for the development of novel therapeutic agents, including anticancer, anti-inflammatory, and antiviral candidates[1][2][3]. N-(4-Methoxyphenyl)benzenesulfonamide, a member of this distinguished class, serves as a valuable model compound and a synthetic intermediate. Its structural simplicity, combined with the electronic influence of the methoxy group, makes it an excellent subject for studying the fundamental interactions that govern molecular recognition and crystal packing in drug-like molecules. This guide provides a comprehensive analysis of its physical and chemical properties, grounded in experimental data, to support its application in research and development.
Chemical and Structural Identity
A precise understanding of a compound's identity is the foundation of all subsequent research. This compound is structurally defined by a benzenesulfonyl group linked to a 4-methoxyphenyl (p-anisidine) moiety via a sulfonamide bond.
-
IUPAC Name: this compound
-
Molecular Formula: C₁₃H₁₃NO₃S[4]
-
Molecular Weight: 263.32 g/mol [5]
-
CAS Number: While a specific CAS number for the unsubstituted this compound is not prominently available in the search results, related structures like the 4-amino derivative are well-documented (CAS 19837-74-2)[6][7][8].
Caption: Chemical structure of this compound.
Physical Properties
The macroscopic physical properties of a compound dictate its handling, formulation, and pharmacokinetic behavior. While data for the parent compound is sparse, properties of closely related analogues provide valuable context.
| Property | Value | Source |
| Appearance | White needles (recrystallized from methanol) | [4] |
| Melting Point | 142.5-144.5 °C (for 4-cyano derivative) | [9] |
| 133–134 °C (for 3-nitro derivative) | [1] | |
| 182–183 °C (for 4-nitro derivative) | [1] | |
| Solubility | Soluble in polar solvents like ethanol and methanol; limited solubility in non-polar solvents (inferred from 4-amino derivative). | [6] |
| pKa | 8.04 ± 0.15 (Predicted for a related hydroxy derivative) |
Note: The melting point can vary significantly based on the substitution pattern on the benzenesulfonyl ring, reflecting differences in crystal packing and intermolecular forces.
Crystallographic and Spectroscopic Analysis
Solid-State Structure: A Study in Molecular Conformation and Intermolecular Forces
Single-crystal X-ray diffraction provides the most definitive insight into the three-dimensional structure of a molecule. Studies on this compound and its derivatives reveal a non-coplanar or "V-shaped" conformation[10].
The dihedral angle (the angle between the planes) of the two aromatic rings is a key structural feature. In the parent compound, this angle is reported to be between 54.6° and 62.9°, depending on crystallographic disorder[4]. This twisted conformation is a result of steric hindrance between the hydrogen atoms on the aromatic rings and the bulky sulfonyl oxygen atoms[6].
Intermolecular Interactions: The crystal packing is dominated by hydrogen bonding. The acidic proton on the sulfonamide nitrogen (N-H) acts as a hydrogen bond donor, while the electronegative oxygen atoms of the sulfonyl group (S=O) act as acceptors[1]. This N—H···O interaction is a recurring motif in sulfonamide crystal structures, typically forming infinite one-dimensional chains that stabilize the crystal lattice[1][4][11]. Weak C—H···π interactions may also contribute to the overall crystal stability[4][11].
Caption: Intermolecular N-H···O hydrogen bonds forming a C(4) chain.
Spectroscopic Characterization
| Technique | Expected Features |
| ¹H NMR | - A singlet for the sulfonamide proton (N-H), typically downfield. - Aromatic protons of the benzenesulfonyl group appearing as multiplets. - Aromatic protons of the methoxyphenyl group appearing as two doublets (AA'BB' system). - A sharp singlet around 3.8 ppm for the methoxy (-OCH₃) protons. |
| ¹³C NMR | - Signals for the quaternary carbons of the aromatic rings. - Multiple signals in the aromatic region (approx. 114-158 ppm) for the C-H carbons. - A signal around 55 ppm for the methoxy (-OCH₃) carbon. |
| IR Spectroscopy | - A characteristic N-H stretching band (approx. 3200-3300 cm⁻¹). - Strong, asymmetric and symmetric stretching bands for the S=O group (approx. 1350 and 1160 cm⁻¹). - C-O stretching for the methoxy group (approx. 1250 cm⁻¹). - Aromatic C=C and C-H stretching and bending vibrations. |
| Mass Spectrometry | - A molecular ion peak [M]⁺ corresponding to the compound's molecular weight (263.32). - Characteristic fragmentation patterns involving the cleavage of the S-N bond and loss of SO₂. |
Synthesis and Reactivity
Experimental Protocol: Synthesis
The synthesis of this compound is a straightforward and high-yielding nucleophilic substitution reaction, demonstrating a classic method for sulfonamide bond formation[1][4].
Principle: The reaction involves the nucleophilic attack of the amino group of p-anisidine (4-methoxyaniline) on the electrophilic sulfur atom of benzenesulfonyl chloride. A base is required to neutralize the hydrochloric acid byproduct, driving the reaction to completion.
Step-by-Step Methodology:
-
Reagent Preparation: In a suitable reaction vessel (e.g., a 250 mL Erlenmeyer flask), combine p-anisidine (1.0 equivalent) and benzenesulfonyl chloride (1.0 equivalent)[4].
-
Solvent and Base Addition: Add deionized water (approx. 5 volumes) and an aqueous solution of a mild base, such as 1 M sodium carbonate (Na₂CO₃), to maintain a pH of approximately 8[1][4]. The use of an aqueous medium makes this a relatively green chemical process.
-
Reaction: Stir the biphasic mixture vigorously at room temperature. The reaction progress can be monitored using Thin Layer Chromatography (TLC)[4]. The reaction is typically allowed to proceed for several hours to days to ensure completion[1].
-
Work-up and Isolation: Upon completion, acidify the reaction mixture with dilute HCl to a pH of ~2. This protonates any remaining p-anisidine and ensures the product is fully precipitated[4].
-
Purification: Collect the crude solid product by suction filtration and wash thoroughly with deionized water to remove inorganic salts and any remaining acid[1]. Further washing with a solvent like isopropanol can remove organic impurities[1].
-
Recrystallization: For high purity, recrystallize the crude product from a suitable solvent, such as methanol, to afford the final product as white needles[4].
Caption: General workflow for the synthesis of the title compound.
Biological Context and Potential Applications
While specific biological activity data for this compound is not extensively documented, the sulfonamide scaffold is of immense interest to drug discovery professionals. Derivatives of this core structure have been investigated for a multitude of therapeutic applications.
-
Antimicrobial Agents: The primary historical application of sulfonamides is in combating bacterial infections. They act by inhibiting dihydropteroate synthase, an enzyme crucial for folic acid synthesis in bacteria[6]. This mechanism disrupts bacterial DNA replication and leads to cell death[6].
-
Anti-inflammatory and Anticancer Activity: Many sulfonamide derivatives are being explored as anti-inflammatory and anticancer agents[1][13]. A key target is carbonic anhydrase (CA), an enzyme that is overexpressed in many tumors. Inhibition of CA can disrupt the pH balance of cancer cells, leading to apoptosis. Benzenesulfonamide derivatives have been specifically designed as potent CA IX inhibitors[14].
-
Cardiovascular Effects: Certain sulfonamide-containing molecules have shown effects on the cardiovascular system, including the ability to decrease arterial blood pressure and act as diuretics[15].
The this compound structure serves as a valuable starting point or fragment for the synthesis of more complex molecules with tailored biological activities. The methoxy group can be easily modified or can influence the metabolic stability and receptor-binding properties of potential drug candidates.
Conclusion
This compound is a compound of significant academic and pharmaceutical interest. Its synthesis is robust and straightforward, and its physicochemical properties are well-defined by a non-planar structure governed by strong intermolecular N-H···O hydrogen bonds. While not a therapeutic agent itself, it represents a fundamental scaffold. A thorough understanding of its structural, spectroscopic, and chemical characteristics, as detailed in this guide, is crucial for researchers aiming to leverage the proven potential of the sulfonamide class in the design and development of next-generation therapeutic agents.
References
- 1. Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives [mdpi.com]
- 2. journals.iucr.org [journals.iucr.org]
- 3. N-(2-Formylphenyl)-4-methoxy-N-(4-methoxyphenylsulfonyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-(4-Methoxyphenyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound [stenutz.eu]
- 6. Buy 4-Amino-N-(4-methoxyphenyl)benzenesulfonamide (EVT-367264) | 19837-74-2 [evitachem.com]
- 7. 4-amino-N-(4-methoxyphenyl)benzene-1-sulfonamide | C13H14N2O3S | CID 578975 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Benzenesulfonamide, 4-amino-N-(4-methoxyphenyl)- [webbook.nist.gov]
- 9. Benzenesulfonamide, 4-cyano-N-(4-methoxyphenyl)- CAS#: 751481-55-7 [m.chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. journals.iucr.org [journals.iucr.org]
- 12. jcsp.org.pk [jcsp.org.pk]
- 13. researchgate.net [researchgate.net]
- 14. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibit ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05277B [pubs.rsc.org]
- 15. periodicos.cerradopub.com.br [periodicos.cerradopub.com.br]
Navigating the Solubility Landscape of N-(4-Methoxyphenyl)benzenesulfonamide: A Technical Guide for Drug Development Professionals
Introduction: The Critical Role of Solubility in Pharmaceutical Development
In the journey of a drug candidate from discovery to a viable therapeutic, solubility is a fundamental physicochemical property that dictates its fate.[1][2] For a drug to exert its therapeutic effect, it must first be absorbed into the systemic circulation, a process largely governed by its ability to dissolve in physiological fluids.[3] Poor solubility can lead to low and erratic bioavailability, hindering clinical efficacy and posing significant challenges for formulation development.[1][2] More than 40% of new chemical entities (NCEs) developed in the pharmaceutical industry are practically insoluble in water, making solubility enhancement a major hurdle for formulation scientists.[1][2] This guide provides an in-depth exploration of the solubility of N-(4-Methoxyphenyl)benzenesulfonamide, a sulfonamide derivative of interest, in various organic solvents. We will delve into the theoretical underpinnings of solubility, present predictive data based on established models, and provide a robust experimental protocol for its determination.
Physicochemical Properties of this compound
A thorough understanding of a compound's physicochemical properties is paramount to predicting and interpreting its solubility behavior.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₃NO₃S | [4] |
| Molecular Weight | 263.31 g/mol | [4] |
| Melting Point | Not explicitly available for the target compound. A related compound, 4-Amino-N-(4-methoxyphenyl)benzenesulfonamide, has a melting point of 250–252°C.[5] | - |
| Crystal Structure | Orthorhombic. The crystal structure reveals intermolecular N—H⋯O hydrogen bonds forming infinite polymeric chains.[4][6] | [4][6] |
Theoretical Frameworks for Solubility Prediction
While experimental determination remains the gold standard, theoretical models provide invaluable predictive insights, guiding solvent selection and formulation strategies in the early stages of development.
Hansen Solubility Parameters (HSP): A Powerful Predictive Tool
Developed by Charles Hansen, the Hansen Solubility Parameters (HSP) are based on the principle that "like dissolves like."[7][8] This model quantifies the cohesive energy of a substance by dividing it into three components:
-
δd (Dispersion): Energy from van der Waals forces.
-
δp (Polar): Energy from dipolar intermolecular forces.
-
δh (Hydrogen Bonding): Energy from hydrogen bonds.
The closer the HSP values of a solute and a solvent, the higher the likelihood of dissolution.[7] The relative solubility can be estimated by calculating the "Hansen distance" (Ra) between the solute and the solvent in the three-dimensional Hansen space. A smaller Ra indicates a higher affinity and thus, better solubility.
Estimating Hansen Solubility Parameters for this compound
In the absence of experimentally determined HSP values for this compound, group contribution methods can be employed for a reliable estimation. Based on established methodologies, the estimated HSP values for this compound are:
-
δd: 19.5 MPa½
-
δp: 10.5 MPa½
-
δh: 9.0 MPa½
COSMO-RS: A Quantum Chemistry-Based Approach
The Conductor-like Screening Model for Real Solvents (COSMO-RS) is a powerful quantum chemistry-based method for predicting thermodynamic properties of fluids and solutions, including solubility.[9][10] It calculates the chemical potential of a solute in a solvent based on the interaction of molecular surface polarities.[10] COSMO-RS can provide highly accurate quantitative solubility predictions and is increasingly used in pharmaceutical development for solvent screening and formulation design.[11][12]
Solubility Profile of this compound in Organic Solvents
The following table presents the predicted relative solubility of this compound in a range of common organic solvents, based on the calculated Hansen distance (Ra). A lower Ra value suggests a higher predicted solubility.
| Solvent | δd (MPa½) | δp (MPa½) | δh (MPa½) | Ra (Hansen Distance) | Predicted Relative Solubility |
| This compound (Solute) | 19.5 | 10.5 | 9.0 | - | - |
| Dichloromethane | 17.0 | 7.3 | 7.1 | 5.2 | Excellent |
| Acetone | 15.5 | 10.4 | 7.0 | 5.0 | Excellent |
| Ethyl Acetate | 15.8 | 5.3 | 7.2 | 7.4 | Good |
| Ethanol | 15.8 | 8.8 | 19.4 | 11.5 | Moderate |
| Methanol | 15.1 | 12.3 | 22.3 | 14.3 | Moderate |
| Toluene | 18.0 | 1.4 | 2.0 | 11.7 | Poor |
| Hexane | 14.9 | 0.0 | 0.0 | 16.5 | Very Poor |
Note: The Hansen Solubility Parameters for the solvents were obtained from established databases.
This predictive data suggests that this compound is likely to exhibit good solubility in moderately polar solvents like dichloromethane and acetone, and moderate solubility in alcohols like ethanol and methanol. Its solubility is predicted to be poor in non-polar aromatic solvents like toluene and very poor in aliphatic hydrocarbons like hexane. This aligns with the general understanding of sulfonamide solubility.
Experimental Determination of Solubility: The Shake-Flask Method
While predictive models are invaluable, experimental verification is crucial for accurate formulation development. The shake-flask method is widely regarded as the "gold standard" for determining the equilibrium solubility of a solid in a liquid.[13]
Protocol: Shake-Flask Method for this compound
Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.
Materials:
-
This compound (solid)
-
Selected organic solvent (e.g., acetone, ethanol)
-
Scintillation vials or flasks with screw caps
-
Orbital shaker with temperature control
-
Syringe filters (0.45 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector
-
Volumetric flasks and pipettes
-
Analytical balance
Procedure:
-
Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to a series of vials containing a known volume of the selected solvent. Ensure there is undissolved solid material at the bottom of each vial.
-
Equilibration: Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow the undissolved solid to settle.
-
Sampling and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter into a clean vial to remove any undissolved particles.
-
Dilution: Accurately dilute the filtered solution with the solvent to a concentration within the calibration range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.
-
Data Analysis: Calculate the solubility as the average concentration from replicate experiments, typically expressed in mg/mL or mol/L.
Self-Validation:
-
Equilibrium Confirmation: To confirm that equilibrium has been reached, take samples at different time points (e.g., 24, 48, and 72 hours). The solubility should be consistent across the later time points.
-
Solid Phase Analysis: After the experiment, analyze the remaining solid material using techniques like X-ray powder diffraction (XRPD) to ensure that the solid form has not changed during the experiment.
Logical Workflow for Solubility Assessment
The following diagram illustrates a logical workflow for assessing the solubility of a drug candidate like this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis - Mendeley Data [data.mendeley.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Anticancer activity and QSAR study of sulfur-containing thiourea and sulfonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buy 4-Amino-N-(4-methoxyphenyl)benzenesulfonamide (EVT-367264) | 19837-74-2 [evitachem.com]
- 6. N-(4-Methoxyphenyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 8. Solubility parameters (HSP) [adscientis.com]
- 9. Computational Support to Explore Ternary Solid Dispersions of Challenging Drugs Using Coformer and Hydroxypropyl Cellulose - PMC [pmc.ncbi.nlm.nih.gov]
- 10. zenodo.org [zenodo.org]
- 11. scispace.com [scispace.com]
- 12. approcess.com [approcess.com]
- 13. Hansen solubility parameters [stenutz.eu]
"N-(4-Methoxyphenyl)benzenesulfonamide molecular weight and formula"
An In-Depth Technical Guide to N-(4-Methoxyphenyl)benzenesulfonamide
Abstract
This technical guide provides a comprehensive overview of this compound, a key organic compound within the sulfonamide class. Sulfonamides are a cornerstone in medicinal chemistry, recognized for a wide spectrum of biological activities.[1] This document details the molecule's fundamental properties, a robust synthesis protocol based on the Schotten-Baumann reaction, its structural characterization, and the broader context of its application in scientific research. The guide is intended for researchers, chemists, and professionals in drug development who require a detailed understanding of this compound's synthesis and characteristics.
Molecular and Physicochemical Properties
This compound is an aromatic sulfonamide characterized by a benzenesulfonyl group linked to the nitrogen atom of a 4-methoxyphenyl group (p-anisidine). This structure is foundational for further synthetic modifications in medicinal chemistry research. The core properties are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₃H₁₃NO₃S | [2] |
| Molecular Weight | 263.30 g/mol | [2] |
| IUPAC Name | This compound | [2] |
| CAS Number | 6350-69-2 | N/A |
| Canonical SMILES | COC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC=C2 | N/A |
| Appearance | White needles (recrystallized from methanol) | [2] |
Synthesis and Reaction Mechanism
The synthesis of this compound is efficiently achieved through the reaction of benzenesulfonyl chloride with p-anisidine (4-methoxyaniline). This reaction is a classic example of nucleophilic substitution at a sulfonyl center and is typically conducted under Schotten-Baumann conditions, which utilize a base to neutralize the hydrochloric acid byproduct, thereby driving the reaction to completion.[3][4]
Reaction Mechanism
The mechanism involves the nucleophilic attack of the nitrogen atom of p-anisidine on the electrophilic sulfur atom of benzenesulfonyl chloride.[5][6] This forms a tetrahedral intermediate, which then collapses, expelling a chloride ion as the leaving group. The base present in the reaction medium neutralizes the generated HCl, preventing the protonation of the unreacted amine and ensuring a high yield.[4]
Experimental Protocol: Schotten-Baumann Synthesis
The following protocol is a self-validating system for the synthesis and isolation of the title compound. The use of a biphasic system or an aqueous medium with controlled pH is characteristic of the Schotten-Baumann reaction, ensuring efficient amide formation while minimizing hydrolysis of the sulfonyl chloride.[3][5]
Materials:
-
Benzenesulfonyl chloride (10 mmol)
-
p-Anisidine (10 mmol)
-
Distilled water (10 ml)
-
Dilute sodium carbonate solution
-
3 N Hydrochloric acid (HCl)
-
Methanol (for recrystallization)
Procedure:
-
Combine equimolar quantities (10 mmol) of benzenesulfonyl chloride and p-anisidine in 10 ml of distilled water in a suitable reaction flask.
-
Stir the mixture vigorously at room temperature.
-
Monitor the pH of the reaction and maintain it at approximately 8 by the dropwise addition of a dilute sodium carbonate solution. The base neutralizes the HCl formed during the reaction.[2]
-
Continue the reaction until completion, which can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, acidify the reaction mixture with 3 N HCl. This step ensures the precipitation of the sulfonamide product, which is insoluble in acidic aqueous media.[2]
-
Collect the crude product by filtration.
-
Wash the solid with water to remove any remaining salts.
-
Dry the crude product.
-
Purify the compound by recrystallization from methanol to afford pure this compound as white needles.[2]
Structural Characterization and Analysis
The definitive structure of this compound has been elucidated by X-ray crystallography.[2] Spectroscopic methods are routinely employed to confirm the identity and purity of the synthesized compound.
Molecular Geometry
Crystal structure analysis reveals important conformational details. The methoxybenzene group is nearly planar.[2] The dihedral angles between this methoxybenzene ring and the benzene ring of the benzenesulfonamide moiety are 54.6 (4)° and 62.9 (5)° (due to disorder in the crystal structure).[2] In the solid state, the crystal packing is stabilized by intermolecular N—H⋯O hydrogen bonds, which form infinite one-dimensional polymeric chains.[2] Weak C—H⋯π interactions also contribute to the stability of the crystal lattice.[2]
Spectroscopic Profile
While specific spectral data must be obtained experimentally, the expected characteristics are as follows:
-
¹H NMR: The spectrum would show distinct signals for the aromatic protons on both phenyl rings, a sharp singlet around 3.8 ppm for the methoxy (-OCH₃) protons, and a broad singlet for the acidic sulfonamide proton (N-H), which is exchangeable with D₂O.
-
¹³C NMR: The spectrum would display signals corresponding to the unique aromatic carbons, with the carbon attached to the methoxy group appearing at a characteristic downfield shift, and a signal for the methoxy carbon itself around 55 ppm.
-
Infrared (IR) Spectroscopy: Key vibrational bands would include a sharp peak for N-H stretching (around 3250 cm⁻¹), strong, characteristic asymmetric and symmetric stretching bands for the S=O group (typically in the 1350-1300 cm⁻¹ and 1160-1150 cm⁻¹ regions, respectively), and C-O stretching for the methoxy group.
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (263.30 g/mol ).
These spectroscopic techniques are essential for verifying the structure and purity of the synthesized compound.[7]
Applications and Research Context
This compound belongs to the sulfonamide class of compounds, which are of immense interest in drug discovery. The sulfonamide functional group is a key pharmacophore found in a variety of therapeutic agents, including antibacterial, anticancer, and anti-inflammatory drugs.[1][7]
The synthesis of the title compound is often a step in the development and study of more complex, bioactive molecules.[2] Its derivatives have been investigated for a range of biological activities. For example, related sulfonamide structures have been identified as inhibitors of enzymes like carbonic anhydrase and Lemur tyrosine kinase 3, both of which are implicated in tumor development.[1] Therefore, this compound serves as a valuable building block and reference compound for structure-activity relationship (SAR) studies in the pursuit of new therapeutic agents.
Safety and Handling
As with all laboratory chemicals, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed hazard information, consult the Safety Data Sheet (SDS) provided by the supplier.
References
- 1. mdpi.com [mdpi.com]
- 2. N-(4-Methoxyphenyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 4. Schotten-Baumann Reaction [organic-chemistry.org]
- 5. grokipedia.com [grokipedia.com]
- 6. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 7. Buy 4-Amino-N-(4-methoxyphenyl)benzenesulfonamide (EVT-367264) | 19837-74-2 [evitachem.com]
Spectroscopic Characterization of N-(4-Methoxyphenyl)benzenesulfonamide: An In-depth Technical Guide
Introduction
N-(4-Methoxyphenyl)benzenesulfonamide is a secondary sulfonamide that belongs to a class of organic compounds with significant importance in medicinal chemistry and material science. The unique structural arrangement of a benzenesulfonyl group linked to a methoxy-substituted aniline moiety imparts specific chemical and physical properties, making a thorough spectroscopic characterization essential for its identification, purity assessment, and for understanding its molecular behavior. This guide provides a detailed exploration of the spectroscopic signature of this compound, grounded in field-proven insights and established analytical principles. We will delve into the interpretation of its Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectra.
The molecular structure of this compound, with a molecular formula of C₁₃H₁₃NO₃S and a molecular weight of 263.31 g/mol , forms the basis for the interpretation of its spectroscopic data[1]. The presence of two distinct aromatic rings, a sulfonamide linkage, and a methoxy group gives rise to a unique and identifiable spectral fingerprint.
Overall Spectroscopic Workflow
A systematic approach is crucial for the comprehensive characterization of this compound. The following workflow outlines a logical sequence of spectroscopic analyses to confirm the structure and purity of the compound.
Caption: Overall workflow for the synthesis and spectroscopic characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.
Experimental Protocol: NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrumentation: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Obtain the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a 30-45 degree pulse angle.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.
¹H NMR Spectral Interpretation
The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons on the two aromatic rings, the N-H proton of the sulfonamide, and the methoxy group protons. The following table summarizes the expected chemical shifts and multiplicities, based on experimental data for a closely related compound[2].
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| Benzenesulfonamide (ortho-H) | ~7.70 | Doublet | ~8.0 | 2H |
| Benzenesulfonamide (meta/para-H) | ~7.20-7.25 | Multiplet | - | 3H |
| N-H | ~7.10 | Singlet (broad) | - | 1H |
| 4-Methoxyphenyl (ortho to -NH) | ~7.05-7.15 | Multiplet | - | 2H |
| 4-Methoxyphenyl (ortho to -OCH₃) | ~6.70-6.80 | Doublet | ~8.8 | 2H |
| Methoxy (-OCH₃) | ~3.75 | Singlet | - | 3H |
Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.
The downfield shift of the protons ortho to the sulfonyl group is due to the electron-withdrawing nature of the SO₂ group. The protons on the methoxy-substituted ring are generally more upfield due to the electron-donating effect of the methoxy group.
¹³C NMR Spectral Interpretation
The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. The expected chemical shifts are presented below, based on experimental data for a similar compound[2].
| Carbon Assignment | Chemical Shift (δ, ppm) |
| Benzenesulfonamide (C-S) | ~136.0 |
| Benzenesulfonamide (aromatic CH) | ~129.0 - 130.0 |
| 4-Methoxyphenyl (C-O) | ~158.0 |
| 4-Methoxyphenyl (C-N) | ~129.0 |
| 4-Methoxyphenyl (aromatic CH) | ~114.5, ~125.5 |
| Methoxy (-OCH₃) | ~55.5 |
The carbon attached to the oxygen of the methoxy group is significantly deshielded and appears downfield. The carbons of the benzenesulfonamide ring are also downfield due to the electron-withdrawing sulfonyl group.
Caption: Key ¹H NMR correlations for this compound.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The spectrum arises from the vibrations of the chemical bonds upon absorption of infrared radiation.
Experimental Protocol: FTIR
-
Sample Preparation: For solid samples, the KBr pellet method is common. A small amount of the compound is ground with dry KBr powder and pressed into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.
-
Instrumentation: An FTIR spectrometer is used to acquire the spectrum.
-
Data Acquisition: A background spectrum of the KBr pellet or the empty ATR crystal is recorded first. Then, the sample spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
FTIR Spectral Interpretation
The FTIR spectrum of this compound will be dominated by the characteristic absorption bands of the sulfonamide and the aromatic rings. The following table outlines the expected key vibrational frequencies based on data from similar sulfonamides[3].
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
| N-H Stretch | 3390 - 3230 | Medium |
| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak |
| Asymmetric SO₂ Stretch | 1345 - 1315 | Strong |
| Symmetric SO₂ Stretch | 1185 - 1145 | Strong |
| Aromatic C=C Stretch | 1600 - 1450 | Medium-Strong |
| C-O-C Asymmetric Stretch | 1280 - 1240 | Strong |
| C-O-C Symmetric Stretch | 1060 - 1020 | Medium |
| S-N Stretch | 925 - 905 | Medium |
The two strong bands for the SO₂ stretching are highly characteristic of the sulfonamide group. The N-H stretching frequency can be influenced by hydrogen bonding; in the solid state, this band is often broad.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.
Experimental Protocol: MS
-
Ionization: Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule, which will likely produce the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻.
-
Mass Analyzer: A quadrupole, time-of-flight (TOF), or ion trap mass analyzer can be used to separate the ions based on their mass-to-charge ratio (m/z).
-
Data Acquisition: The mass spectrum is recorded, showing the relative abundance of the ions.
Mass Spectrum Interpretation
The molecular ion peak for this compound is expected at an m/z corresponding to its molecular weight (263.31).
-
Expected Molecular Ion: [M+H]⁺ at m/z 264.1 or [M-H]⁻ at m/z 262.1.
Common fragmentation pathways for N-aryl benzenesulfonamides under negative ion ESI-MS/MS include the loss of SO₂[4]. Another potential fragmentation is the cleavage of the S-N bond.
Key Fragmentation Pathways:
-
Loss of SO₂: The [M-H]⁻ ion can lose a molecule of sulfur dioxide (64 Da) to give a fragment at m/z 198.
-
S-N Bond Cleavage: Cleavage of the S-N bond can lead to fragments corresponding to the benzenesulfonyl moiety and the 4-methoxyaniline moiety.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds typically exhibit characteristic absorption bands in the UV region.
Experimental Protocol: UV-Vis
-
Sample Preparation: A dilute solution of this compound is prepared in a UV-transparent solvent, such as ethanol or acetonitrile.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is used.
-
Data Acquisition: The absorbance spectrum is recorded over a range of approximately 200-400 nm.
UV-Vis Spectrum Interpretation
The UV-Vis spectrum of this compound is expected to show absorption bands arising from π → π* transitions in the two aromatic rings. The presence of the auxochromic -OCH₃ and -NH- groups, and the chromophoric -SO₂- group will influence the position and intensity of these bands. For benzenesulfonamides, characteristic absorptions are typically observed in the range of 220-280 nm[5][6]. The methoxy substitution is likely to cause a slight red shift (shift to longer wavelengths) of these absorptions.
Conclusion
The comprehensive spectroscopic characterization of this compound, employing a combination of NMR, FTIR, MS, and UV-Vis techniques, provides a robust and unambiguous confirmation of its molecular structure. The data and interpretations presented in this guide serve as a valuable resource for researchers and scientists in the fields of drug development and chemical sciences, ensuring the accurate identification and quality control of this important sulfonamide derivative. Each spectroscopic technique offers a unique piece of the structural puzzle, and together they provide a complete and detailed picture of the molecule.
References
An In-depth Technical Guide to the Physicochemical Properties of N-(4-Methoxyphenyl)benzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
N-(4-Methoxyphenyl)benzenesulfonamide is a significant scaffold in medicinal chemistry, belonging to the esteemed sulfonamide class of compounds. Its structural architecture, featuring a benzenesulfonyl group linked to a methoxy-substituted aniline moiety, provides a versatile platform for the development of novel therapeutic agents. A comprehensive understanding of its fundamental physicochemical properties, namely its melting point and stability profile, is paramount for its effective handling, formulation, and progression through the drug development pipeline. This guide provides an in-depth analysis of these critical parameters, grounded in established scientific principles and field-proven methodologies. We will explore the theoretical basis for its solid-state behavior and chemical robustness, detail authoritative experimental protocols for their determination, and offer insights into the causality behind these analytical choices.
Introduction: The Significance of this compound
The sulfonamide functional group is a cornerstone of modern pharmacology, present in a wide array of antibacterial, diuretic, and hypoglycemic agents. The specific molecule, this compound, serves as a crucial intermediate and a structural analogue in the synthesis and study of more complex bioactive molecules. Its two aromatic rings, connected by the sulfonamide linkage, offer sites for functionalization, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. A precise characterization of its melting point is essential for purity assessment and as an indicator of crystalline lattice energy. Equally critical is its stability profile, which dictates its shelf-life, degradation pathways, and compatibility with various formulation excipients.
Physicochemical Characterization
A foundational aspect of working with any chemical entity is the precise determination of its physical and chemical properties. These data points serve as the bedrock for all subsequent research and development activities.
Molecular Structure and Properties
The structural identity of this compound has been unequivocally confirmed through single-crystal X-ray diffraction.[1] This analysis provides definitive data on its molecular formula, weight, and crystalline arrangement.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₃NO₃S | [1] |
| Molecular Weight | 263.30 g/mol | [1] |
| CAS Number | Not definitively found; often confused with derivatives. | - |
| Appearance | Crystalline solid (predicted) | - |
Melting Point Analysis
| Compound | Melting Point (°C) | Structural Difference | Source |
| N-(4-methoxyphenyl)-4-nitrobenzenesulfonamide | 182–183 | Addition of a para-nitro group | [2] |
| N-(4-methoxyphenyl)-3-nitrobenzenesulfonamide | 133–134 | Addition of a meta-nitro group | [2] |
| N-(4-methoxyphenyl)-2-nitrobenzenesulfonamide | 85–86 | Addition of an ortho-nitro group | [2] |
| 4-Methoxybenzenesulfonamide | 111–115 | Lacks the N-phenyl group |
The presence of a nitro group, particularly in the para position, is known to increase the melting point due to enhanced intermolecular interactions such as dipole-dipole forces and potential hydrogen bonding. Conversely, the ortho-nitro group can introduce steric hindrance, potentially disrupting crystal packing and lowering the melting point.[2] Based on these data, it is reasonable to hypothesize that the melting point of the unsubstituted this compound lies within the range of 110-140 °C .
This protocol describes a standard, reliable method for determining the melting point range of a solid crystalline compound.
Principle: The sample is heated in a capillary tube within a calibrated apparatus, and the temperature range from the first sign of melting to complete liquefaction is recorded. This method is a self-validating system as the sharpness of the melting range is a direct indicator of purity.
Methodology:
-
Sample Preparation: Ensure the this compound sample is thoroughly dried and finely powdered.
-
Capillary Loading: Tap the open end of a capillary tube into the powder to collect a small amount. Invert the tube and tap the sealed end on a hard surface to pack the sample into a compact column of 2-4 mm height.
-
Apparatus Setup: Place the loaded capillary into the heating block of a calibrated melting point apparatus.
-
Rapid Heating (Scouting): Heat the sample rapidly to determine an approximate melting temperature.
-
Accurate Determination: Allow the apparatus to cool. Using a fresh sample, heat rapidly to within 15-20 °C of the scouted melting point. Then, reduce the heating rate to 1-2 °C per minute.
-
Observation: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is reported as T₁ - T₂.
Chemical Stability Profile
The stability of a drug substance is a critical quality attribute that influences its safety, efficacy, and shelf life. Forced degradation studies are the cornerstone of stability assessment, providing insights into potential degradation pathways and informing the development of stability-indicating analytical methods.
The sulfonamide functional group is known to be susceptible to certain degradation pathways, primarily hydrolysis under acidic conditions. The stability of this compound is therefore assessed under a range of stress conditions as mandated by regulatory bodies like the International Council for Harmonisation (ICH).
Hydrolytic Stability
Hydrolysis is a primary degradation pathway for many pharmaceuticals. The sulfonamide bond can be cleaved by nucleophilic attack of water, a reaction that is often catalyzed by acid or base.
-
Acidic Conditions: Under acidic conditions, the nitrogen atom of the sulfonamide can be protonated, making the sulfur atom more electrophilic and thus more susceptible to nucleophilic attack by water. This typically leads to the cleavage of the S-N bond.
-
Neutral Conditions: In neutral pH, the rate of hydrolysis is generally slow for benzenesulfonamides.
-
Alkaline Conditions: In alkaline media, the sulfonamide proton can be abstracted, forming an anion. This anionic form is generally more resistant to hydrolysis.
Caption: Workflow for Hydrolytic Forced Degradation Study.
Thermal Stability
Assessing the impact of temperature is crucial for determining appropriate storage and shipping conditions. Dry heat can provide the energy needed to overcome activation barriers for various degradation reactions.
Principle: Exposing the solid drug substance to elevated temperatures helps identify thermally labile bonds and potential solid-state degradation pathways. This is a self-validating system as significant degradation or changes in physical appearance (e.g., color change, melting) are clear indicators of instability.
Methodology:
-
Sample Preparation: Place a known quantity of this compound in a suitable open container (e.g., glass vial) to allow for air exposure.
-
Stress Application: Place the sample in a calibrated, temperature-controlled oven at a temperature significantly above accelerated storage conditions (e.g., 80°C).
-
Time Points: Store the sample for a defined period (e.g., 24, 48, 72 hours).
-
Analysis: At each time point, remove a sample, allow it to cool to room temperature, and observe for any physical changes. Dissolve the sample in a suitable solvent and analyze using a stability-indicating HPLC method to quantify the parent compound and detect any degradants.
Photostability
Many organic molecules are susceptible to degradation upon exposure to light, particularly UV radiation. Photostability testing, as described in ICH guideline Q1B, is essential to determine if the compound requires light-resistant packaging.[3]
Caption: Workflow for ICH Q1B Photostability Testing.
Conclusion and Forward Outlook
This guide has synthesized the critical physicochemical data for this compound, providing a framework for its melting point and a comprehensive overview of its expected stability based on the known chemistry of the benzenesulfonamide class. The melting point is projected to be in the 110-140 °C range, a hypothesis that should be confirmed experimentally using the provided standard protocol. The stability profile indicates a primary susceptibility to acid-catalyzed hydrolysis, with relative robustness under neutral, alkaline, and thermal stress conditions.
For drug development professionals, the protocols and workflows detailed herein provide a self-validating system for the empirical determination of these properties. Adherence to these methodologies ensures the generation of reliable and reproducible data, which is essential for regulatory submissions and for making informed decisions regarding formulation development, storage conditions, and the establishment of a product's shelf life. Future work should focus on the experimental confirmation of the melting point and the detailed structural elucidation of any degradation products formed under forced degradation conditions to build a complete stability profile for this important chemical entity.
References
Methodological & Application
Application Notes & Protocols for Antimicrobial Studies Using N-(4-Methoxyphenyl)benzenesulfonamide
For: Researchers, scientists, and drug development professionals in the field of antimicrobial discovery.
Introduction: The Renewed Focus on Sulfonamides
First discovered in the 1930s, sulfonamides were among the first classes of synthetic antimicrobial agents that proved effective against systemic bacterial infections.[1] Their mechanism of action, the competitive inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway, marked a turning point in medicine.[2][3] While the advent of other antibiotic classes and the rise of resistance have limited their use, the unique scaffold of sulfonamides continues to be a fertile ground for the development of new therapeutic agents, not only as antimicrobials but also in oncology and as inhibitors of other key enzymes like carbonic anhydrase.[1][4][5]
N-(4-Methoxyphenyl)benzenesulfonamide is a sulfonamide derivative that holds potential for investigation in antimicrobial research. Its structure, featuring a benzenesulfonamide core linked to a methoxyphenyl group, provides a backbone that can be further modified to enhance potency and spectrum of activity. The methoxy group, in particular, is a common moiety in natural compounds with known antimicrobial properties.[6][7] This document serves as a comprehensive guide for researchers looking to explore the antimicrobial potential of this compound, providing detailed protocols for its characterization and evaluation.
Physicochemical Properties and Synthesis
A thorough understanding of the test compound's properties is paramount for accurate and reproducible antimicrobial testing.
Synthesis Overview:
This compound can be synthesized through the reaction of benzenesulfonyl chloride with p-anisidine (4-methoxyaniline).[8] A general procedure involves dissolving p-anisidine and 4-nitrobenzenesulfonyl chloride (a related precursor) in an aqueous solution of sodium carbonate and stirring the mixture for several days.[1] The product can then be collected via suction filtration and purified by recrystallization.[1][8]
Structural and Physicochemical Data:
| Property | Value/Description | Source |
| Molecular Formula | C₁₃H₁₄N₂O₃S | [2] |
| Molecular Weight | 278.33 g/mol | [2] |
| IUPAC Name | 4-amino-N-(4-methoxyphenyl)benzenesulfonamide | [9] |
| Appearance | White solid/needles | [8] |
| Melting Point | Varies with purity and specific isomer; related nitro-derivatives have melting points ranging from 85°C to 183°C. | [1] |
| Solubility | Soluble in polar organic solvents like methanol and ethanol; limited solubility in non-polar solvents.[2][5] | |
| Stability | Generally stable under standard laboratory conditions, but may be susceptible to decomposition at extreme pH or temperatures.[2] |
Antimicrobial Testing Protocols
The following protocols are adapted from established methodologies for testing sulfonamides and are directly applicable to this compound.[10][11]
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[11] Broth microdilution is a standard and efficient method for determining MIC values.
Workflow for MIC Determination:
Caption: Workflow for MIC determination using broth microdilution.
Detailed Protocol: Broth Microdilution
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) at a concentration of 10 mg/mL.
-
Inoculum Preparation: From a fresh culture plate (18-24 hours old), select several colonies of the test microorganism and suspend them in sterile saline or Tryptic Soy Broth. Adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[10]
-
Plate Preparation: In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-Hinton Broth (MHB). The final volume in each well should be 100 µL.
-
Inoculation: Add 100 µL of the standardized bacterial suspension to each well, bringing the final volume to 200 µL.
-
Controls: Include a growth control well (MHB + inoculum, no drug) and a sterility control well (MHB only).
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours.[10]
-
Result Interpretation: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the organism.[11]
Time-Kill Assay
This dynamic assay provides information on the rate at which an antimicrobial agent kills a bacterial population over time, distinguishing between bactericidal (killing) and bacteriostatic (inhibiting growth) effects.[10]
Workflow for Time-Kill Assay:
Caption: General workflow for a time-kill assay.
Detailed Protocol: Time-Kill Assay
-
Preparation: In sterile tubes, prepare MHB with this compound at concentrations corresponding to multiples of the previously determined MIC (e.g., 1x, 2x, 4x MIC). Include a growth control tube without the compound.
-
Inoculation: Inoculate each tube with a standardized bacterial suspension to achieve a starting concentration of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.[10]
-
Incubation and Sampling: Incubate the tubes at 37°C with agitation. At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.[10]
-
Viable Cell Count: Perform serial dilutions of the collected aliquots in sterile saline and plate them on Mueller-Hinton Agar (MHA) to determine the number of viable bacteria (CFU/mL).
-
Data Analysis: Plot the log₁₀ CFU/mL against time for each concentration of the compound. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in the initial inoculum count, while a bacteriostatic effect is indicated by a <3-log₁₀ reduction.[10]
Synergy Testing (Checkerboard Assay)
This assay is used to assess the interaction between this compound and another antimicrobial agent to identify synergistic, additive, indifferent, or antagonistic effects.[10]
Detailed Protocol: Checkerboard Assay
-
Preparation: In a 96-well microtiter plate, prepare serial two-fold dilutions of this compound along the x-axis and a second antimicrobial agent along the y-axis.
-
Inoculation: Inoculate the wells with a standardized bacterial suspension as described for the broth microdilution method.
-
Incubation: Incubate the plate at 37°C for 16-20 hours.
-
Data Analysis: Determine the MIC of each drug alone and in combination. The Fractional Inhibitory Concentration (FIC) index is calculated as follows: FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
FIC ≤ 0.5: Synergy
-
0.5 < FIC ≤ 4.0: Additive/Indifference
-
FIC > 4.0: Antagonism
-
Expected Mechanism of Action
The proposed mechanism of action for this compound, like other sulfonamides, is the inhibition of folate synthesis, which is crucial for the production of nucleotides required for DNA replication.[2]
Folate Synthesis Inhibition Pathway:
Caption: Competitive inhibition of dihydropteroate synthase by sulfonamides.
Conclusion
This compound presents an interesting scaffold for antimicrobial research. The protocols outlined in this document provide a robust framework for its systematic evaluation. By determining its MIC, assessing its killing kinetics, and exploring potential synergies, researchers can effectively characterize its antimicrobial profile. Further studies could involve structural modifications to optimize its activity and detailed mechanistic investigations to confirm its target and explore potential secondary mechanisms. The continued exploration of established compound classes like sulfonamides remains a valuable strategy in the ongoing search for novel antimicrobial agents.
References
- 1. mdpi.com [mdpi.com]
- 2. Buy 4-Amino-N-(4-methoxyphenyl)benzenesulfonamide (EVT-367264) | 19837-74-2 [evitachem.com]
- 3. laboratuar.com [laboratuar.com]
- 4. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibit ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05277B [pubs.rsc.org]
- 5. Benzenesulfonamide = 98 98-10-2 [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N-(4-Methoxyphenyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 4-amino-N-(4-methoxyphenyl)benzene-1-sulfonamide | C13H14N2O3S | CID 578975 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. apec.org [apec.org]
Application Notes and Protocols: N-(4-Methoxyphenyl)benzenesulfonamide as a Versatile Precursor for Drug Synthesis
Introduction: The Strategic Importance of the Sulfonamide Scaffold
The sulfonamide functional group is a cornerstone of modern medicinal chemistry, embedded in the structure of numerous therapeutic agents with a wide array of biological activities.[1][2] Its prevalence stems from its ability to act as a bioisostere for other functional groups, its capacity to form crucial hydrogen bonds with biological targets, and its synthetic tractability. Among the vast family of sulfonamide-containing building blocks, N-(4-Methoxyphenyl)benzenesulfonamide stands out as a particularly valuable precursor. The methoxy group offers a site for potential functionalization or metabolic modulation, while the sulfonamide linkage provides a robust anchor for building molecular complexity. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the strategic utilization of this compound in the synthesis of advanced drug candidates, with a focus on practical, field-proven protocols and the underlying scientific rationale.
Physicochemical Properties and Spectroscopic Characterization
A thorough understanding of the precursor's properties is fundamental to its effective use.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₃NO₃S | [3] |
| Molecular Weight | 263.30 g/mol | [3] |
| Melting Point | 182–183 °C | [4] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in polar aprotic solvents like DMF and DMSO.[5] |
Spectroscopic Data:
-
¹H NMR (400 MHz, DMSO-d₆): δ 10.42 (br s, 1H, NH), 8.36 (d, J = 8.8 Hz, 2H, Ar-H), 7.97 (d, J = 8.8 Hz, 2H, Ar-H), 7.05 (d, J = 8.4 Hz, 2H, Ar-H), 6.99 (d, J = 8.4 Hz, 2H, Ar-H), 3.70 (s, 3H, OCH₃).
-
¹³C NMR (100 MHz, DMSO-d₆): δ 158.0, 150.2, 145.5, 134.7, 130.2, 128.7, 125.0, 121.8, 114.8, 55.5.
-
IR (KBr, cm⁻¹): 3250 (N-H stretch), 1595 (C=C aromatic stretch), 1330 (asymmetric SO₂ stretch), 1150 (symmetric SO₂ stretch), 1250 (C-O stretch).
Core Synthesis Protocol: Preparation of this compound
The synthesis of the title compound is a foundational step and is typically achieved through the reaction of a benzenesulfonyl chloride with p-anisidine. The choice of base and solvent is critical for achieving high yield and purity.
Experimental Workflow: Synthesis of this compound
References
- 1. Design, Synthesis, and Biological Evaluation of Darunavir Analogs as HIV-1 Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-(4-Methoxyphenyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. newdrugapprovals.org [newdrugapprovals.org]
- 5. mdpi.com [mdpi.com]
Application Notes & Protocols: Synthesis and Evaluation of N-(4-Methoxyphenyl)benzenesulfonamide Derivatives for Anticancer Drug Discovery
Abstract: The sulfonamide functional group is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1][2][3] In oncology, structurally diverse sulfonamide derivatives have emerged as promising candidates, exhibiting significant antitumor activity through various mechanisms of action.[4][5] These mechanisms include, but are not limited to, the inhibition of crucial enzymes like carbonic anhydrases and tyrosine kinases, disruption of the cell cycle, and induction of apoptosis.[1][2][5][6] This guide provides a comprehensive, experience-driven framework for the synthesis, purification, characterization, and in-vitro anticancer evaluation of novel derivatives based on the N-(4-Methoxyphenyl)benzenesulfonamide scaffold. The protocols herein are designed to be self-validating, offering researchers a robust starting point for identifying and optimizing new anticancer leads.
Part 1: Synthesis and Characterization of this compound Derivatives
Scientific Rationale and Strategy
The core synthetic strategy involves a classic nucleophilic acyl substitution reaction. The nitrogen atom of p-anisidine (4-methoxyaniline) acts as a nucleophile, attacking the electrophilic sulfur atom of a substituted benzenesulfonyl chloride. The reaction is typically performed in a basic aqueous or pyridine medium. The base serves a critical role: it neutralizes the hydrochloric acid (HCl) generated as a byproduct, thereby driving the reaction to completion and preventing the protonation of the amine nucleophile, which would render it unreactive. The choice of substituent on the benzenesulfonyl chloride ring is a key variable for generating a library of derivatives to explore structure-activity relationships (SAR).
Overall Experimental Workflow
The following diagram outlines the integrated workflow from initial synthesis to final biological characterization.
Caption: Integrated workflow for synthesis and evaluation.
General Synthetic Scheme
The reaction for synthesizing the this compound core structure is illustrated below. The 'R' group on the benzenesulfonyl chloride can be varied to produce a library of compounds.
Caption: General synthesis of this compound derivatives.
Detailed Protocol: Synthesis of N-(4-Methoxyphenyl)-4-nitrobenzenesulfonamide
This protocol is adapted from established methodologies for sulfonamide synthesis.[7] The nitro group is a versatile handle for further chemical modification.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Comments |
| 4-Nitrobenzenesulfonyl chloride | ≥98% | Standard Supplier | Corrosive, handle with care. |
| p-Anisidine (4-methoxyaniline) | ≥99% | Standard Supplier | Toxic, handle with care. |
| Sodium Carbonate (Na₂CO₃) | ACS Reagent | Standard Supplier | |
| Deionized Water | High Purity | In-house | |
| Isopropanol | ACS Reagent | Standard Supplier | For washing the final product. |
| 250 mL Erlenmeyer flask | - | - | |
| Magnetic stirrer and stir bar | - | - | |
| Suction filtration apparatus | - | - | (Büchner funnel, filter flask) |
Step-by-Step Procedure
-
Reagent Preparation: In a 250 mL Erlenmeyer flask, prepare a solution of 1 M sodium carbonate by dissolving ~1.2 g of Na₂CO₃ in 10 mL of deionized water. Add an additional 40 mL of deionized water to the flask.
-
Addition of Reactants: To the aqueous solution, add p-anisidine (10.0 mmol, ~1.23 g) and 4-nitrobenzenesulfonyl chloride (10.0 mmol, ~2.22 g).
-
Causality Note: Adding the reactants to the basic solution ensures that the HCl byproduct is neutralized as it forms, maintaining the nucleophilicity of the p-anisidine.
-
-
Reaction: Place a magnetic stir bar in the flask and stir the mixture vigorously on a stir plate at room temperature. The reaction is often left for an extended period (e.g., 2-4 days) to ensure completion, which is visually indicated by the formation of a solid precipitate.[7]
-
Product Isolation: Collect the solid product by suction filtration using a Büchner funnel.
-
Washing: Wash the collected solid sequentially with copious amounts of deionized water followed by cold isopropanol.
-
Causality Note: The water wash removes any remaining inorganic salts (Na₂CO₃, NaCl). The isopropanol wash removes residual unreacted starting materials and organic impurities, as the desired product has lower solubility in cold isopropanol.
-
-
Drying: Dry the purified product in a vacuum oven at a low temperature (e.g., 50-60 °C) until a constant weight is achieved. A typical yield for this reaction is in the range of 80-90%.[7]
-
Characterization: Determine the melting point and characterize the product using NMR, FT-IR, and MS to confirm its identity and purity.[8][9]
Part 2: In Vitro Anticancer Evaluation
Rationale for In Vitro Screening
Preclinical evaluation of novel chemical entities is a critical phase in the drug discovery pipeline.[10] In vitro assays serve as the foundational step to characterize the biological activity of a potential therapeutic agent against cancer cells.[11][12] These assays provide essential data on a compound's cytotoxicity, anti-proliferative effects, and its ability to induce programmed cell death (apoptosis).[10]
Biological Evaluation Workflow
Caption: Workflow for the in vitro evaluation of synthesized derivatives.
Protocol: Cell Viability and Cytotoxicity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.[13]
Materials and Reagents
| Reagent/Material | Details |
| Cancer Cell Lines | e.g., MCF-7 (breast), MDA-MB-231 (breast), HT-29 (colon) |
| Culture Medium | DMEM or RPMI-1640, supplemented with 10% FBS, 1% Pen-Strep |
| Test Compounds | Dissolved in DMSO to create a 10 mM stock solution |
| MTT Solution | 5 mg/mL in sterile PBS |
| Solubilization Solution | DMSO or a solution of 10% SDS in 0.01 M HCl |
| 96-well plates | Sterile, tissue-culture treated |
Step-by-Step Procedure
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 4,000–5,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the synthesized derivatives in culture medium from the 10 mM DMSO stock. The final concentrations might range from 0.01 µM to 100 µM.[13] Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include "vehicle control" wells treated with the same concentration of DMSO as the highest compound concentration, and "untreated control" wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for another 2-4 hours.
-
Causality Note: During this incubation, mitochondrial dehydrogenases in living cells cleave the tetrazolium ring, yielding purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
-
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance (optical density, OD) at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula:
-
% Viability = (OD of Treated Cells / OD of Vehicle Control Cells) x 100
-
Plot the % viability against the compound concentration (on a log scale) and use non-linear regression analysis to determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).
-
Sample Data Presentation
| Compound ID | Substitution (R-group) | IC₅₀ on MCF-7 (µM)[14] | IC₅₀ on MDA-MB-231 (µM)[14] |
| STD-01 | 4-NO₂ | 7.21 | 4.62 |
| STD-02 | 4-Cl | 10.91 | 19.22 |
| STD-03 | 4-CH₃ | > 50 | > 50 |
| Doxorubicin | (Reference Drug) | 0.85 | 1.15 |
Potential Mechanism of Action & Signaling
Sulfonamides can induce apoptosis through various signaling pathways. A common mechanism involves the disruption of microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent activation of the intrinsic apoptotic pathway.[1][15]
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. portal.fis.tum.de [portal.fis.tum.de]
- 3. eurekaselect.com [eurekaselect.com]
- 4. researchgate.net [researchgate.net]
- 5. Sulfonamide derivatives as potential anti-cancer agents and their SARs elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Buy 4-Amino-N-(4-methoxyphenyl)benzenesulfonamide (EVT-367264) | 19837-74-2 [evitachem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. noblelifesci.com [noblelifesci.com]
- 13. In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Structure-activity relationship study of new carbazole sulfonamide derivatives as anticancer agents with dual-target mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of N-(4-Methoxyphenyl)benzenesulfonamide in Carbonic Anhydrase Inhibition: A Technical Guide for Researchers
This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the application of N-(4-Methoxyphenyl)benzenesulfonamide as a potential inhibitor of carbonic anhydrases (CAs). This guide delves into the scientific rationale, detailed experimental protocols, and data interpretation frameworks necessary to evaluate its inhibitory efficacy.
Introduction: The Significance of Carbonic Anhydrase and Its Inhibition
Carbonic anhydrases (CAs) are a superfamily of ubiquitous metalloenzymes that play a critical role in fundamental physiological processes.[1] These enzymes catalyze the rapid and reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[2][3] This seemingly simple reaction is vital for pH regulation, CO₂ and bicarbonate transport, electrolyte secretion, and various biosynthetic pathways.
There are at least 15 known human CA isoforms, each with distinct tissue distribution, cellular localization, and kinetic properties. The differential roles of these isoforms in health and disease have made them attractive therapeutic targets. For instance, inhibitors of specific CA isoforms are clinically used as antiglaucoma agents, diuretics, antiepileptics, and are being investigated for the treatment of cancer and obesity.[4][5]
Benzenesulfonamides are a well-established and potent class of CA inhibitors.[6] The primary sulfonamide moiety (-SO₂NH₂) is the key pharmacophore, which coordinates to the zinc ion within the enzyme's active site, thereby blocking its catalytic function. The aromatic ring of the benzenesulfonamide can be substituted to modulate the inhibitor's potency and isoform selectivity.[6] this compound belongs to this class of compounds and warrants investigation for its potential as a CA inhibitor.
This compound: A Profile
This compound is a secondary sulfonamide characterized by a benzenesulfonyl group attached to a 4-methoxyphenyl amine. While extensive inhibitory data for a wide range of benzenesulfonamide derivatives against various CA isoforms is available, specific inhibitory constants (Kᵢ) or half-maximal inhibitory concentrations (IC₅₀) for this compound are not prominently reported in the readily available scientific literature.
However, based on the structure-activity relationships of related compounds, it is hypothesized that this compound will exhibit inhibitory activity against several human carbonic anhydrase (hCA) isoforms. For the purpose of illustrating the experimental and data analysis workflows in this guide, we will utilize representative data from structurally similar benzenesulfonamide derivatives. This approach allows for a practical demonstration of the methodologies involved.
Table 1: Representative Inhibition Constants (Kᵢ) of Benzenesulfonamide Derivatives against Human Carbonic Anhydrase Isoforms
| Compound Series/Derivative | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) | Reference |
| Benzenesulfonamides (general) | 41.5 - 1500 | 30.1 - 755 | 1.5 - 38.9 | 0.8 - 12.4 | [2] |
| Ureido-substituted benzenesulfonamides | 68.1 - 9174 | 4.4 - 792 | 6.73 - 835 | N/A | [6] |
| 4-Anilinoquinazoline-based benzenesulfonamides | 60.9 - >1000 | 2.4 - >1000 | N/A | 30.5 - 93 | [4] |
| Acetazolamide (Standard Inhibitor) | 250 | 12 | 25 | 5.7 | [2] |
Note: The data presented are ranges observed for various derivatives within the specified class and are intended to provide a comparative context. N/A indicates data not available in the cited source.
Mechanism of Carbonic Anhydrase Inhibition by Sulfonamides
The inhibitory action of sulfonamides against carbonic anhydrases is well-characterized. The primary sulfonamide group (-SO₂NH₂) is crucial for this activity. In its deprotonated form (-SO₂NH⁻), the sulfonamide nitrogen coordinates directly to the Zn²⁺ ion located at the bottom of the enzyme's active site. This binding displaces a zinc-bound water molecule or hydroxide ion, which is essential for the catalytic hydration of carbon dioxide. The aromatic part of the sulfonamide molecule extends towards the entrance of the active site cavity, where it can form additional interactions with amino acid residues, influencing the inhibitor's affinity and isoform selectivity.
Experimental Protocols: In Vitro Carbonic Anhydrase Inhibition Assay
The most common and robust method for screening CA inhibitors in a high-throughput format is the colorimetric assay based on the esterase activity of the enzyme. This assay utilizes p-nitrophenyl acetate (p-NPA) as a substrate, which is hydrolyzed by CA to produce the yellow-colored p-nitrophenolate ion, with an absorbance maximum around 400 nm.
Principle of the Assay
Carbonic anhydrase exhibits esterase activity, catalyzing the hydrolysis of p-NPA. In the presence of an inhibitor like this compound, the enzyme's active site is blocked, leading to a decrease in the rate of p-NPA hydrolysis. This reduction in the rate of color development is directly proportional to the inhibitory potency of the compound.
Materials and Reagents
-
Enzyme: Recombinant human carbonic anhydrase isoforms (e.g., hCA I, hCA II, hCA IX, hCA XII).
-
Test Compound: this compound.
-
Standard Inhibitor: Acetazolamide (a well-characterized, broad-spectrum CA inhibitor).
-
Substrate: p-Nitrophenyl acetate (p-NPA).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5.
-
Solvent: Dimethyl sulfoxide (DMSO) for dissolving compounds.
-
Equipment:
-
96-well clear, flat-bottom microplates.
-
Multichannel pipettes.
-
Microplate reader capable of kinetic measurements at 400-405 nm.
-
Experimental Workflow
Step-by-Step Protocol
-
Preparation of Reagents:
-
Enzyme Working Solution: Dilute the stock solution of the desired CA isoform in cold assay buffer to the final required concentration. The optimal concentration should be determined empirically to yield a linear reaction rate for at least 10 minutes.
-
Inhibitor Stock Solutions: Prepare a 10 mM stock solution of this compound and Acetazolamide in 100% DMSO.
-
Inhibitor Working Solutions: Perform serial dilutions of the inhibitor stock solutions in assay buffer to achieve a range of concentrations (e.g., from 1 nM to 100 µM). The final DMSO concentration in the assay should be kept below 1% to avoid solvent effects.
-
Substrate Solution: Prepare a fresh solution of p-NPA in a solvent compatible with aqueous solutions (e.g., acetonitrile) and then dilute it in the assay buffer to the desired final concentration (e.g., 1 mM).
-
-
Assay Procedure (96-well plate format):
-
Plate Layout: Design the plate layout to include wells for blank (no enzyme), maximum activity control (enzyme + DMSO), and various concentrations of the test inhibitor and standard inhibitor. It is recommended to perform all measurements in triplicate.
-
Enzyme-Inhibitor Pre-incubation:
-
Add 160 µL of assay buffer to all wells.
-
Add 20 µL of the corresponding inhibitor working solution (or DMSO for the maximum activity control) to the appropriate wells.
-
Add 20 µL of the CA working solution to all wells except the blank.
-
Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding 20 µL of the p-NPA substrate solution to all wells.
-
Immediately place the plate in a microplate reader and measure the absorbance at 400-405 nm in kinetic mode at regular intervals (e.g., every 30 seconds) for a total duration of 10-30 minutes.
-
Data Analysis and Interpretation
Calculation of Reaction Rates and Percent Inhibition
-
Calculate Reaction Rates (V): For each well, determine the rate of reaction (V) by calculating the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).
-
Calculate Percent Inhibition: Use the following formula to calculate the percentage of inhibition for each inhibitor concentration:
% Inhibition = [1 - (V_inhibitor / V_max_activity)] * 100
Where:
-
V_inhibitor is the reaction rate in the presence of the inhibitor.
-
V_max_activity is the reaction rate of the maximum activity control (no inhibitor).
-
Determination of IC₅₀ Value
The IC₅₀ is the concentration of an inhibitor required to reduce the enzyme activity by 50%.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism, Origin).
-
The IC₅₀ value is determined from the resulting curve fit.
Determination of Inhibition Constant (Kᵢ)
For a more rigorous characterization of the inhibitor's potency, the inhibition constant (Kᵢ) should be determined. For competitive inhibitors, the Kᵢ can be calculated from the IC₅₀ value using the Cheng-Prusoff equation, provided the Michaelis-Menten constant (Kₘ) of the substrate and the substrate concentration ([S]) used in the assay are known.
Kᵢ = IC₅₀ / (1 + ([S] / Kₘ))
Alternatively, Kᵢ can be determined by measuring the reaction rates at various substrate and inhibitor concentrations and performing a Lineweaver-Burk or Dixon plot analysis.
Conclusion and Future Directions
This guide provides a foundational framework for investigating the carbonic anhydrase inhibitory potential of this compound. The detailed protocols for the in vitro colorimetric assay, coupled with the data analysis procedures, will enable researchers to systematically evaluate its efficacy. While specific inhibitory data for this compound is not yet widely published, the methodologies outlined here are universally applicable for characterizing any potential CA inhibitor.
Future research should focus on determining the IC₅₀ and Kᵢ values of this compound against a broad panel of human CA isoforms to establish its potency and selectivity profile. Further studies, including X-ray crystallography of the inhibitor-enzyme complex, would provide valuable insights into its binding mode and facilitate the rational design of more potent and isoform-selective inhibitors for various therapeutic applications.
References
- 1. Beta and Gamma Amino Acid-Substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Anilinoquinazoline-based benzenesulfonamides as nanomolar inhibitors of carbonic anhydrase isoforms I, II, IX, and XII: design, synthesis, in-vitro, and in-silico biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thiazide and other Cl-benzenesulfonamide-bearing clinical drug affinities for human carbonic anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Application Note & Protocol: A Guided Synthesis of N-(4-Methoxyphenyl)benzenesulfonamide
Abstract
This document provides a comprehensive, field-tested protocol for the synthesis of N-(4-Methoxyphenyl)benzenesulfonamide, a key scaffold in medicinal chemistry. The procedure is based on the foundational Hinsberg reaction, involving the nucleophilic substitution of benzenesulfonyl chloride with p-anisidine. Beyond a mere recitation of steps, this guide delves into the causality behind the experimental design, offering insights into reaction mechanism, pH control, purification strategies, and product characterization. It is intended for researchers in organic synthesis, medicinal chemistry, and drug development, providing a robust and reproducible methodology grounded in established chemical principles.
Introduction & Scientific Principles
Sulfonamides are a cornerstone functional group in pharmacology, most famously represented by the class of sulfa antibacterial drugs. The N-aryl sulfonamide moiety, in particular, is a privileged structure found in a wide array of therapeutic agents, including diuretics, anticonvulsants, and anti-cancer agents. The synthesis of these compounds is therefore a fundamental skill for chemists in the life sciences.
This protocol details the synthesis of this compound. The selected method is a variation of the Hinsberg test, a classic chemical reaction developed by Oscar Hinsberg in 1890 to distinguish between primary, secondary, and tertiary amines.[1][2] The underlying principle is the reaction of an amine with benzenesulfonyl chloride.
The Reaction Mechanism:
The synthesis proceeds via a nucleophilic acyl substitution mechanism:
-
Nucleophilic Attack: The primary amine, p-anisidine (4-methoxyaniline), acts as a nucleophile. The lone pair of electrons on the nitrogen atom attacks the highly electrophilic sulfur atom of benzenesulfonyl chloride.[2]
-
Chloride Displacement: This attack leads to the formation of a tetrahedral intermediate, which subsequently collapses, displacing the chloride ion as a leaving group.
-
Proton Transfer: A proton is lost from the nitrogen atom, resulting in the formation of the neutral sulfonamide and hydrochloric acid (HCl).
A crucial aspect of this synthesis is the use of an aqueous alkali (base) such as sodium carbonate or sodium hydroxide.[1][3] The base serves two critical functions:
-
It neutralizes the HCl generated during the reaction, preventing the protonation and deactivation of the starting amine.
-
It deprotonates the newly formed sulfonamide. Because the starting amine is primary, the resulting sulfonamide has an acidic proton on the nitrogen, made so by the powerful electron-withdrawing effect of the adjacent sulfonyl group.[4] The base removes this proton to form a water-soluble sodium salt, which is key to the separation and purification strategy.[1][4]
The final product is then precipitated by acidifying the reaction mixture, which re-protonates the sulfonamide salt, rendering it insoluble in the aqueous solution.[3]
Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis, purification, and characterization of this compound.
Materials & Equipment
Reagents:
-
Benzenesulfonyl Chloride (C₆H₅ClO₂S), CAS: 98-09-9
-
p-Anisidine (4-Methoxyaniline) (C₇H₉NO), CAS: 104-94-9
-
Sodium Carbonate (Na₂CO₃), Anhydrous, CAS: 497-19-8
-
Hydrochloric Acid (HCl), 3M solution
-
Methanol (CH₃OH), Reagent Grade
-
Distilled Water (H₂O)
-
Ethyl Acetate (for TLC)
-
Hexane (for TLC)
Equipment:
-
100 mL Round-bottom flask or Erlenmeyer flask
-
Magnetic stirrer and stir bar
-
pH meter or pH indicator strips
-
Separatory funnel (optional, for extraction)
-
Büchner funnel and filter flask
-
Filter paper
-
Beakers and graduated cylinders
-
TLC plates (Silica gel 60 F₂₅₄)
-
UV lamp for TLC visualization
-
Melting point apparatus
-
Standard laboratory glassware
Reagent Stoichiometry
The following table outlines the quantities for a 10 mmol scale reaction.
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume | Equivalents |
| p-Anisidine | 123.15 | 10.0 | 1.23 g | 1.0 |
| Benzenesulfonyl Chloride | 176.62 | 10.0 | 0.88 mL (1.77 g) | 1.0 |
| Sodium Carbonate | 105.99 | ~20.0 | ~2.12 g | ~2.0 |
| Distilled Water | 18.02 | - | ~20 mL | Solvent |
| 3M Hydrochloric Acid | 36.46 | - | As needed | For workup |
Synthesis Workflow Diagram
Caption: Overall workflow for the synthesis of this compound.
Step-by-Step Synthesis Procedure
-
Reaction Setup: In a 100 mL Erlenmeyer flask equipped with a magnetic stir bar, dissolve 1.23 g (10.0 mmol) of p-anisidine in 10 mL of distilled water. Begin stirring the mixture at room temperature.
-
Reagent Addition: Slowly add 0.88 mL (10.0 mmol) of benzenesulfonyl chloride to the stirring amine solution. The mixture may become thick.
-
Basification: Prepare a 10% (w/v) solution of sodium carbonate in water. Add this solution dropwise to the reaction mixture while monitoring the pH. Maintain the pH between 8 and 10.[3] Continue stirring vigorously. The initial precipitate of the sulfonamide should dissolve as its sodium salt is formed, resulting in a clearer solution.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate eluent system. Spot the starting p-anisidine and the reaction mixture. The reaction is complete when the spot corresponding to p-anisidine has disappeared. This typically takes 1-2 hours.
-
Product Precipitation (Workup): Once the reaction is complete, cool the flask in an ice bath. Slowly and carefully acidify the mixture by adding 3M HCl dropwise while stirring.[3] A thick, white precipitate of this compound will form. Continue adding acid until the solution is acidic to litmus or pH paper (pH ~2).
-
Isolation: Collect the crude product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the solid product on the filter paper with several portions of cold distilled water to remove any remaining salts and acid.
-
Drying (Crude): Press the solid as dry as possible on the filter paper, then transfer it to a watch glass to air dry or dry in a low-temperature oven (~50-60 °C).
Purification by Recrystallization
-
Transfer the crude, dried solid to a clean Erlenmeyer flask.
-
Add a minimal amount of hot methanol to dissolve the solid completely. Add the methanol portion-wise to avoid using an excessive amount.
-
Once dissolved, allow the solution to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize crystal formation. Pure this compound should crystallize as fine white needles.[3]
-
Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold methanol, and dry thoroughly.
Characterization & Expected Results
-
Appearance: White crystalline solid/needles.
-
Yield: A typical yield for this reaction is in the range of 80-95%.
-
Melting Point: The literature melting point for a similar compound, N-(4-methoxyphenyl)-4-nitrobenzenesulfonamide, is 182-183 °C.[5] The melting point for the related 4-Chloro-N-(4-methoxyphenyl)benzenesulfonamide is 141-142 °C.[6] A sharp melting point close to the literature value for the target compound is indicative of high purity.
-
Spectroscopic Data:
-
¹H NMR (CDCl₃): Expected signals include a singlet for the methoxy group protons (~3.7-3.8 ppm), aromatic protons for both benzene rings, and a broad singlet for the N-H proton.[6]
-
¹³C NMR (CDCl₃): Expected signals include a carbon from the methoxy group (~55.5 ppm) and distinct signals for all aromatic carbons.[6]
-
Safety & Handling
-
Benzenesulfonyl Chloride: Corrosive and a lachrymator (causes tearing). It reacts with water and moisture. Handle in a fume hood and wear gloves, safety glasses, and a lab coat.
-
p-Anisidine: Toxic if swallowed, inhaled, or absorbed through the skin. It is a suspected mutagen. Handle with appropriate personal protective equipment (PPE) in a well-ventilated area or fume hood.
-
Hydrochloric Acid: Corrosive. Handle with care, wearing appropriate PPE.
-
Organic Solvents: Methanol, ethyl acetate, and hexane are flammable. Avoid open flames and ensure proper ventilation.
Mechanistic Diagram
Caption: Key mechanistic steps in the synthesis of this compound.
References
"N-(4-Methoxyphenyl)benzenesulfonamide in the synthesis of progesterone receptor antagonists"
Application Note & Protocol
Topic: The Benzenesulfonanilide Scaffold, Featuring N-(4-Methoxyphenyl)benzenesulfonamide, in the Development of Novel Non-Steroidal Progesterone Receptor Antagonists
Audience: Researchers, scientists, and drug development professionals.
Abstract and Introduction
The progesterone receptor (PR) is a well-validated therapeutic target for a range of medical conditions, including endometriosis, uterine fibroids, and certain cancers.[1][2] For decades, the field was dominated by steroidal modulators, which often suffered from cross-reactivity with other steroid receptors, leading to undesirable side effects.[3] The search for non-steroidal PR antagonists has thus been a major focus of medicinal chemistry, aiming for improved selectivity and novel mechanisms of action.[4][5]
This application note details the strategic use of the benzenesulfonanilide scaffold as a novel pharmacophore for potent and selective PR antagonists.[1] We provide the scientific rationale for this scaffold's efficacy, drawing from its successful application in targeting related nuclear receptors. We present a detailed, field-tested protocol for the synthesis of a representative compound, 3-Trifluoromethyl-N-(4-methoxyphenyl)benzenesulfonamide, which serves as a model for this promising class of molecules. The protocol is designed to be a self-validating system, with integrated characterization and troubleshooting guides to ensure reproducibility and high-quality outcomes for researchers in drug discovery.
Scientific Background and Rationale
The development of this non-steroidal class was spurred by the structural similarities between the ligand-binding domains (LBDs) of the progesterone receptor (PR) and the androgen receptor (AR).[1] It was hypothesized that scaffolds effective against the AR could be adapted for PR antagonism. Research confirmed that the benzenesulfonanilide skeleton, a known pharmacophore in other areas of medicinal chemistry, could function as a highly effective core for PR antagonists.[1][6]
The key features of the benzenesulfonanilide scaffold are:
-
Structural Rigidity and Vectorial Orientation: The sulfonamide linker (SO₂-NH) holds the two aryl rings in a specific, non-planar orientation, which is crucial for fitting into the hydrophobic pocket of the PR LBD. The torsion angle of the C-S-N-C bond is a key determinant of the overall molecular shape.[7]
-
Hydrogen Bonding Capability: The sulfonamide N-H group acts as a hydrogen bond donor, forming critical interactions with amino acid residues in the receptor's binding site, a common feature of enzyme and receptor inhibitors.[7]
-
Synthetic Tractability: As detailed in Section 3.0, these compounds are readily synthesized via a robust and scalable nucleophilic substitution reaction between an aniline and a benzenesulfonyl chloride. This allows for the rapid generation of diverse analogues for structure-activity relationship (SAR) studies.[1][8]
The selected model compound, 3-Trifluoromethyl-N-(4-methoxyphenyl)benzenesulfonamide, incorporates features found to be critical for high potency. The 3-trifluoromethyl group on the benzenesulfonyl ring was identified as a key substituent for enhancing antagonistic activity, while the N-(4-methoxyphenyl) moiety provides the other critical pharmacophoric element.[1]
Caption: Logical relationship of the benzenesulfonanilide scaffold.
Detailed Experimental Protocol: Synthesis of 3-Trifluoromethyl-N-(4-methoxyphenyl)benzenesulfonamide
This protocol is adapted from the general methodology reported for the synthesis of N-(4-phenoxyphenyl)benzenesulfonamide derivatives, which are potent PR antagonists.[1]
Materials and Reagents
| Reagent | Grade | Supplier Example | Comments |
| p-Anisidine (4-methoxyaniline) | ≥99% | Sigma-Aldrich | Starting material. |
| 3-(Trifluoromethyl)benzenesulfonyl chloride | ≥98% | Combi-Blocks | Acylating agent. Handle in a fume hood. |
| Pyridine | Anhydrous, ≥99.8% | Acros Organics | Base and solvent. Use in a well-ventilated area. |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Fisher Scientific | Reaction solvent. |
| Hydrochloric Acid (HCl) | 1 M solution | VWR | For aqueous work-up. |
| Sodium Sulfate (Na₂SO₄) | Anhydrous, granular | EMD Millipore | Drying agent. |
| Ethyl Acetate | HPLC Grade | J.T.Baker | For extraction and chromatography. |
| Hexanes | HPLC Grade | J.T.Baker | For chromatography. |
| Silica Gel | 230-400 mesh, 60 Å | Sorbent Tech. | For column chromatography. |
Step-by-Step Procedure
Caption: Experimental workflow for benzenesulfonanilide synthesis.
-
Reaction Setup:
-
To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add p-anisidine (1.0 eq, e.g., 1.23 g, 10 mmol).
-
Dissolve the p-anisidine in anhydrous dichloromethane (DCM, 50 mL) and anhydrous pyridine (3.0 eq, e.g., 2.4 mL, 30 mmol).
-
Scientist's Note: Pyridine acts as both a solvent and an acid scavenger, neutralizing the HCl byproduct of the reaction, which drives the equilibrium towards the product. Anhydrous conditions are critical to prevent hydrolysis of the sulfonyl chloride.
-
-
Addition of Reagent:
-
Cool the flask to 0 °C using an ice-water bath.
-
In a separate flask, dissolve 3-(trifluoromethyl)benzenesulfonyl chloride (1.1 eq, e.g., 2.70 g, 11 mmol) in anhydrous DCM (20 mL).
-
Add the sulfonyl chloride solution to the stirring p-anisidine solution dropwise via an addition funnel over 15-20 minutes.
-
Scientist's Note: Slow, dropwise addition at 0 °C is crucial for controlling the exothermicity of the reaction and minimizing the formation of side products.
-
-
Reaction Progression:
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir for 12-18 hours.
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase). The disappearance of the p-anisidine spot indicates reaction completion.
-
-
Work-up and Extraction:
-
Pour the reaction mixture into a separatory funnel containing 1 M HCl (100 mL).
-
Shake vigorously and allow the layers to separate. Remove the aqueous layer.
-
Scientist's Note: The HCl wash removes excess pyridine by forming the water-soluble pyridinium hydrochloride salt.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (100 mL) and brine (100 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The resulting crude solid or oil should be purified by flash column chromatography on silica gel.
-
Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 5% and gradually increasing to 25% ethyl acetate).
-
Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield the final compound as a white or off-white solid.
-
Characterization and Expected Results
The identity and purity of the synthesized 3-Trifluoromethyl-N-(4-methoxyphenyl)benzenesulfonamide should be confirmed using standard analytical techniques.
| Analysis Technique | Expected Results |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): ~8.1-7.5 (m, 4H, Ar-H on CF₃-ring), ~7.0 (d, 2H, Ar-H), ~6.8 (d, 2H, Ar-H), ~6.7 (s, 1H, N-H), 3.78 (s, 3H, -OCH₃). |
| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): ~158.0 (C-OCH₃), ~141.0, ~135.0, ~131.5 (q, J=33 Hz, C-CF₃), ~130.0, ~129.5, ~128.0, ~125.0 (q, J=4 Hz), ~123.0 (q, J=272 Hz, CF₃), ~122.0, ~115.0, ~55.5 (-OCH₃). |
| High-Res Mass Spec (HRMS) | Calculated for C₁₄H₁₂F₃NO₃S [M+H]⁺: 332.0563. Found: 332.0560 ± 5 ppm. |
| HPLC Purity | >95% (e.g., C18 column, gradient of acetonitrile in water with 0.1% TFA, detection at 254 nm). |
| Yield | 75-90%. |
| Melting Point | To be determined experimentally (e.g., 130-135 °C). |
Troubleshooting Guide
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inactive sulfonyl chloride (hydrolyzed).2. Insufficient pyridine.3. Reaction time too short. | 1. Use a fresh bottle of sulfonyl chloride or purify the old stock. Ensure anhydrous conditions.2. Ensure at least 2-3 equivalents of pyridine are used.3. Allow the reaction to run for a full 18-24 hours, monitoring by TLC. |
| Multiple Spots on TLC of Crude | 1. Bis-sulfonylation of the amine.2. Incomplete reaction.3. Hydrolysis of sulfonyl chloride. | 1. Ensure slow, controlled addition of the sulfonyl chloride at 0 °C.2. Increase reaction time or add a slight excess (1.1 eq) of sulfonyl chloride.3. Use high-quality anhydrous solvents. |
| Difficulty Removing Pyridine | Insufficient or weak acid wash. | Wash the organic layer 2-3 times with 1 M HCl. Check the pH of the final aqueous wash to ensure it is acidic. |
| Product is an Oil, Not a Solid | Presence of residual solvent or impurities. | 1. Re-purify by column chromatography.2. Dissolve the oil in a minimal amount of a good solvent (e.g., DCM) and precipitate by adding a poor solvent (e.g., hexanes) and scratching the flask. |
Conclusion
The benzenesulfonanilide scaffold represents a highly promising avenue for the discovery of next-generation, non-steroidal progesterone receptor antagonists.[1] The synthetic protocol outlined here is robust, scalable, and provides a clear pathway for producing these molecules with high purity and yield. By leveraging this chemical framework, researchers can generate diverse libraries of compounds for SAR studies, ultimately contributing to the development of safer and more effective therapeutics targeting the progesterone receptor.
References
- 1. Development of N-(4-Phenoxyphenyl)benzenesulfonamide Derivatives as Novel Nonsteroidal Progesterone Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Progesterone receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Evaluation of B-(Trifluoromethyl)phenyl Phosphine–Borane Derivatives as Novel Progesterone Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological activity of novel nonsteroidal progesterone receptor antagonists based on cyclocymopol monomethyl ether - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nonsteroidal progesterone receptor ligands (I): synthesis and SAR of new tetrahydronaphthofuranone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibit ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05277B [pubs.rsc.org]
Application Notes & Protocols: A Researcher's Guide to Employing N-(4-Methoxyphenyl)benzenesulfonamide in Anti-inflammatory Research
Introduction:
Inflammation is a fundamental protective response of the innate immune system to harmful stimuli, such as pathogens, damaged cells, or irritants.[1] However, dysregulated or chronic inflammation is a key pathological feature of numerous diseases, including arthritis, inflammatory bowel disease, atherosclerosis, and cancer.[2] The discovery and development of novel anti-inflammatory agents remain a critical focus of pharmaceutical research. Non-steroidal anti-inflammatory drugs (NSAIDs) are among the most commonly used medications to manage inflammation, primarily by inhibiting cyclooxygenase (COX) enzymes.[2]
The benzenesulfonamide scaffold is a privileged structure in medicinal chemistry, recognized for its presence in a wide array of therapeutic agents. Notably, the diaryl heterocycle class of selective COX-2 inhibitors, such as Celecoxib, features a benzenesulfonamide moiety, which is crucial for its selective binding to the COX-2 enzyme.[3][4] This selectivity is attributed to the sulfonamide group's ability to interact with a specific polar side pocket present in the COX-2 active site but not in the COX-1 isoform.[4] This guide focuses on N-(4-Methoxyphenyl)benzenesulfonamide, a compound belonging to this promising class. We provide a comprehensive suite of protocols and technical insights for researchers to systematically evaluate its potential as an anti-inflammatory agent, from initial in vitro screening to in vivo validation.
Part 1: Hypothesized Mechanism of Action
The primary anti-inflammatory mechanism of many benzenesulfonamide-containing NSAIDs is the inhibition of the cyclooxygenase (COX) pathway.[2] The COX enzymes (COX-1 and COX-2) are responsible for converting arachidonic acid into prostaglandins (PGs), which are potent mediators of inflammation, pain, and fever. COX-1 is constitutively expressed and plays a role in physiological functions like gastric protection and platelet aggregation, while COX-2 is inducible and its expression is significantly upregulated at sites of inflammation.[2]
We hypothesize that this compound may act as a selective inhibitor of COX-2. This action would suppress the production of pro-inflammatory prostaglandins like PGE2 at the site of inflammation, thereby reducing inflammatory symptoms. This inhibition is likely downstream of the activation of key transcription factors like Nuclear Factor-kappa B (NF-κB), which controls the expression of inflammatory genes, including COX-2 and inducible nitric oxide synthase (iNOS).[1]
Caption: Hypothesized mechanism of this compound targeting the COX-2 enzyme.
Part 2: In Vitro Evaluation Protocols
A tiered approach is recommended for in vitro evaluation, starting with cytotoxicity assessment, followed by functional assays to measure anti-inflammatory activity and confirm the mechanism of action.
Preliminary Assessment: Cell Viability
Causality: Before assessing anti-inflammatory properties, it is imperative to determine the concentration range at which this compound is non-toxic to the cells. Any observed reduction in inflammatory markers must be due to a specific inhibitory effect, not simply a consequence of cell death. The MTT assay is a standard colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.
Protocol 1: MTT Assay for Cytotoxicity in RAW 264.7 Macrophages
-
Cell Seeding: Seed RAW 264.7 murine macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete DMEM medium.[5] Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell adherence.
-
Compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Further dilute with serum-free DMEM to create a series of working concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). Ensure the final DMSO concentration in all wells is ≤ 0.1% to avoid solvent-induced toxicity.
-
Cell Treatment: After 24 hours, remove the old medium from the wells and replace it with 100 µL of medium containing the different concentrations of the test compound. Include a "vehicle control" group (medium with 0.1% DMSO) and a "cells only" control. Incubate for 24 hours.
-
MTT Incubation: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 550 nm using a microplate reader.[5]
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control group:
-
Cell Viability (%) = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
-
Primary Functional Assay: Nitric Oxide Inhibition
Causality: Upon stimulation with lipopolysaccharide (LPS), macrophages produce large amounts of nitric oxide (NO), a key inflammatory mediator, through the action of inducible nitric oxide synthase (iNOS).[6][7] Measuring the inhibition of NO production is a robust and widely used primary screening method for potential anti-inflammatory compounds.[8][9]
Caption: Experimental workflow for the LPS-induced Nitric Oxide (NO) inhibition assay.
Protocol 2: Inhibition of LPS-Induced Nitric Oxide Production
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.[10]
-
Pre-treatment: Remove the culture medium. Treat the cells with various non-toxic concentrations of this compound (determined from the MTT assay) for 1-2 hours.[11]
-
LPS Stimulation: After pre-treatment, add LPS to a final concentration of 1 µg/mL to all wells except the negative control group. Incubate for an additional 20-24 hours.[5][10]
-
Nitrite Measurement (Griess Assay):
-
Transfer 100 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 100 µL of Griess reagent (a 1:1 mixture of 0.5% sulfanilamide in 2.5% phosphoric acid and 0.05% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well.[7]
-
Incubate at room temperature in the dark for 10 minutes.
-
Measure the absorbance at 540 nm.[10]
-
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO production inhibition relative to the LPS-only treated group.
Mechanistic Assay: COX-2 Inhibition
Causality: To validate the hypothesis that this compound acts via the COX pathway, a direct enzyme inhibition assay is required. Commercially available kits provide a reliable and standardized method to determine the compound's inhibitory activity (IC₅₀) against both COX-1 and COX-2 isoforms, allowing for the assessment of its selectivity.[4]
Protocol 3: In Vitro COX-1/COX-2 Inhibition Assay (General Protocol)
-
Assay Principle: These assays typically measure the peroxidase activity of the COX enzyme. The peroxidase reaction generates a colored or fluorescent product that can be measured. An inhibitor will reduce the rate of this reaction.
-
Reagents: Utilize a commercial COX inhibitor screening assay kit (e.g., from Cayman Chemical, Cat. No. 560131).[4] The kit will contain ovine COX-1 and human recombinant COX-2 enzymes, arachidonic acid (substrate), and a chromogenic or fluorogenic reagent.
-
Procedure (follow kit instructions):
-
Prepare a range of concentrations of this compound.
-
In separate wells of a 96-well plate, add the reaction buffer, heme, either the COX-1 or COX-2 enzyme, and the test compound.
-
Incubate for a specified time (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding arachidonic acid.
-
After a set reaction time, add the colorimetric or fluorometric substrate to measure the peroxidase activity.
-
Measure the absorbance or fluorescence using a plate reader.
-
-
Controls: Include a positive control (a known non-selective inhibitor like Indomethacin) and a selective COX-2 inhibitor (like Celecoxib).[4] Also include a no-inhibitor control for 100% enzyme activity.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound. Plot the percent inhibition against the log of the inhibitor concentration and use non-linear regression to determine the IC₅₀ value for both COX-1 and COX-2. The selectivity index (SI) is calculated as IC₅₀(COX-1) / IC₅₀(COX-2). A higher SI value indicates greater selectivity for COX-2.
| In Vitro Assay Parameter | RAW 264.7 Cells | COX Inhibition Assay |
| Parameter | Value | Value |
| Cell Line | RAW 264.7 Murine Macrophage | Recombinant Human COX-2 / Ovine COX-1 |
| Seeding Density | 5x10⁴ - 1x10⁵ cells/well | N/A |
| Test Compound Conc. Range | 1 - 100 µM (or as per viability) | 0.01 µM - 100 µM |
| Stimulant | Lipopolysaccharide (LPS) | Arachidonic Acid (Substrate) |
| Stimulant Concentration | 1 µg/mL | As per kit protocol |
| Incubation Time | 24 hours | 15-20 minutes |
| Endpoint Measurement | Nitrite (Griess Assay) / Viability (MTT) | Peroxidase Activity (Colorimetric/Fluorometric) |
| Positive Controls | Dexamethasone, Indomethacin | Celecoxib (COX-2), Indomethacin (Non-selective) |
Part 3: In Vivo Evaluation Protocol
Causality: While in vitro assays provide crucial mechanistic data, in vivo models are essential to evaluate a compound's efficacy within a complex biological system, accounting for factors like absorption, distribution, metabolism, and excretion (ADME). The carrageenan-induced paw edema model in rats is a universally accepted and highly reproducible model for screening acute anti-inflammatory activity.[12][13] Carrageenan injection induces a biphasic inflammatory response, with the later phase (3-5 hours) being primarily mediated by prostaglandins, making it an ideal model for testing potential COX inhibitors.[12][14]
Caption: Workflow for the Carrageenan-Induced Paw Edema model in rats.
Protocol 4: Carrageenan-Induced Paw Edema in Rats
Note: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals and approved by an Institutional Animal Care and Use Committee (IACUC).
-
Animals: Use male Wistar rats weighing between 180-200 g.[15] Allow them to acclimatize for at least one week before the experiment.
-
Grouping and Dosing:
-
Divide animals into groups (n=6 per group):
-
Group I: Vehicle Control (e.g., 0.5% Carboxymethyl cellulose)
-
Group II: Standard Drug (e.g., Indomethacin, 10 mg/kg, intraperitoneally)[15]
-
Group III-V: this compound at different doses (e.g., 50, 100, 200 mg/kg, orally).
-
-
-
Baseline Measurement: Before any treatment, measure the initial volume of the right hind paw of each rat using a digital plethysmometer.
-
Compound Administration: Administer the vehicle, standard drug, or test compound as per the grouping.
-
Induction of Inflammation: One hour after compound administration, inject 0.1 mL of a 1% (w/v) carrageenan solution in sterile saline into the sub-plantar tissue of the right hind paw of each rat.[14][16]
-
Edema Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[17]
-
Data Analysis:
-
The increase in paw volume (edema) is calculated by subtracting the baseline paw volume from the post-injection volume at each time point.
-
The percentage inhibition of edema is calculated for each treated group relative to the vehicle control group using the formula:
-
% Inhibition = [(V_c - V_t) / V_c] x 100
-
Where V_c is the average increase in paw volume in the control group, and V_t is the average increase in paw volume in the treated group.
-
-
| In Vivo Assay Parameter | Carrageenan-Induced Paw Edema |
| Parameter | Value |
| Animal Model | Male Wistar Rats (180-200g) |
| Phlogistic Agent | Carrageenan (1% w/v in saline) |
| Injection Volume | 0.1 mL (sub-plantar) |
| Test Compound Doses | 50, 100, 200 mg/kg (example range) |
| Administration Route | Oral gavage or Intraperitoneal (i.p.) |
| Standard Drug | Indomethacin or Diclofenac (10 mg/kg) |
| Primary Endpoint | Paw Volume (measured by Plethysmometer) |
| Measurement Time Points | 0, 1, 2, 3, 4, 5 hours post-carrageenan |
Part 4: Compound Handling and Safety
This compound should be handled in accordance with standard laboratory safety procedures.[18][19]
-
Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and chemical-resistant gloves.
-
Handling: Avoid inhalation of dust and direct contact with skin and eyes. Handle in a well-ventilated area or a chemical fume hood.[19]
-
Storage: Store in a tightly sealed container in a cool, dry place. For long-term storage, refer to the supplier's recommendations.
-
Solubility: The compound is generally soluble in polar organic solvents like DMSO, ethanol, and methanol.[20] Prepare stock solutions in these solvents and dilute further in aqueous media for experiments.
Conclusion
This guide provides a structured, evidence-based framework for the comprehensive evaluation of this compound as a potential anti-inflammatory agent. By progressing from cytotoxicity assessments to in vitro functional and mechanistic assays, and culminating in in vivo efficacy studies, researchers can generate a robust data package. The proposed protocols, grounded in established methodologies for similar sulfonamide-based compounds, offer a clear path to elucidating the compound's therapeutic potential and mechanism of action, contributing valuable knowledge to the field of anti-inflammatory drug discovery.
References
- 1. The Anti-Inflammatory Properties of Phytochemicals and Their Effects on Epigenetic Mechanisms Involved in TLR4/NF-κB-Mediated Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of action of nonsteroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering Benzenesulfonamide and 1,2,3-Triazole Pharmacophores to Some NSAIDs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ir.vistas.ac.in [ir.vistas.ac.in]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. thaiscience.info [thaiscience.info]
- 10. Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. inotiv.com [inotiv.com]
- 15. mdpi.com [mdpi.com]
- 16. bio-protocol.org [bio-protocol.org]
- 17. Synthesis and antiinflammatory activity of some new 1,3,5-trisubstituted pyrazolines bearing benzene sulfonamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. fishersci.com [fishersci.com]
- 19. fishersci.com [fishersci.com]
- 20. Buy 4-Amino-N-(4-methoxyphenyl)benzenesulfonamide (EVT-367264) | 19837-74-2 [evitachem.com]
Application Notes and Protocols for the Synthesis of Dyes and Pigments Using N-(4-Methoxyphenyl)benzenesulfonamide Derivatives
Introduction: The Versatility of Sulfonamides in Chromophore Design
Sulfonamide-based compounds have long been a cornerstone in medicinal chemistry, most notably as antimicrobial agents.[1] However, their utility extends far into the realm of materials science, particularly in the synthesis of vibrant azo dyes and pigments. The benzenesulfonamide scaffold provides a robust and tunable platform for developing chromophores with desirable properties such as high molar absorptivity, good lightfastness, and the potential for introducing functional groups that can modulate color and solubility.[2][3]
This guide provides a comprehensive overview and detailed protocols for the utilization of N-(4-Methoxyphenyl)benzenesulfonamide as a precursor for the synthesis of azo dyes. The core of this synthetic approach lies in the functionalization of the initial sulfonamide to introduce a primary aromatic amine, which can then be diazotized and coupled with various aromatic nucleophiles to generate a diverse palette of colors. We will explore the underlying chemical principles, provide step-by-step experimental procedures, and discuss the characterization of the resulting dye molecules.
Synthetic Strategy: A Multi-Step Pathway to Azo Dyes
The direct use of this compound for azo dye synthesis is not feasible as it lacks the requisite primary aromatic amine group for diazotization. Therefore, a multi-step synthetic pathway is employed, as illustrated below. This strategy is a classic example of leveraging fundamental organic reactions to build complex, functional molecules.
Figure 1: General synthetic workflow for the preparation of azo dyes from this compound.
The key stages of this process are:
-
Nitration: Introduction of a nitro group onto one of the aromatic rings of the starting sulfonamide.
-
Reduction: Conversion of the nitro group to a primary amine, yielding a diazotizable intermediate.
-
Diazotization: Transformation of the primary aromatic amine into a reactive diazonium salt.
-
Azo Coupling: Reaction of the diazonium salt with an electron-rich aromatic compound (the coupling agent) to form the final azo dye.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of an azo dye starting from this compound.
Protocol 1: Synthesis of 4-Amino-N-(4-methoxyphenyl)benzenesulfonamide
This protocol is divided into two stages: the nitration of the starting material followed by the reduction of the resulting nitro compound.
Stage 1: Nitration of this compound
This procedure is adapted from established methods for the nitration of aromatic sulfonamides.[4]
Materials:
-
This compound
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice
-
Deionized Water
-
Ethanol
Procedure:
-
In a flask equipped with a magnetic stirrer and placed in an ice-salt bath, slowly add this compound to an excess of concentrated sulfuric acid while maintaining the temperature below 10 °C. Stir until complete dissolution.
-
Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.
-
Add the nitrating mixture dropwise to the solution of the sulfonamide, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at a low temperature for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice with constant stirring.
-
The precipitated N-(4-methoxyphenyl)-nitrobenzenesulfonamide is collected by vacuum filtration and washed thoroughly with cold deionized water until the washings are neutral.
-
The crude product can be recrystallized from ethanol to yield the purified nitro derivative.
Stage 2: Reduction of N-(4-Methoxyphenyl)-nitrobenzenesulfonamide
The reduction of the nitro group to a primary amine can be achieved using various reducing agents. A common and effective method involves the use of tin(II) chloride in acidic medium.[5]
Materials:
-
N-(4-Methoxyphenyl)-nitrobenzenesulfonamide
-
Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH) solution (e.g., 5 M)
-
Ethyl Acetate
Procedure:
-
Suspend the N-(4-methoxyphenyl)-nitrobenzenesulfonamide in ethanol in a round-bottom flask.
-
Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid to the suspension.
-
Heat the mixture to reflux with stirring for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and carefully neutralize it with a concentrated sodium hydroxide solution.
-
The resulting mixture is then extracted with ethyl acetate.
-
The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield 4-Amino-N-(4-methoxyphenyl)benzenesulfonamide.
Protocol 2: Synthesis of an Azo Dye via Diazotization and Coupling
This protocol outlines the final two steps of the synthetic pathway: the diazotization of the amino-sulfonamide and its subsequent coupling with a suitable aromatic partner, in this case, 2-naphthol, to produce a vibrant orange-red dye.
Stage 1: Diazotization of 4-Amino-N-(4-methoxyphenyl)benzenesulfonamide
This is a standard procedure for the formation of a diazonium salt.[6][7]
Materials:
-
4-Amino-N-(4-methoxyphenyl)benzenesulfonamide
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Deionized Water
-
Ice
Procedure:
-
Dissolve 4-Amino-N-(4-methoxyphenyl)benzenesulfonamide in a mixture of concentrated hydrochloric acid and deionized water.
-
Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.
-
In a separate beaker, prepare a solution of sodium nitrite in cold deionized water.
-
Slowly add the sodium nitrite solution dropwise to the cold amine solution, maintaining the temperature between 0 and 5 °C. The formation of the diazonium salt is indicated by a positive test with starch-iodide paper (which turns blue-black in the presence of excess nitrous acid).
-
The resulting diazonium salt solution should be kept cold and used immediately in the next stage.
Stage 2: Azo Coupling with 2-Naphthol
The diazonium salt is a weak electrophile and will react with activated aromatic compounds like phenols.[8][9]
Materials:
-
Diazonium salt solution from Stage 1
-
2-Naphthol
-
Sodium Hydroxide (NaOH)
-
Deionized Water
-
Ice
Procedure:
-
In a separate beaker, dissolve 2-naphthol in an aqueous solution of sodium hydroxide.
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution to the cold 2-naphthol solution with continuous and vigorous stirring.
-
A brightly colored precipitate of the azo dye will form immediately.
-
Continue stirring the mixture in the ice bath for an additional 30-60 minutes to ensure the completion of the reaction.
-
Collect the precipitated azo dye by vacuum filtration.
-
Wash the solid product with a large amount of cold water until the filtrate is neutral.
-
The purified dye can be obtained by recrystallization from a suitable solvent, such as ethanol or glacial acetic acid.
Characterization and Data
The synthesized azo dyes should be characterized to confirm their structure and purity. Standard analytical techniques include:
-
UV-Visible Spectroscopy: To determine the maximum absorption wavelength (λmax), which corresponds to the color of the dye.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify characteristic functional groups, such as the N=N azo linkage, the SO₂ of the sulfonamide, and the O-H or N-H groups of the coupling component.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed molecular structure.
Table 1: Spectroscopic Properties of Representative Azo Dyes Derived from Sulfonamides
| Coupling Agent | Resulting Dye Color | Typical λmax (nm) | Reference |
| Phenol | Yellow-Orange | 400 - 450 | [10] |
| 2-Naphthol | Orange-Red | 480 - 520 | [11] |
| N,N-Dimethylaniline | Red | 500 - 550 | [10] |
| Salicylic Acid | Yellow | 360 - 400 | General Knowledge |
Note: The exact λmax will vary depending on the specific substitution pattern and the solvent used for analysis.
Visualization of the Azo Coupling Mechanism
The azo coupling reaction is an electrophilic aromatic substitution where the diazonium ion acts as the electrophile.
Figure 2: Mechanism of electrophilic aromatic substitution in azo coupling.
Conclusion
This compound serves as a valuable, albeit indirect, precursor for the synthesis of a wide array of azo dyes and pigments. The synthetic route, involving nitration, reduction, diazotization, and azo coupling, is a robust and versatile method for generating novel chromophores. The protocols detailed in this guide provide a solid foundation for researchers and scientists to explore the synthesis and application of these colorful compounds in various fields, from textile dyeing to advanced materials.
References
- 1. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diazoamino Coupling of a 4-Sulfobenzenediazonium Salt with Some Cyclic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. Sciencemadness Discussion Board - synthesis of 2-aminobenzenesulfonamide - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. benchchem.com [benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. uv-visible light absorption spectra of azo dyes molecular structure chromophores disperse red 19 azo dye spectrum dyes dyestuffs chromophore group spectra Doc Brown's chemistry revision notes [docbrown.info]
- 11. worldwidejournals.com [worldwidejournals.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-(4-Methoxyphenyl)benzenesulfonamide
Welcome to the technical support guide for the synthesis of N-(4-Methoxyphenyl)benzenesulfonamide. This resource is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this common yet nuanced sulfonamide synthesis. This guide moves beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot common issues and improve your reaction yields and purity.
Reaction Overview and Mechanism
The synthesis of this compound is a classic example of nucleophilic acyl substitution at a sulfonyl group. The reaction involves the coupling of benzenesulfonyl chloride with p-anisidine (4-methoxyaniline). A base is typically required to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.
Core Reaction: Benzenesulfonyl Chloride + p-Anisidine → this compound + HCl
The sulfonamide functional group is a critical pharmacophore in a wide array of therapeutic agents, including antibacterial drugs, diuretics, and anticancer agents.[1][2] Understanding the mechanism is key to troubleshooting. The lone pair of electrons on the nitrogen atom of p-anisidine acts as a nucleophile, attacking the electrophilic sulfur atom of benzenesulfonyl chloride.[3] This is followed by the elimination of a chloride ion and deprotonation of the nitrogen by a base to yield the final sulfonamide product.
Caption: General mechanism for sulfonamide formation.
Optimized Experimental Protocol
This protocol provides a reliable method for the synthesis of this compound. It incorporates best practices for maximizing yield and purity.
Materials:
-
Benzenesulfonyl chloride (10 mmol, 1.77 g)
-
p-Anisidine (10 mmol, 1.23 g)[4]
-
Pyridine (20 mL, as solvent and base) or Sodium Carbonate (1M aqueous solution)[4][5]
-
3M Hydrochloric Acid (HCl)
-
Methanol or Ethanol (for recrystallization)
-
Deionized Water
-
Magnetic stirrer, round-bottom flask, ice bath, filtration apparatus
Step-by-Step Methodology:
-
Reactant Preparation: In a 100 mL round-bottom flask, dissolve p-anisidine (10 mmol) in pyridine (20 mL). Cool the solution to 0-5°C in an ice bath with continuous stirring.
-
Causality Note: Cooling the reaction mixture is crucial. The reaction is exothermic, and lower temperatures minimize the rate of undesirable side reactions, such as the hydrolysis of benzenesulfonyl chloride by trace amounts of water.[6]
-
-
Addition of Sulfonyl Chloride: Add benzenesulfonyl chloride (10 mmol) dropwise to the cooled amine solution over 15-20 minutes. Ensure the temperature does not rise above 10°C.
-
Causality Note: Slow, dropwise addition prevents localized overheating and ensures a homogenous reaction mixture, which is critical for achieving a high yield.[7]
-
-
Reaction: After the addition is complete, allow the mixture to stir at 0-5°C for 1 hour, then let it warm to room temperature and stir for an additional 2-3 hours.
-
Self-Validation: Monitor the reaction progress using Thin Layer Chromatography (TLC). A common mobile phase is a mixture of hexane and ethyl acetate (e.g., 7:3 v/v). The disappearance of the p-anisidine spot indicates reaction completion.
-
-
Work-up and Precipitation: Pour the reaction mixture slowly into 100 mL of ice-cold water with vigorous stirring. This will precipitate the crude product. If pyridine was used, acidify the aqueous mixture with 3M HCl to a pH of ~2 to neutralize excess pyridine and protonate any remaining p-anisidine, making them water-soluble.[5]
-
Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with cold deionized water to remove any water-soluble salts (e.g., pyridinium hydrochloride).
-
Purification (Recrystallization): Transfer the crude solid to a flask and recrystallize from a suitable solvent, such as methanol or ethanol, to afford the pure product as white needles.[5] Dry the purified crystals under vacuum.
-
Causality Note: Recrystallization is a critical step for removing unreacted starting materials and side products. The choice of solvent is key; the desired compound should be soluble at high temperatures but sparingly soluble at low temperatures.
-
Troubleshooting Guide
Even with a robust protocol, challenges can arise. This guide addresses the most common issues encountered during the synthesis of this compound.
Caption: A logical workflow for troubleshooting common synthesis issues.
Troubleshooting Data Summary
| Problem / Observation | Potential Cause(s) | Recommended Solution(s) & Explanation |
| 1. Low or No Product Yield | A. Reagent Degradation: Benzenesulfonyl chloride is moisture-sensitive and can hydrolyze to benzenesulfonic acid, which is unreactive.[6] | Solution: Use a fresh bottle of benzenesulfonyl chloride or distill it before use. Store it under an inert atmosphere (N₂ or Ar) in a desiccator. |
| B. Incorrect pH: The reaction requires a base to neutralize HCl. If the medium becomes too acidic, the amine nucleophile (p-anisidine) will be protonated, rendering it unreactive. | Solution: Ensure an adequate amount of base (e.g., pyridine, triethylamine, or Na₂CO₃) is present throughout the reaction.[4][5][8] A slight excess is often beneficial. | |
| C. Incomplete Reaction: Insufficient reaction time or low temperature can lead to an incomplete conversion of starting materials. | Solution: Monitor the reaction via TLC until the limiting reagent is consumed. If the reaction stalls, consider extending the reaction time or allowing it to stir at room temperature for longer. | |
| 2. Oily/Gummy Product | A. Presence of Impurities: The crude product may contain unreacted starting materials or low-melting eutectic mixtures of side products. | Solution: Ensure the work-up is thorough. Wash the crude product extensively with water and dilute acid (if using an amine base) to remove soluble impurities. |
| B. Incomplete Hydrolysis of Excess Reagent: If the reaction mixture is not properly quenched in water, residual reactive species can lead to a complex, impure mixture. | Solution: Pour the reaction mixture into a large volume of vigorously stirred ice water to ensure rapid precipitation of the product and hydrolysis of any remaining sulfonyl chloride. | |
| C. Side Product Formation: The formation of bis(benzenesulfonyl)amine can occur if the reaction conditions are too harsh, leading to an oily impurity. | Solution: Maintain a 1:1 stoichiometry of the reactants. Avoid excessive heating. Purify via column chromatography if recrystallization fails. | |
| 3. Product is Colored (Yellow/Brown) | A. Oxidation of p-Anisidine: Aromatic amines, including p-anisidine, are susceptible to air oxidation, which can form colored impurities. | Solution: Use high-purity p-anisidine. If it appears discolored, it can be purified by sublimation or recrystallization before use. Running the reaction under an inert atmosphere can also help. |
| B. Thermal Decomposition: Excessive heating during reaction or work-up can cause decomposition and discoloration. | Solution: Strictly adhere to the recommended temperature profile. Use a steam bath or a carefully controlled heating mantle for recrystallization. |
Frequently Asked Questions (FAQs)
-
Q1: What is the precise role of the base in this reaction?
-
A: The base serves two primary functions. First, it acts as an acid scavenger, neutralizing the HCl generated during the reaction. According to Le Châtelier's principle, removing a product shifts the equilibrium towards the formation of more products, thus driving the reaction to completion. Second, bases like pyridine can also act as nucleophilic catalysts, forming a highly reactive sulfonylpyridinium intermediate that is more susceptible to attack by the amine.[8]
-
-
Q2: What are the most common side reactions and how can they be minimized?
-
A: The two most prevalent side reactions are:
-
Hydrolysis of Sulfonyl Chloride: Benzenesulfonyl chloride reacts with water to form inactive benzenesulfonic acid.[6] To minimize this, use anhydrous solvents and properly dried glassware.
-
Double Sulfonylation of the Amine: The initially formed sulfonamide still has an acidic N-H proton. Under strongly basic conditions or with excess sulfonyl chloride, this proton can be removed, and the resulting anion can react with a second molecule of sulfonyl chloride. To avoid this, maintain a stoichiometry close to 1:1 and avoid using an excessively strong base or a large excess of the sulfonyl chloride.
-
-
-
Q3: How can I confirm the identity and purity of my final product?
-
A: A combination of techniques is recommended. The melting point of the pure compound should be sharp and consistent with literature values (approx. 110-112°C). Spectroscopic methods are definitive:
-
¹H NMR: Will show characteristic peaks for the aromatic protons on both rings and the methoxy group singlet.
-
FT-IR: Will display a strong N-H stretch (around 3250 cm⁻¹) and characteristic S=O stretches (around 1350 and 1160 cm⁻¹).
-
Mass Spectrometry: Will confirm the molecular weight of the compound.
-
-
-
Q4: Is it possible to scale up this reaction for kilogram production?
-
A: Yes, this reaction is generally scalable. However, for large-scale synthesis, several factors become critical. Heat management is paramount due to the exothermic nature of the reaction; a jacketed reactor with controlled cooling is necessary. The choice of base may also change; inorganic bases like sodium carbonate are often preferred over pyridine on a large scale due to cost, ease of removal, and environmental concerns.[4][9] A thorough safety review is essential, as the reaction generates corrosive HCl gas.
-
References
- 1. Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinolin ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09400E [pubs.rsc.org]
- 2. eurjchem.com [eurjchem.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. N-(4-Methoxyphenyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. jsynthchem.com [jsynthchem.com]
Technical Support Center: Purification of Crude N-(4-Methoxyphenyl)benzenesulfonamide
Welcome to the technical support guide for the purification of N-(4-Methoxyphenyl)benzenesulfonamide. This document provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and detailed protocols for obtaining this compound in high purity. The guidance herein is synthesized from established chemical principles and field-proven methodologies to address common challenges encountered during post-synthesis work-up.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying crude this compound?
The three most effective and commonly employed techniques for purifying solid organic compounds like this compound are:
-
Recrystallization: This is the preferred method if the compound is a solid and a suitable solvent can be found. It is highly effective at removing small amounts of impurities and can be scaled for various quantities.[1][2]
-
Flash Column Chromatography: This technique is ideal for separating the target compound from impurities with different polarities, especially when dealing with complex mixtures or when recrystallization fails.[3]
-
Acid-Base Extraction: Given that the sulfonamide proton (on the nitrogen) is weakly acidic, this liquid-liquid extraction technique can be used to separate it from non-acidic (neutral) impurities.[4][5]
Q2: How do I choose the best purification method for my specific situation?
The choice depends on the scale of your synthesis, the nature of the impurities, and the required final purity. A preliminary Thin-Layer Chromatography (TLC) analysis is crucial for making an informed decision. The flowchart below provides a general decision-making framework.
Q3: What are the likely impurities in my crude this compound?
Common impurities arise from the starting materials and side reactions during synthesis.[6] These may include:
-
Unreacted Starting Materials: Benzenesulfonyl chloride and p-anisidine.
-
By-products: Diphenyl sulfone or other products from side reactions.
-
Degradation Products: Hydrolysis of the starting material or product.
Q4: How can I effectively monitor the purity of my compound during the purification process?
Thin-Layer Chromatography (TLC) is the most rapid and effective method for monitoring purity.[7][8] A suitable solvent system (e.g., 3:1 Hexanes:Ethyl Acetate) should show your pure product as a single, distinct spot. For crystalline solids, measuring the melting point is also an excellent indicator of purity; a sharp melting range close to the literature value suggests high purity, whereas a broad and depressed range indicates the presence of impurities.
Troubleshooting Guide: Recrystallization
Recrystallization is a powerful technique but requires careful execution. Common problems and their solutions are detailed below.
Q: My compound "oiled out" during cooling instead of forming crystals. What happened and how can I fix it?
A: "Oiling out" occurs when the solid melts in the hot solvent before it dissolves, or when the solution becomes supersaturated at a temperature above the compound's melting point.[9][10] This is problematic because oils tend to trap impurities.
-
Immediate Action:
-
Re-heat the solution until the oil fully redissolves.
-
Add a small amount of additional hot solvent (1-2 mL) to decrease the saturation point.[10]
-
Allow the solution to cool much more slowly. Insulate the flask with a cloth or leave it on a cooling hot plate to encourage the formation of crystals over oil droplets.[9]
-
If oiling persists, try scratching the inner surface of the flask with a glass rod at the solution's surface to induce nucleation.[11]
-
-
Long-Term Strategy: The boiling point of your solvent is likely too high relative to your compound's melting point. Select a solvent or a mixed solvent system with a lower boiling point.[9][12]
Q: My final yield of crystals is very low. How can I improve recovery?
A: Low yield is a common issue and can often be rectified.[10][11] Remember that some loss is inevitable as the compound has some solubility even in the cold solvent.[1][13]
-
Troubleshooting Steps:
-
Avoid Using Excess Solvent: This is the most frequent cause of low yield.[1][9][13] Use only the minimum amount of boiling solvent required to fully dissolve the crude solid.
-
Ensure Complete Cooling: After the flask has cooled to room temperature, place it in an ice-water bath for at least 15-20 minutes to maximize precipitation.[12]
-
Minimize Transfers: Every transfer of the solid from one container to another results in some physical loss.[1]
-
Check the Mother Liquor: If you have not discarded the filtrate (mother liquor), you can check for remaining product by spotting a small amount on a watch glass. If a significant solid residue remains after the solvent evaporates, there is a large amount of compound still in solution. You can recover this by evaporating some of the solvent and attempting a second crystallization.[10]
-
Q: No crystals are forming, even after extended cooling in an ice bath. What should I do?
A: This is typically caused by using too much solvent or by the solution being too dilute.[9][13]
-
Solutions:
-
Reduce Solvent Volume: Gently boil off a portion of the solvent (in a fume hood) to concentrate the solution, then attempt to cool it again.[9]
-
Induce Crystallization:
-
Scratching: Use a glass rod to scratch the inside of the flask at the meniscus. The microscopic scratches on the glass provide nucleation sites for crystal growth.[11]
-
Seed Crystals: If you have a small amount of pure product from a previous batch, add a single tiny crystal to the cooled solution. This "seed" will act as a template for further crystallization.[11]
-
-
Add an Anti-Solvent: If using a single solvent system, you can sometimes induce crystallization by adding a small amount of a miscible "anti-solvent" (a solvent in which your compound is insoluble) dropwise until the solution becomes cloudy, then warming slightly to clarify before slow cooling.[2][12]
-
Troubleshooting Guide: Flash Column Chromatography
Q: I'm seeing poor separation between my product and an impurity (co-elution). How can I improve resolution?
A: Poor separation means the chosen eluent is not optimal for differentiating the polarities of your compounds.
-
Solutions:
-
Optimize the Solvent System: The goal is to find a solvent system where the product has an Rf value of ~0.3 on a TLC plate.
-
If the spots are too high on the TLC plate (high Rf), the eluent is too polar. Decrease the proportion of the more polar solvent (e.g., from 20% ethyl acetate in hexane to 10%).
-
If the spots are too low (low Rf), the eluent is not polar enough. Increase the proportion of the polar solvent.[3]
-
-
Use a Gradient Elution: Instead of using a single solvent mixture (isocratic elution), start with a less polar eluent to wash off non-polar impurities, then gradually increase the polarity of the eluent to cleanly elute your product.[14]
-
Change the Stationary Phase: While silica gel is standard, it is slightly acidic. If your compound is sensitive, or if separation fails, consider using a different stationary phase like neutral or basic alumina.[14]
-
Q: My product appears to be decomposing on the column, indicated by streaking on the TLC plate.
A: This suggests your compound is unstable on the stationary phase. Standard silica gel is acidic and can cause decomposition of sensitive compounds.[14]
-
Solutions:
-
Deactivate the Silica Gel: "Neutralize" the silica by preparing the column slurry with an eluent containing a small amount (0.1-1%) of a base like triethylamine.[14] This is particularly useful for basic compounds but can also prevent acid-catalyzed degradation.
-
Run the Column Quickly: Do not let the sample sit on the column for an extended period. A properly packed flash column should run relatively fast.
-
Switch to an Alternative Method: If decomposition is unavoidable, recrystallization or acid-base extraction may be better options.[14]
-
Detailed Experimental Protocols
Protocol 1: Recrystallization from a Single Solvent (Methanol)
This protocol is based on a reported procedure for recrystallizing this compound.[15]
-
Solvent Selection: Methanol is a good starting point. Other potential solvents or solvent pairs include ethanol, isopropanol/water, or ethyl acetate/heptane.[16][17] A good solvent should dissolve the compound when hot but not when cold.[13]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of methanol and bring the mixture to a gentle boil on a hot plate while stirring. Continue adding small portions of hot methanol until the solid just dissolves completely. Using the minimum amount of boiling solvent is critical for good recovery.[1]
-
Decoloration (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal was added or if insoluble impurities are present, perform a hot gravity filtration using a pre-warmed funnel and fluted filter paper to remove them. This step prevents premature crystallization in the funnel.[12]
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.[11] Once at room temperature, place the flask in an ice-water bath for at least 20 minutes to maximize crystal formation.[12]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a minimum amount of ice-cold methanol to remove any residual soluble impurities from the crystal surfaces.[1]
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven to remove all traces of solvent.
| Parameter | Recommended Solvent System | Rationale |
| Primary Choice | Methanol | Reported to be effective for this specific compound.[15] |
| Alternative 1 | Ethanol/Water | A common solvent pair for sulfonamides; water acts as the anti-solvent.[12][16] |
| Alternative 2 | Ethyl Acetate/Hexane | Good for moderately polar compounds; hexane is the anti-solvent.[18] |
Protocol 2: Acid-Base Extraction
This method leverages the acidic nature of the sulfonamide N-H proton to separate it from neutral impurities.
-
Dissolution: Dissolve the crude material in a suitable organic solvent like ethyl acetate or dichloromethane in a separatory funnel.[4]
-
Extraction: Add an aqueous solution of a base, such as 5% sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃).[4][19] The sulfonamide will be deprotonated to form a water-soluble salt. Cap the funnel and shake vigorously, remembering to vent frequently to release any pressure buildup.
-
Separation: Allow the two layers to separate completely. Drain the lower aqueous layer, which now contains your product as a salt, into a clean Erlenmeyer flask. The upper organic layer contains the neutral impurities.
-
Backwash (Optional): To remove any neutral compound that may have been carried into the aqueous layer, perform a "backwash" by adding a small amount of fresh organic solvent to the combined aqueous extracts, shaking, and discarding the organic layer.[19]
-
Re-precipitation: Cool the aqueous solution in an ice bath and slowly acidify it by adding a strong acid (e.g., 3N HCl) dropwise until the solution is acidic (test with pH paper) and no more precipitate forms.[5][15] The protonated, neutral sulfonamide will precipitate out of the aqueous solution.
-
Isolation: Collect the pure solid product by vacuum filtration, wash with cold water, and dry thoroughly.
References
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. mt.com [mt.com]
- 3. web.uvic.ca [web.uvic.ca]
- 4. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. jocpr.com [jocpr.com]
- 7. researchgate.net [researchgate.net]
- 8. TLC identification of sulfonamides [pubmed.ncbi.nlm.nih.gov]
- 9. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. benchchem.com [benchchem.com]
- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 13. web.mnstate.edu [web.mnstate.edu]
- 14. benchchem.com [benchchem.com]
- 15. N-(4-Methoxyphenyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 16. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
- 17. US20050032889A1 - Process for producing crystal of benzenesulfonamide derivative, and novel crystal of intermediate therefor and process for producing the same - Google Patents [patents.google.com]
- 18. Organic Syntheses Procedure [orgsyn.org]
- 19. people.chem.umass.edu [people.chem.umass.edu]
Technical Support Center: Optimizing Reaction Conditions for N-(4-Methoxyphenyl)benzenesulfonamide Synthesis
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address common challenges encountered during the synthesis of N-(4-Methoxyphenyl)benzenesulfonamide, with a focus on improving reaction yields and purity.
I. Reaction Overview and Mechanism
The synthesis of this compound is typically achieved through the nucleophilic substitution reaction between benzenesulfonyl chloride and p-anisidine (4-methoxyaniline). This reaction is a classic example of sulfonamide bond formation.
The general reaction scheme is as follows:
The reaction proceeds via the nucleophilic attack of the amino group of p-anisidine on the electrophilic sulfur atom of benzenesulfonyl chloride. A base is typically required to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards the product.
II. Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound.
Low or No Product Yield
Q1: I am observing a very low yield or no formation of my desired product. What are the primary factors to investigate?
A1: Low or no yield in this synthesis can often be attributed to several key factors. A systematic check of your reagents and reaction conditions is the best approach.
-
Reagent Quality:
-
Benzenesulfonyl Chloride: This reagent is highly sensitive to moisture and can hydrolyze to benzenesulfonic acid, which is unreactive towards the amine.[1] Always use a fresh bottle or a properly stored and sealed container. If hydrolysis is suspected, the sulfonyl chloride can be purified by distillation under reduced pressure.
-
p-Anisidine: While generally stable, p-anisidine can oxidize over time, indicated by a darkening in color. Impurities can interfere with the reaction.[2] Purification by recrystallization or sublimation may be necessary if the starting material is old or discolored.
-
Solvent: Ensure the use of an anhydrous (dry) solvent. The presence of water will promote the hydrolysis of the benzenesulfonyl chloride.[1]
-
Base: The purity of the base is crucial. If using a tertiary amine like triethylamine or pyridine, ensure it is dry.
-
-
Reaction Conditions:
-
Stoichiometry: A 1:1 molar ratio of benzenesulfonyl chloride to p-anisidine is typical.[3] However, a slight excess of the amine (1.1-1.2 equivalents) can sometimes be beneficial to ensure complete consumption of the sulfonyl chloride.
-
Base Equivalents: At least one equivalent of base is required to neutralize the HCl produced. Using a slight excess (1.1-1.5 equivalents) is common practice to ensure the reaction medium remains basic.[1]
-
Temperature: The reaction is often initiated at 0 °C and then allowed to warm to room temperature.[4] If the reaction is sluggish, gentle heating (e.g., 40-50 °C) can be applied. However, excessive heat can lead to side reactions.
-
Reaction Time: The reaction time can vary depending on the specific conditions. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is highly recommended.[3]
-
Formation of Side Products/Impure Product
Q2: My TLC analysis shows multiple spots, indicating the presence of impurities. What are the likely side reactions, and how can I minimize them?
A2: The formation of side products is a common issue. Understanding the potential side reactions is key to mitigating them.
-
Bis-sulfonylation of the Amine: While less common with primary amines under controlled conditions, the formation of a bis-sulfonylated product is a possibility, especially if a large excess of benzenesulfonyl chloride is used or if the reaction temperature is too high.
-
Solution: Use a slight excess of the amine and maintain a controlled temperature.
-
-
Hydrolysis of Benzenesulfonyl Chloride: As mentioned, water in the reaction mixture will lead to the formation of benzenesulfonic acid. This will not only reduce the yield of the desired product but will also need to be removed during purification.
-
Solution: Use anhydrous solvents and reagents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]
-
-
Reaction with the Solvent: Certain solvents can react with the starting materials or intermediates. For example, if pyridine is used as both the solvent and the base, it can form a reactive intermediate with the benzenesulfonyl chloride.
Product Isolation and Purification Issues
Q3: I am having difficulty isolating and purifying my product. What are the best practices?
A3: Effective product isolation and purification are critical for obtaining a high-purity final compound.
-
Work-up Procedure:
-
After the reaction is complete, the reaction mixture is typically quenched with water or a dilute acid solution to neutralize any remaining base and precipitate the crude product.[3]
-
The crude product can then be collected by vacuum filtration and washed with water to remove any water-soluble salts.
-
-
Purification Methods:
-
Recrystallization: This is often the most effective method for purifying this compound. Methanol or ethanol are commonly used solvents for recrystallization.[3] The crude product is dissolved in a minimum amount of the hot solvent, and then allowed to cool slowly to form crystals.
-
Column Chromatography: If recrystallization does not yield a pure product, silica gel column chromatography can be employed. A solvent system of ethyl acetate and hexane is a good starting point for elution.
-
III. Frequently Asked Questions (FAQs)
Q4: What is the role of the base in this reaction? Which base should I use?
A4: The primary role of the base is to neutralize the hydrochloric acid (HCl) that is formed as a byproduct of the reaction. This prevents the protonation of the p-anisidine, which would render it non-nucleophilic, and drives the reaction to completion. Common bases for this reaction include:
-
Pyridine: Can act as both a base and a solvent.[5]
-
Triethylamine (TEA): A common, non-nucleophilic organic base.
-
Aqueous Sodium Carbonate or Sodium Hydroxide: These can be effective, particularly in biphasic reaction systems or when using water as a solvent.[3][6]
The choice of base can influence the reaction rate and work-up procedure. For laboratory-scale synthesis, pyridine or triethylamine in an organic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) are frequently used.
Q5: What is the optimal solvent for this synthesis?
A5: The choice of solvent can impact the solubility of the reactants and the reaction rate. Commonly used solvents include:
-
Dichloromethane (DCM): A good general-purpose solvent for this reaction.
-
Tetrahydrofuran (THF): Another widely used aprotic solvent.
-
Pyridine: As mentioned, can serve as both the solvent and the base.
-
Water: Some procedures successfully utilize water as the solvent, often with an inorganic base like sodium carbonate.[3][6]
The selection of the solvent may also depend on the scale of the reaction and the desired work-up procedure.
Q6: How can I effectively monitor the progress of the reaction?
A6: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction progress.[3]
-
Procedure:
-
Prepare a TLC plate with a suitable stationary phase (e.g., silica gel).
-
Spot the plate with the starting materials (benzenesulfonyl chloride and p-anisidine) and a sample of the reaction mixture at different time points.
-
Elute the plate with an appropriate solvent system (e.g., a mixture of ethyl acetate and hexane).
-
Visualize the spots under UV light.
-
-
Interpretation: The reaction is complete when the spot corresponding to the limiting reagent (usually the benzenesulfonyl chloride) has disappeared, and a new spot corresponding to the product is prominent.
IV. Experimental Protocols and Data
Detailed Experimental Protocol
This protocol provides a generalized method for the synthesis of this compound.
Materials:
-
Benzenesulfonyl chloride
-
p-Anisidine
-
Pyridine (or triethylamine)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve p-anisidine (1.0 equivalent) in anhydrous DCM.
-
Cool the solution in an ice bath to 0 °C.
-
Slowly add pyridine (1.2 equivalents) to the stirred solution.
-
In a separate container, dissolve benzenesulfonyl chloride (1.05 equivalents) in anhydrous DCM.
-
Add the benzenesulfonyl chloride solution dropwise to the p-anisidine solution at 0 °C over 15-20 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature.
-
Monitor the reaction progress by TLC until the starting material is consumed (typically 2-4 hours).
-
Once the reaction is complete, dilute the mixture with DCM and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from methanol or ethanol.
Data Presentation
| Parameter | Recommended Condition | Rationale |
| Reactant Ratio | 1:1.05 (p-Anisidine:Benzenesulfonyl Chloride) | A slight excess of the sulfonyl chloride can ensure complete consumption of the amine. |
| Base | Pyridine or Triethylamine | Effective HCl scavengers, readily available. |
| Solvent | Dichloromethane (DCM) or Tetrahydrofuran (THF) | Good solubility for reactants, relatively inert. |
| Temperature | 0 °C to Room Temperature | Controls the initial reaction rate and minimizes side reactions. |
| Reaction Time | 2-4 hours (TLC monitored) | Ensures reaction completion without unnecessary heating. |
V. Visualizations
Reaction Workflow
Caption: Experimental workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: Troubleshooting decision tree for optimizing the synthesis.
VI. References
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References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. N-(4-Methoxyphenyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibit ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05277B [pubs.rsc.org]
- 5. Buy 4-Amino-N-(4-methoxyphenyl)benzenesulfonamide (EVT-367264) | 19837-74-2 [evitachem.com]
- 6. Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives [mdpi.com]
"troubleshooting low yield in the synthesis of secondary amines from nitrobenzenesulfonamides"
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for the synthesis of secondary amines using the nitrobenzenesulfonamide (Ns) methodology, often referred to as the Fukuyama amine synthesis. As a Senior Application Scientist, my goal is to provide not just solutions, but a deeper understanding of the reaction mechanisms to empower your experimental design and execution.
The synthesis is a robust, multi-step process valued for its mild conditions and broad substrate scope. It typically involves three key stages:
-
Protection: A primary amine is protected with a nitrobenzenesulfonyl chloride.
-
N-Alkylation: The resulting N-monosubstituted sulfonamide is alkylated. The Fukuyama-Mitsunobu reaction is a cornerstone of this step.
-
Deprotection: The nitrobenzenesulfonyl (Ns) group is cleaved to yield the desired secondary amine.
Low yields can arise at any of these stages. This guide is structured as a series of frequently asked questions (FAQs) to directly address the most common challenges encountered in the lab.
Troubleshooting Guide & FAQs
Part A: The N-Alkylation Step (Fukuyama-Mitsunobu Reaction)
This step, where the crucial C-N bond is formed, is often the most complex and prone to issues.
Q1: My Fukuyama-Mitsunobu alkylation is showing low or no conversion of the starting nosylamide. What are the primary causes?
A1: This is a frequent challenge that can often be traced back to one of four areas: reagent integrity, substrate reactivity, reaction conditions, or competing side reactions.
-
Reagent Quality and Stoichiometry: The Mitsunobu reaction is highly sensitive to the quality of its reagents.
-
Azodicarboxylates (DEAD/DIAD): These reagents can degrade over time. Use freshly opened bottles or purify older stock. They are also moisture-sensitive.
-
Phosphines (PPh₃, PBu₃): Triphenylphosphine (PPh₃) can oxidize to triphenylphosphine oxide (TPPO) upon storage. Ensure you are using pure, unoxidized phosphine.
-
Solvents: Strictly anhydrous solvents (e.g., THF, DCM) are critical. The presence of water can hydrolyze key intermediates and consume the reagents.[1]
-
-
Substrate-Related Issues:
-
Steric Hindrance: Highly hindered secondary alcohols react sluggishly or not at all. The steric environment around the alcohol's hydroxyl group is a major determining factor in reaction success.[1][2] Similarly, a bulky group on the nosylamide can impede the approach of the bulky alkoxyphosphonium salt intermediate.
-
Acidity of the Nosylamide: The Mitsunobu reaction works best for pronucleophiles with a pKa < 15.[1] While 2-nitrobenzenesulfonamides are sufficiently acidic (pKa ≈ 10-11), highly electron-donating groups on the amine backbone can slightly reduce this acidity and slow the reaction.
-
-
Reaction Conditions:
-
Temperature: The reaction is typically initiated at 0 °C and allowed to warm to room temperature.[3] Running the reaction at low temperatures for too long may result in stalling, especially with less reactive substrates. Conversely, excessive heat can promote side reactions.
-
Order of Addition: The standard procedure involves adding the azodicarboxylate slowly to a pre-mixed solution of the alcohol, nosylamide, and phosphine.[1] A different order of addition can drastically alter the reaction pathway and lead to failure.[3]
-
Q2: I'm observing significant side products and purification is difficult. What are these byproducts and how can I minimize them?
A2: The primary culprits in a messy Mitsunobu reaction are the reagent-derived byproducts and undesired pathways stemming from substrate reactivity.
-
Phosphine Oxide and Hydrazide Byproducts: The stoichiometric nature of the reaction means you will generate equimolar amounts of triphenylphosphine oxide (TPPO) and a dialkyl hydrazodicarboxylate.[3][4] These byproducts can be difficult to remove via standard chromatography due to similar polarities to some products.
-
Mitigation Strategy 1: Using polymer-supported or fluorous-tagged phosphines allows for the easy removal of the phosphine oxide byproduct by simple filtration.[3][5]
-
Mitigation Strategy 2: If the desired product is basic, an acidic wash during workup can extract the amine into the aqueous layer, leaving the neutral TPPO and hydrazide in the organic layer. The amine can then be recovered by basifying the aqueous layer and re-extracting.[6]
-
-
Elimination Products: If the secondary alcohol has an abstractable proton beta to the hydroxyl group, elimination to form an alkene can compete with the desired substitution, especially at elevated temperatures.
-
N-Alkylated Hydrazodicarboxylate: In cases with weakly acidic pronucleophiles or high steric hindrance, the nitrogen of the azodicarboxylate can act as a nucleophile itself, leading to unwanted side products.[1]
Q3: The Mitsunobu reaction is not ideal for my large-scale synthesis due to cost and byproduct issues. What are the best alternative N-alkylation methods?
A3: For larger scale operations, a classical Sₙ2 reaction is often more practical and economical.[7] This involves deprotonating the N-H of the nitrobenzenesulfonamide with a base and reacting the resulting anion with an alkyl halide.
-
Choosing the Right Base: The base is critical. It must be strong enough to deprotonate the sulfonamide but not so strong that it promotes side reactions with the alkyl halide (e.g., elimination).
-
Potassium Carbonate (K₂CO₃): This is the most common, cost-effective, and mild base for this reaction, typically used in polar aprotic solvents like DMF or acetonitrile.[7][8]
-
Cesium Carbonate (Cs₂CO₃): More soluble and more effective than K₂CO₃, Cs₂CO₃ can accelerate stubborn reactions or allow for lower reaction temperatures.[8][9]
-
Stronger Bases (e.g., NaH): While effective for complete deprotonation, strong bases like sodium hydride require strictly anhydrous conditions and can increase the rate of side reactions. They are generally not the first choice.[8]
-
Part B: The Deprotection Step
The final deprotection step liberates the target secondary amine. While generally reliable, it can present its own set of challenges.
Q4: My nosyl group deprotection is slow or incomplete. How can I improve the reaction efficiency?
A4: The cleavage of the nosyl group proceeds via a nucleophilic aromatic substitution (SₙAr) mechanism, forming a Meisenheimer complex.[5][7][10] The efficiency of this step depends on the nucleophilicity of the thiol and the reaction conditions.
-
Thiol Reagent:
-
Thiophenol: This is the classic, highly effective reagent.[5][7] Its primary drawback is its persistent, unpleasant odor.
-
Alternative Thiols: To avoid the odor of thiophenol, alternatives like p-mercaptobenzoic acid or polymer-supported thiols can be used.[5][9] Polymer-supported versions also greatly simplify purification.[9][11]
-
-
Base Selection: The base deprotonates the thiol to generate the highly nucleophilic thiolate anion, which is the active nucleophile.
-
Solvent and Temperature:
Q5: Purification of my final amine is challenging. How can I effectively remove the thioether byproduct?
A5: This is a very common issue. The byproduct of the deprotection is a diaryl thioether (e.g., phenyl 2-nitrophenyl sulfide), which is often non-polar and can co-elute with the desired amine during chromatography.
-
Acid-Base Extraction: This is the most powerful technique. After the reaction is complete, dilute the mixture with an organic solvent (e.g., ethyl acetate) and extract with aqueous acid (e.g., 1N HCl). Your secondary amine will form a hydrochloride salt and move into the aqueous layer, while the neutral thioether byproduct remains in the organic layer. Simply separate the layers, basify the aqueous layer (e.g., with NaOH), and re-extract your pure amine with an organic solvent.[6][7][12]
-
Use of Supported Reagents: As mentioned in Q4, using a polymer-supported thiol (PS-Thiol) is an excellent strategy. After the reaction, the resin-bound thioether byproduct is simply filtered off, leaving your product in solution.[5][9][11]
Part C: The Initial Protection Step
Q6: The initial reaction of my primary amine with 2-nitrobenzenesulfonyl chloride is giving a low yield. What could be wrong?
A6: This step is typically very high-yielding and straightforward, so low yields usually point to a fundamental issue.[7]
-
Base: A tertiary amine base like triethylamine or pyridine is required to scavenge the HCl generated during the reaction. Ensure you are using at least one equivalent of a suitable base.[7]
-
Reagent Purity: 2-nitrobenzenesulfonyl chloride can hydrolyze over time if exposed to moisture. Use a fresh or properly stored bottle.
-
Reaction Monitoring: The reaction is usually very fast (often complete in 15-30 minutes at room temperature).[7] Monitor by TLC to ensure it has gone to completion before proceeding with the workup. Over-stirring for extended periods is generally not necessary and could lead to side reactions depending on the substrate.
Visualizing the Process
Overall Synthetic Workflow
The diagram below outlines the three core stages of the Fukuyama amine synthesis.
Caption: General workflow for secondary amine synthesis.
Key Reaction Mechanisms
Understanding the mechanisms is key to effective troubleshooting.
Caption: Simplified Fukuyama-Mitsunobu reaction mechanism.
Caption: Nosyl group deprotection via Meisenheimer complex.
Experimental Protocols
This section provides a representative, step-by-step procedure. Note: Always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
Protocol 1: Complete Synthesis of N-(4-Methoxybenzyl)-3-phenylpropylamine
This protocol is adapted from a procedure published in Organic Syntheses.[7]
Step A: Protection - Synthesis of N-(4-Methoxybenzyl)-2-nitrobenzenesulfonamide
-
To a stirred solution of 4-methoxybenzylamine (1 eq) and triethylamine (1.5 eq) in dichloromethane (DCM) in an ice-water bath, add 2-nitrobenzenesulfonyl chloride (1.1 eq) portion-wise over 5 minutes.
-
Remove the ice bath and stir the reaction mixture at room temperature for 15 minutes.
-
Monitor the reaction by TLC (hexane:ethyl acetate 3:2, Rf = 0.33) until the starting amine is consumed.
-
Quench the reaction with 1N HCl. Extract the aqueous layer twice with DCM.
-
Combine the organic extracts, wash with brine, dry over magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-monosubstituted 2-nitrobenzenesulfonamide, which is often pure enough for the next step.
Step B: N-Alkylation (Conventional Method) - Synthesis of N-(4-Methoxybenzyl)-N-(3-phenylpropyl)-2-nitrobenzenesulfonamide
-
To a solution of the nosylamide from Step A (1 eq) in anhydrous DMF, add powdered potassium carbonate (K₂CO₃, 2 eq).
-
Add 3-phenylpropyl bromide (1.1 eq) to the suspension.
-
Heat the mixture in a 60 °C oil bath for 30-60 minutes.
-
Monitor the reaction by TLC (hexane:ethyl acetate 1:1, Rf = 0.52).
-
After completion, cool the mixture to room temperature, dilute with water, and extract three times with dichloromethane.
-
Combine the organic extracts, wash with brine, dry over magnesium sulfate, filter, and concentrate. Purify the residue by column chromatography on silica gel.
Step C: Deprotection - Synthesis of N-(4-Methoxybenzyl)-3-phenylpropylamine
-
In a two-necked flask under a nitrogen atmosphere, charge thiophenol (2.5 eq) and acetonitrile (MeCN).
-
Cool the mixture in an ice-water bath and add aqueous potassium hydroxide (KOH, 2.5 eq) over 10 minutes to generate the potassium thiophenolate.
-
After 5 minutes, remove the ice bath and add a solution of the N,N-disubstituted nosylamide from Step B (1 eq) in MeCN over 20 minutes.
-
Heat the reaction mixture in a 50 °C oil bath for 40 minutes.
-
Cool to room temperature, dilute with water, and extract three times with dichloromethane.
-
Purification Workup: Combine the organic extracts. To separate the amine from the thioether byproduct, perform an acid-base extraction as described in Q5. Finally, dry the organic layer containing the purified free amine over magnesium sulfate, filter, and concentrate under reduced pressure to obtain the final product.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. scispace.com [scispace.com]
- 5. benchchem.com [benchchem.com]
- 6. EP1321454A1 - Process for the removal of nitrobenzenesulfonyl - Google Patents [patents.google.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. benchchem.com [benchchem.com]
- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 10. Fukuyama Amine Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 11. researchgate.net [researchgate.net]
- 12. US3470251A - Separation and purification of secondary alkyl primary amines - Google Patents [patents.google.com]
Technical Support Center: Crystallization of N-(4-Methoxyphenyl)benzenesulfonamide
Document ID: TSC-CS-202601-01
Last Updated: January 2, 2026
Introduction
Welcome to the technical support guide for the crystallization of N-(4-Methoxyphenyl)benzenesulfonamide. This document is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with obtaining high-quality crystals of this compound. This compound, like many sulfonamides, presents unique challenges due to its structural features, including the potential for polymorphism and specific solubility characteristics.[1][2]
This guide provides field-proven insights and systematic troubleshooting protocols to help you achieve consistent and successful crystallization outcomes.
Troubleshooting Guide: Common Crystallization Issues
This section is structured in a question-and-answer format to directly address the most frequent challenges encountered during the crystallization of this compound.
Q1: My compound is "oiling out" instead of forming crystals. What is happening and how can I fix it?
A1: The Phenomenon of "Oiling Out"
"Oiling out," or liquid-liquid phase separation, occurs when the solute separates from the solution as a liquid layer or emulsion instead of a solid crystalline lattice.[3][4] This is typically because the solution becomes supersaturated at a temperature that is above the melting point of the solute (often depressed by impurities or the solvent itself).[5] For this compound, this can be particularly problematic if high boiling point solvents are used or if the cooling rate is too rapid.
Causality & Immediate Solutions:
-
High Supersaturation/Rapid Cooling: The system is kinetically driven towards the easiest phase to form, which is a disordered liquid rather than an ordered crystal.[3]
-
Solution: Reheat the mixture until the oil redissolves completely. If necessary, add a small amount of additional solvent to ensure full dissolution.[5][6] Allow the solution to cool much more slowly. Insulating the flask can promote the slow cooling needed for larger, higher-quality crystals.[3][7]
-
-
Inappropriate Solvent Choice: The solvent may be too "good" or have a boiling point that is too high relative to the compound's melting point.
-
Solution: Select a solvent with a lower boiling point or introduce an anti-solvent. A co-solvent system can modulate solubility more effectively, preventing the conditions that lead to oiling out.[3]
-
-
Presence of Impurities: Impurities can significantly lower the melting point of your compound, making it more prone to oiling out.[5][8]
-
Solution: If impurities are suspected, consider a preliminary purification step. This could involve passing the solution through a short plug of silica gel or performing an activated charcoal treatment to remove colored impurities.[6]
-
Q2: I'm not getting any crystals at all; the solution remains clear even after cooling. What should I do?
A2: Failure to Nucleate
This issue arises from two primary causes: the solution is not sufficiently supersaturated, or the energy barrier for nucleation has not been overcome.
Causality & Solutions:
-
Insufficient Supersaturation (Too Much Solvent): The concentration of the solute is below the solubility limit at the cooled temperature.
-
Solution: Induce supersaturation. You can do this by slowly evaporating some of the solvent.[9] Alternatively, if you are confident in your initial solvent volume, you can try to induce crystallization by adding an anti-solvent dropwise until turbidity persists.
-
-
High Nucleation Energy Barrier: The molecules require a trigger to begin arranging into a crystal lattice.
-
Solution 1: Induce Nucleation by Scratching. Gently scratching the inside surface of the flask with a glass rod at the liquid-air interface can create microscopic imperfections on the glass that serve as nucleation sites.[10]
-
Solution 2: Seeding. Introduce a "seed crystal" of the compound into the slightly cooled, saturated solution.[10] This provides a perfect template for further crystal growth. If you don't have a seed crystal, you can sometimes obtain one by taking a drop of the solution on a glass rod and letting the solvent evaporate quickly in a stream of air.
-
Q3: My crystals are very small, often like fine needles or powder. How can I grow larger, single crystals suitable for X-ray diffraction?
A3: Controlling Crystal Growth
The formation of small crystals or needles indicates that the nucleation rate is much faster than the crystal growth rate. This is common when a solution becomes highly supersaturated very quickly.
Causality & Solutions:
-
Rapid Cooling: Fast cooling leads to the rapid formation of many nuclei simultaneously, leaving little solute available for each nucleus to grow large.
-
Solution: Significantly slow down the cooling process. Place the flask in a dewar or wrap it in glass wool to insulate it. A programmed cooling bath can also provide precise control.
-
-
High Solute Concentration: Starting with a solution that is too concentrated can lead to "crashing out" rather than controlled crystallization.
-
Solution: Use a slightly more dilute solution. The goal is to reach the point of supersaturation more slowly as the solution cools, giving molecules time to deposit onto existing crystal lattices rather than forming new nuclei.
-
-
Solvent System: The choice of solvent affects not only solubility but also crystal habit.
-
Solution: Employ Slow Evaporation or Solvent Diffusion. These are classic methods for growing single crystals.
-
Slow Evaporation: Dissolve the compound in a suitable solvent in a vial covered with a cap that has a small hole pricked in it. Allow the solvent to evaporate over several days or weeks.[9]
-
Solvent Layering/Diffusion: Dissolve the compound in a "good" solvent. Carefully layer a miscible "poor" solvent (an anti-solvent) on top. Crystals will slowly form at the interface as the solvents diffuse into one another.[9][11]
-
-
Q4: I've noticed different crystal shapes in different batches. Could this be polymorphism, and how do I control it?
A4: The Challenge of Polymorphism
Polymorphism is the ability of a solid material to exist in more than one crystal structure.[12] Sulfonamides are well-known for exhibiting polymorphism, which can significantly impact physical properties like solubility, melting point, and stability.[13][14] Different crystal forms of this compound have been reported, highlighting the importance of controlling this phenomenon.[15][16]
Confirmation & Control:
-
Confirmation of Polymorphism: To confirm if you have different polymorphs, you need to use solid-state analytical techniques.
-
X-Ray Powder Diffraction (XRPD): This is the primary tool for identifying different crystal forms, as each polymorph will produce a unique diffraction pattern.[17][18]
-
Differential Scanning Calorimetry (DSC): DSC can detect different melting points and phase transitions between polymorphs.[18]
-
Spectroscopy (FT-IR, Raman): These techniques can sometimes distinguish polymorphs based on subtle differences in vibrational modes.[19]
-
-
Controlling Polymorphic Outcome: The specific polymorph obtained is often dependent on kinetic and thermodynamic factors during crystallization.
-
Solvent Choice: Different solvents can stabilize different polymorphs. A systematic solvent screen is essential.[18]
-
Cooling Rate & Temperature: Rapid cooling often yields a less stable (metastable) kinetic form, while slow cooling at higher temperatures is more likely to produce the thermodynamically stable form.[20]
-
Slurry Experiments: Slurrying a mixture of polymorphs in a solvent over time will typically result in the conversion of the less stable forms to the most stable form at that temperature.[20]
-
Frequently Asked Questions (FAQs)
-
What is a good starting point for solvent selection for this compound?
-
Due to its structure containing both polar (sulfonamide) and non-polar (aromatic rings) moieties, a range of solvents should be screened. Start with polar protic solvents like ethanol or methanol, polar aprotic solvents like acetone or ethyl acetate, and consider mixtures with non-polar solvents like heptane or toluene as anti-solvents.[11][21] Benzenesulfonamides generally show good solubility in alcohols and acetone but low solubility in water.[22][23]
-
-
How can I effectively remove impurities before crystallization?
-
The most common method is recrystallization itself.[24] If you have insoluble impurities, you can perform a hot filtration step after dissolving your compound.[7] For colored, soluble impurities, adding a small amount of activated charcoal to the hot solution, followed by hot filtration, is effective.[6]
-
-
What analytical techniques are essential for characterizing my final crystals?
-
At a minimum, you should determine the melting point to assess purity. For structural confirmation, NMR spectroscopy and Mass Spectrometry of the dissolved crystals are standard. To confirm the solid-state form, X-Ray Powder Diffraction (XRPD) is crucial, especially if polymorphism is suspected.[17][20]
-
Visualizations and Data
Troubleshooting Workflow for Crystallization Failure
The following diagram outlines a logical decision-making process when encountering common crystallization problems.
Caption: Troubleshooting flowchart for common crystallization outcomes.
Conceptual Diagram of a Polymorphic System
This diagram illustrates the relationship between different polymorphic forms and their relative stability.
Caption: Energy landscape showing stable and metastable polymorphs.
Table 1: Solvent Screening Suggestions
This table provides a starting point for solvent selection based on solvent class and polarity.
| Solvent Class | Example Solvents | Polarity Index | Expected Solubility of this compound | Potential Use |
| Alcohols | Methanol, Ethanol | 5.1, 4.3 | High | Primary solvent for cooling crystallization. |
| Ketones | Acetone | 5.1 | High | Primary solvent for cooling crystallization. |
| Esters | Ethyl Acetate | 4.4 | Moderate to High | Primary solvent or co-solvent. |
| Ethers | Tetrahydrofuran (THF) | 4.0 | Moderate | Co-solvent. |
| Hydrocarbons | Heptane, Toluene | 0.1, 2.4 | Very Low | Anti-solvent for precipitation or diffusion methods. |
| Water | Water | 10.2 | Very Low | Anti-solvent (use with caution to avoid oiling out). |
Detailed Experimental Protocols
Protocol 1: Controlled Cooling Crystallization
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a suitable solvent (e.g., ethanol) portion-wise while heating the mixture gently (e.g., on a steam bath or hot plate) until the solid is completely dissolved.[7] Avoid adding a large excess of solvent.
-
Cooling (Step 1): Remove the flask from the heat source, cover it, and allow it to cool slowly towards room temperature. Do not disturb the flask during this period to encourage the growth of large crystals.[10]
-
Induction (if necessary): If no crystals appear after the solution has cooled significantly, scratch the inner wall of the flask with a clean glass rod.[10]
-
Cooling (Step 2): Once crystallization has begun, place the flask in an ice-water bath for at least 30 minutes to maximize the yield of the crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[10]
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any residual soluble impurities.[24]
-
Drying: Allow the crystals to air-dry on the filter paper or place them in a desiccator under vacuum to remove the last traces of solvent.
Protocol 2: Polymorph Screening via Solvent Variation
-
Setup: Prepare multiple small vials, each containing an equal, small amount (e.g., 10-20 mg) of this compound.
-
Solvent Addition: To each vial, add a different solvent from a pre-selected list (see Table 1). Add the solvent at room temperature until the solid dissolves (or note if it is insoluble).
-
Crystallization Methods: Subject the vials to various crystallization conditions:
-
Slow Evaporation: Cover the vials with parafilm and poke a few small holes with a needle. Leave undisturbed.
-
Cooling Crystallization: For solvents where the compound is soluble at elevated temperatures, heat the vials to dissolve, then cool slowly to room temperature, followed by refrigeration.
-
Anti-Solvent Addition: To solutions in "good" solvents, slowly add a "poor" solvent (anti-solvent) until precipitation occurs.
-
-
Isolation & Analysis: Once crystals form, isolate them from each vial, dry them, and label them carefully. Analyze each distinct batch of crystals using XRPD and DSC to identify different polymorphic forms.[18][19][20]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. brainly.com [brainly.com]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. reddit.com [reddit.com]
- 9. unifr.ch [unifr.ch]
- 10. 9 Ways to Crystallize Organic Compounds - wikiHow [wikihow.com]
- 11. mdpi.com [mdpi.com]
- 12. pharmaceutical-networking.com [pharmaceutical-networking.com]
- 13. medicallabnotes.com [medicallabnotes.com]
- 14. [Sulfamethoxazole crystalluria] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Crystal structures of 4-methoxy-N-(4-methylphenyl)benzenesulfonamide and N-(4-fluorophenyl)-4-methoxybenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 16. N-(4-Methoxyphenyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pharmaceutical polymorph screening | Malvern Panalytical [malvernpanalytical.com]
- 18. international-pharma.com [international-pharma.com]
- 19. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 20. improvedpharma.com [improvedpharma.com]
- 21. Buy 4-Amino-N-(4-methoxyphenyl)benzenesulfonamide (EVT-367264) | 19837-74-2 [evitachem.com]
- 22. benchchem.com [benchchem.com]
- 23. apexbt.com [apexbt.com]
- 24. science.uct.ac.za [science.uct.ac.za]
Technical Support Center: Synthesis of N-(4-Methoxyphenyl)benzenesulfonamide
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals engaged in the synthesis of N-(4-Methoxyphenyl)benzenesulfonamide. It is designed to provide in-depth troubleshooting assistance and address common challenges encountered during this synthetic procedure. By explaining the causality behind experimental choices and potential side reactions, this document aims to enhance experimental success and ensure the integrity of results.
Core Synthesis Overview
The standard synthesis of this compound involves the nucleophilic substitution reaction between p-anisidine (4-methoxyaniline) and benzenesulfonyl chloride. This reaction is typically performed in the presence of a base to neutralize the hydrochloric acid (HCl) byproduct, a classic example of the Schotten-Baumann reaction conditions.[1][2] While seemingly straightforward, several competing reactions and procedural pitfalls can compromise yield and purity.
dot
Caption: Primary reaction for this compound synthesis.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific issues through a question-and-answer format, providing both diagnoses and actionable solutions.
Issue 1: Consistently Low or No Yield
Question: My reaction is yielding very little or no this compound. What are the most probable causes?
Answer: A low yield is a frequent issue that can be traced back to several factors, primarily involving the stability and reactivity of your starting materials and the reaction conditions.[3]
1. Hydrolysis of Benzenesulfonyl Chloride: Benzenesulfonyl chloride is highly susceptible to hydrolysis, reacting with water to form benzenesulfonic acid, which is unreactive toward the amine.[4][5] This side reaction is accelerated by heat and basic conditions. The half-life of benzenesulfonyl chloride in 1% aqueous dioxane at 21°C is approximately 5.1 minutes.[4]
-
Solution: Ensure all glassware is thoroughly dried and use anhydrous solvents. If using an aqueous base (Schotten-Baumann conditions), the reaction should be vigorous enough that the sulfonylation of the amine is significantly faster than the hydrolysis of the sulfonyl chloride.[6] Consider adding the benzenesulfonyl chloride slowly to the reaction mixture to maintain a low instantaneous concentration, favoring the reaction with the more nucleophilic amine.
2. Inactive or Poor-Quality Reagents:
-
Benzenesulfonyl Chloride: This reagent can degrade upon storage, especially if exposed to moisture. It should be a colorless to slightly yellow oily liquid.[7]
-
p-Anisidine: Anilines are susceptible to air oxidation, which can lead to discoloration (pink, brown, or black) and the formation of impurities that may interfere with the reaction.
-
Solution: Use freshly opened or recently purified reagents. Benzenesulfonyl chloride can be distilled under reduced pressure for purification.[5] p-Anisidine can be purified by recrystallization or sublimation. Always verify the purity of your starting materials by melting point or spectroscopic methods.
3. Inappropriate Choice of Base: The base plays the crucial role of neutralizing the generated HCl.[8]
-
Aqueous Bases (NaOH, K₂CO₃): Effective but increase the risk of sulfonyl chloride hydrolysis.[6]
-
Organic Bases (Pyridine, Triethylamine): Pyridine can act as a nucleophilic catalyst but can be difficult to remove. Triethylamine is non-nucleophilic but its bulkiness can sometimes hinder the reaction with sterically demanding substrates.[8]
-
Solution: For laboratory-scale synthesis, pyridine is often a good choice as it acts as both a base and a solvent. If hydrolysis is a major concern, switching to an aprotic solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF) with triethylamine is a viable alternative.[3]
dot
Caption: A workflow for diagnosing the cause of low product yield.
Issue 2: Persistent Impurities in the Final Product
Question: My crude product is contaminated with side products. How can I identify and eliminate them?
Answer: The nature of the impurities provides clues to the underlying side reactions. The most common are detailed below.
1. Benzenesulfonic Acid (Acidic Impurity):
-
Cause: This is the product of benzenesulfonyl chloride hydrolysis.[9] It is highly water-soluble as a salt but may partition into the organic layer during extraction if the aqueous layer is not sufficiently basic.
-
Identification: It can be detected by a change in pH or by analytical techniques showing a highly polar, acidic compound.
-
Removal Protocol:
-
Dissolve the crude product in an organic solvent (e.g., ethyl acetate, DCM).
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This deprotonates the sulfonic acid, forming the sodium salt which is exclusively soluble in the aqueous layer.[9]
-
Separate the layers and wash the organic layer again with brine.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate in vacuo.
-
2. Di-benzenesulfonylated Aniline (Less Polar Impurity):
-
Cause: This side product, N,N-bis(phenylsulfonyl)-4-methoxyaniline, can form if the initially produced sulfonamide is deprotonated by a strong base, rendering the nitrogen nucleophilic again. This newly formed anion can then react with another molecule of benzenesulfonyl chloride. This is more common with primary amines.[10]
-
Identification: Appears as a less polar spot on a TLC plate compared to the desired mono-sulfonylated product.
-
Prevention:
-
Use a slight excess of the amine relative to the sulfonyl chloride (e.g., 1.1:1 ratio).
-
Add the benzenesulfonyl chloride dropwise to the solution of the amine and base. This keeps the concentration of the sulfonyl chloride low, favoring the reaction with the more nucleophilic primary amine over the less nucleophilic sulfonamide anion.
-
Avoid using excessively strong bases (e.g., NaH) unless specifically required and at low temperatures.
-
3. Unreacted Benzenesulfonyl Chloride (Oily Residue):
-
Cause: Incomplete reaction or use of a large excess of the sulfonyl chloride.[9]
-
Identification: Often appears as a viscous oil in the crude product.[7]
-
Removal: Before workup, quench the reaction mixture by adding a small amount of a water-soluble primary or secondary amine (e.g., aqueous ammonia) to react with the excess sulfonyl chloride, forming a water-soluble sulfonamide.[9] Alternatively, it can be hydrolyzed with an aqueous base, though this may be slow.[9]
dot
Caption: Key side reactions in the synthesis of this compound.
Quantitative Data & Purification Summary
The following tables provide a quick reference for troubleshooting and purification.
Table 1: Common Impurities and Removal Strategies
| Impurity | Probable Cause | Identification | Removal Method |
| Benzenesulfonic Acid | Hydrolysis of benzenesulfonyl chloride | Highly polar, acidic | Wash organic layer with aq. NaHCO₃ solution.[9] |
| Di-sulfonylated Product | Excess base/sulfonyl chloride, high temp | Less polar than product on TLC | Control stoichiometry, slow addition of sulfonyl chloride, column chromatography.[10] |
| Benzenesulfonyl Chloride | Incomplete reaction, excess reagent | Oily residue | Quench with aqueous ammonia or other amine before workup.[9] |
| Oxidized p-Anisidine | Air exposure of starting material | Colored (pink/brown) impurities | Use fresh reagents, recrystallize final product. |
Table 2: Troubleshooting Experimental Observations
| Observation | Probable Cause(s) | Recommended Action(s) |
| Reaction does not start (TLC) | Poor reagent quality; Inactive amine | Use fresh/purified reagents. |
| Oily layer forms at bottom | Excess or unreacted benzenesulfonyl chloride | Quench reaction; adjust stoichiometry in future runs. |
| Product precipitates as a salt | Insufficient base; acidic workup conditions | Ensure reaction medium is basic; neutralize carefully during workup. |
| Final product is off-white/colored | Oxidation of p-anisidine | Recrystallize from a suitable solvent (e.g., ethanol/water). |
Experimental Protocols
Protocol 1: Synthesis of this compound
Adapted from general procedures for sulfonamide synthesis.[11][12]
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve p-anisidine (1.0 eq) in pyridine (approx. 5-10 mL per gram of amine) at room temperature.
-
Addition: Cool the mixture in an ice bath (0 °C). Slowly add benzenesulfonyl chloride (1.05 eq) dropwise to the stirred solution over 15-20 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, slowly pour the reaction mixture into a beaker containing ice-cold water (approx. 10 times the volume of pyridine used). A precipitate should form.
-
Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with cold water to remove pyridine hydrochloride, followed by a small amount of cold ethanol or isopropanol to remove colored impurities.[11]
-
Drying: Dry the crude product in a vacuum oven at low heat (40-50 °C).
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Choose a solvent system in which the sulfonamide is soluble at high temperatures but poorly soluble at low temperatures. Ethanol, methanol, or an ethanol/water mixture are often suitable.[8][12]
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of hot solvent required to fully dissolve it.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Filter the hot solution through a fluted filter paper to remove the charcoal.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.
References
- 1. jk-sci.com [jk-sci.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Benzenesulfonyl chloride | C6H5ClO2S | CID 7369 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations [mdpi.com]
- 7. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. mdpi.com [mdpi.com]
- 12. N-(4-Methoxyphenyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Biological Activity of N-(Methoxyphenyl)benzenesulfonamide Isomers
For researchers and professionals in drug development, understanding the nuanced relationship between a molecule's structure and its biological function is paramount. This guide offers an in-depth comparison of the biological activities of the ortho, meta, and para isomers of N-(Methoxyphenyl)benzenesulfonamide. While direct comparative studies on these specific isomers are limited, this document synthesizes available data on these and closely related compounds to provide a valuable reference for further research and development. We will explore their potential across several key therapeutic areas: antimicrobial, anticancer, and enzyme inhibition, supported by detailed experimental protocols.
Introduction to N-(Methoxyphenyl)benzenesulfonamides
The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, forming the basis of a wide array of therapeutic agents.[1][2] The introduction of a methoxyphenyl group onto the sulfonamide nitrogen creates a family of compounds with diverse and interesting biological properties. The position of the methoxy group on the phenyl ring—ortho (2-), meta (3-), or para (4-)—can significantly influence the molecule's conformation, electronic properties, and ultimately, its interaction with biological targets. Understanding these structure-activity relationships (SAR) is crucial for the rational design of more potent and selective drug candidates.
Comparative Biological Activity
The biological activities of N-(Methoxyphenyl)benzenesulfonamide isomers are multifaceted, with potential applications in treating infections, cancer, and diseases related to enzyme dysregulation. Here, we compare their activities based on available data.
Antimicrobial Activity
Sulfonamides were among the first effective antimicrobial agents and continue to be a source of new antibacterial and antifungal compounds.[3] Their primary mechanism of action in bacteria is the inhibition of dihydropteroate synthase (DHPS), an enzyme essential for folate synthesis.[4]
Table 1: Comparative Antimicrobial Activity of N-(Methoxyphenyl)benzenesulfonamide Isomers and Analogs
| Isomer/Analog | Bacterial Strain | Activity (Zone of Inhibition in cm) | Reference |
| Ortho-Isomer Analog | Bacillus licheniformis | Similar to B. subtilis | [3] |
| (N-(2-methoxyphenyl)-4-methylbenzenesulfonamide) | Bacillus subtilis (amylase specific) | Moderate | [3] |
| Bacillus subtilis | Slightly stronger than B. licheniformis | [3] | |
| Streptococcus (gram-ve) | Slightly stronger than B. licheniformis | [3] | |
| Escherichia coli I | No activity | [3] | |
| Meta-Isomer | - | Data not available | - |
| Para-Isomer | - | Data not available | - |
Note: The data for the ortho-isomer is for a 4-methylbenzenesulfonamide analog. Direct comparative data for the exact isomers is not available.
Anticancer Activity
The sulfonamide moiety is present in several anticancer drugs, and novel benzenesulfonamide derivatives are continuously being explored for their potential to inhibit tumor growth.[5][6] Their mechanisms of action are diverse and can include cell cycle arrest, induction of apoptosis, and inhibition of key enzymes involved in cancer progression, such as carbonic anhydrases.[1][6]
While a direct comparison of the IC50 values for the three isomers against a panel of cancer cell lines is not available, studies on related benzenesulfonamide derivatives have shown promising anticancer activity. For instance, various benzenesulfonate scaffolds have demonstrated submicromolar activity against leukemia and colon cancer cell lines.[1]
Table 2: Representative Anticancer Activity of Benzenesulfonamide Derivatives
| Compound Type | Cancer Cell Line | IC50 (µM) | Reference |
| Benzenesulfonate Derivatives (BS1, BS4) | K562 (Leukemia) | < 0.3 | [1] |
| Benzenesulfonate Derivative (BS3) | MCF-7 (Breast Cancer) | 4.6 | [1] |
| Benzenesulfonamide Derivatives | MDA-MB-468 (Breast Cancer) | < 30 | [5] |
| MCF-7 (Breast Cancer) | < 128 | [5] | |
| HeLa (Cervical Cancer) | < 360 | [5] |
Note: This table presents data for related benzenesulfonamide compounds to illustrate the potential of the scaffold. Specific IC50 values for the N-(methoxyphenyl)benzenesulfonamide isomers were not found in direct comparative studies.
Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a family of metalloenzymes that play crucial roles in various physiological processes.[7] Their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and certain types of cancer.[2][7] Sulfonamides are a well-established class of CA inhibitors, with their primary sulfonamide group coordinating to the zinc ion in the enzyme's active site.[2][7]
While direct comparative inhibition constants (Ki) for the ortho, meta, and para isomers of N-(Methoxyphenyl)benzenesulfonamide against various CA isoforms are not available in a single report, extensive research on other benzenesulfonamides demonstrates that structural modifications significantly impact isoform selectivity and inhibitory potency.[2][7] For instance, a study on hydrazonobenzenesulfonamides showed that a 2-methoxyphenyl substituent resulted in potent inhibition of the hCA I isoform.[4] This suggests that the ortho-isomer of N-(Methoxyphenyl)benzenesulfonamide could be a promising candidate for CA inhibition.
Table 3: Representative Carbonic Anhydrase Inhibition Data for Benzenesulfonamide Derivatives
| Compound Type | CA Isoform | Ki (nM) | Reference |
| Hydrazonobenzenesulfonamides (with 2-methoxyphenyl group) | hCA I | 18.5 - 45.5 | [4] |
| Benzenesulfonamide Derivatives | hCA I | 240 - 2185 | [5] |
| hCA II | 19 - 83 | [5] | |
| hCA IX | 25 - 882 | [5] | |
| hCA XII | 8.8 - 175 | [5] | |
| Acetazolamide (Standard) | hCA I | 250 | [4] |
| hCA II | 12 | [2] |
Note: This table provides a reference for the potential carbonic anhydrase inhibitory activity of the benzenesulfonamide scaffold. Specific Ki values for the N-(methoxyphenyl)benzenesulfonamide isomers were not found in direct comparative studies.
Experimental Protocols
To facilitate further research and comparative analysis, we provide detailed, step-by-step methodologies for key biological assays.
Protocol 1: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method determines the Minimum Inhibitory Concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.
Workflow for Broth Microdilution Assay
Caption: Workflow of the broth microdilution assay for MIC determination.
Step-by-Step Methodology:
-
Prepare Compound Stock Solution: Dissolve the N-(Methoxyphenyl)benzenesulfonamide isomers in a suitable solvent, such as dimethyl sulfoxide (DMSO), to a high concentration (e.g., 10 mg/mL).
-
Serial Dilutions: In a sterile 96-well microtiter plate, perform two-fold serial dilutions of the compound stock solutions in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of desired concentrations.
-
Inoculum Preparation: From a fresh overnight culture of the test bacterium, prepare a suspension in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Inoculation: Dilute the standardized bacterial suspension in CAMHB and add it to each well of the microtiter plate to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls: Include a positive control (bacteria in broth without compound) and a negative control (broth only) on each plate.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Protocol 2: In Vitro Cytotoxicity (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Workflow for MTT Assay
Caption: General workflow of the MTT assay for cytotoxicity assessment.
Step-by-Step Methodology:
-
Cell Seeding: Seed human cancer cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the N-(Methoxyphenyl)benzenesulfonamide isomers for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.
Protocol 3: Carbonic Anhydrase Inhibition Assay (Colorimetric)
This assay measures the esterase activity of carbonic anhydrase, which is inhibited by sulfonamides.
Workflow for Carbonic Anhydrase Inhibition Assay
Caption: Workflow for the colorimetric carbonic anhydrase inhibition assay.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare solutions of purified human carbonic anhydrase (e.g., hCA II), the test compounds, a standard inhibitor (e.g., acetazolamide), and the substrate, p-nitrophenyl acetate (p-NPA), in an appropriate buffer (e.g., Tris-SO4, pH 7.6).
-
Assay Setup: In a 96-well plate, add the buffer, CA enzyme solution, and varying concentrations of the test compounds or standard inhibitor.
-
Pre-incubation: Pre-incubate the plate for a short period (e.g., 10 minutes) at room temperature to allow for inhibitor binding to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the p-NPA substrate to all wells.
-
Kinetic Measurement: Immediately measure the change in absorbance at 400 nm over time using a microplate reader. The rate of p-nitrophenol formation is proportional to the enzyme activity.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 or Ki value.
Structure-Activity Relationship and Future Directions
The position of the methoxy group on the phenyl ring is expected to have a significant impact on the biological activity of N-(Methoxyphenyl)benzenesulfonamide isomers.
-
Ortho-Isomer: The methoxy group at the ortho position can influence the conformation of the molecule through steric hindrance and potential intramolecular hydrogen bonding with the sulfonamide N-H. This may pre-organize the molecule for optimal binding to a target, potentially leading to higher potency or selectivity. The available data on a close analog suggests promising antimicrobial activity.[3]
-
Meta-Isomer: The meta position is less likely to cause significant steric hindrance, and its electronic effects will influence the overall properties of the aromatic ring. The lack of available data for this isomer highlights a significant knowledge gap and a clear opportunity for future research.
-
Para-Isomer: A para-methoxy group will exert a strong electron-donating effect through resonance, which can alter the pKa of the sulfonamide N-H and the overall electronic distribution of the molecule. This can significantly impact binding affinity and pharmacokinetic properties.
Further research, including the synthesis and systematic biological evaluation of all three isomers in parallel, is crucial to fully elucidate their structure-activity relationships. Such studies will provide invaluable data for the design of next-generation sulfonamide-based therapeutics with improved efficacy and selectivity.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis, and carbonic anhydrase inhibition activities of Schiff bases incorporating benzenesulfonamide scaffold: Molecular docking application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Investigation on Hydrazonobenzenesulfonamides as Human Carbonic Anhydrase I, II, IX and XII Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Antibacterial Activity of N-(4-Methoxyphenyl)benzenesulfonamide and Other Sulfonamides
Introduction: The Enduring Relevance of the Sulfonamide Scaffold
Since their discovery, sulfonamides have remained a cornerstone in the development of antimicrobial agents.[1] Their mechanism of action, the competitive inhibition of dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria, provides a broad spectrum of activity.[2][3] This pathway is an attractive therapeutic target as mammals acquire folic acid from their diet, bestowing a degree of selective toxicity. The archetypal sulfonamide structure, a sulfonyl group attached to an aniline moiety, has been the subject of extensive medicinal chemistry efforts to enhance potency, broaden the spectrum of activity, and overcome resistance. This guide focuses on N-(4-Methoxyphenyl)benzenesulfonamide, a derivative of the N-phenylbenzenesulfonamide scaffold, and provides a comparative analysis of its antibacterial activity against other notable sulfonamides. We will delve into the available experimental data, elucidate the structure-activity relationships that govern efficacy, and provide detailed protocols for the evaluation of these compounds.
Comparative Antibacterial Profile
It's important to note that variations in experimental conditions (e.g., broth medium, inoculum size, incubation time) can influence MIC values. Therefore, the following table is a composite representation from multiple sources and should be interpreted with this in mind.
| Compound | Derivative Class | Staphylococcus aureus (Gram-positive) MIC (µg/mL) | Escherichia coli (Gram-negative) MIC (µg/mL) | Reference |
| This compound | N-Arylbenzenesulfonamide | Data Not Available | Data Not Available | - |
| Sulfanilamide | Parent Sulfonamide | >1000 | >1000 | General Knowledge |
| Sulfamethoxazole | Isoxazole Sulfonamide | 16 - >128 | 4 - 64 | [2] |
| Sulfadiazine | Pyrimidine Sulfonamide | 8 - 128 | 2 - 32 | General Knowledge |
| N-(2-hydroxyphenyl)benzenesulfonamide | N-Arylbenzenesulfonamide | 62.5 | 125 | Hypothetical Data |
| N-(4-chlorophenyl)benzenesulfonamide | N-Arylbenzenesulfonamide | 31.25 | 62.5 | Hypothetical Data |
Note: The data for N-(Aryl)benzenesulfonamide derivatives other than the topic compound are hypothetical examples to illustrate the expected range of activities and the importance of substitution patterns. The lack of specific, direct comparative MIC data for this compound is a notable gap in the current publicly available research literature.
Structure-Activity Relationships (SAR): The Impact of the 4-Methoxy Group
The biological activity of sulfonamides is intricately linked to their chemical structure. The N-substituent on the benzenesulfonamide core plays a pivotal role in determining the antibacterial potency and spectrum.
The Role of the N-Aryl Substituent
The introduction of an aryl group at the N1 position of the sulfonamide can significantly influence its physicochemical properties, such as lipophilicity and electronic character, which in turn affect its ability to penetrate the bacterial cell wall and bind to the target enzyme, DHPS.
Influence of the 4-Methoxy Group
The methoxy group (-OCH3) at the para-position of the N-phenyl ring is an electron-donating group. This electronic effect can influence the acidity of the sulfonamide N-H proton. The degree of ionization of the sulfonamide at physiological pH is a critical determinant of its antibacterial activity. Furthermore, the methoxy group can participate in hydrogen bonding interactions within the active site of DHPS, potentially enhancing binding affinity. The overall lipophilicity of the molecule is also affected by the methoxy group, which can impact its passage across the bacterial membrane.
A generalized structure-activity relationship for N-aryl benzenesulfonamides can be visualized as follows:
Figure 1: Structure-Activity Relationship of N-Aryl Benzenesulfonamides.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
To ensure the reproducibility and validity of antibacterial activity data, a standardized protocol is essential. The broth microdilution method is a widely accepted and robust technique for determining the MIC of antimicrobial agents.
Principle
This method involves challenging a standardized bacterial inoculum with serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that completely inhibits visible bacterial growth after a defined incubation period.
Materials
-
Test compounds (e.g., this compound, other sulfonamides)
-
Reference antibiotic (e.g., Sulfamethoxazole, Ciprofloxacin)
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Sterile saline (0.85% NaCl)
-
McFarland 0.5 turbidity standard
-
Incubator (35 ± 2 °C)
Step-by-Step Methodology
-
Preparation of Stock Solutions:
-
Dissolve the test compounds and reference antibiotic in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to a high concentration (e.g., 10 mg/mL). The final concentration of the solvent in the assay should be non-inhibitory to the bacteria (typically ≤1%).
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be done visually or using a spectrophotometer.
-
Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Preparation of Microtiter Plates:
-
Perform serial two-fold dilutions of the compound stock solutions in CAMHB directly in the 96-well plates to achieve the desired final concentration range (e.g., 512 µg/mL to 0.5 µg/mL).
-
Include a growth control well (containing only broth and inoculum) and a sterility control well (containing only broth).
-
-
Inoculation and Incubation:
-
Inoculate each well (except the sterility control) with the prepared bacterial suspension.
-
Incubate the plates at 35 ± 2 °C for 16-20 hours in ambient air.
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Experimental Workflow Diagram
Figure 2: Broth Microdilution MIC Assay Workflow.
Mechanism of Action: A Deeper Look
The established mechanism of action for sulfonamides is the competitive inhibition of dihydropteroate synthase (DHPS).[2] This enzyme catalyzes the condensation of para-aminobenzoic acid (PABA) and dihydropteridine pyrophosphate to form dihydropteroate, a precursor to folic acid. The structural similarity between sulfonamides and PABA allows them to bind to the active site of DHPS, thereby blocking the synthesis of folic acid. Without folic acid, bacteria are unable to synthesize nucleotides and certain amino acids, leading to the cessation of growth and cell division (bacteriostatic effect).
Figure 3: Mechanism of Action of Sulfonamides.
Conclusion and Future Perspectives
This compound represents an intriguing scaffold within the broader class of sulfonamide antibiotics. While a definitive and comprehensive comparative analysis of its antibacterial activity is currently limited in the public domain, the principles of structure-activity relationships suggest that the 4-methoxy substitution likely modulates its efficacy through electronic and steric effects.
The lack of readily available, direct comparative data highlights an opportunity for further research. A systematic study evaluating a series of N-aryl benzenesulfonamides, including the methoxy-substituted isomers, against a broad panel of clinically relevant and drug-resistant bacterial strains would be of significant value to the drug development community. Such a study would provide a clearer understanding of the therapeutic potential of this chemical space and guide the rational design of next-generation sulfonamide antibiotics.
References
A Comparative Guide to the Structure-Activity Relationship (SAR) of N-(4-Methoxyphenyl)benzenesulfonamide Analogs
Introduction
The N-(4-Methoxyphenyl)benzenesulfonamide scaffold is a privileged structure in medicinal chemistry, serving as the foundation for a diverse array of biologically active compounds. The inherent characteristics of the sulfonamide group—its hydrogen bonding capabilities, tetrahedral geometry, and metabolic stability—make it a cornerstone in drug design.[1] Analogs derived from this core have demonstrated a wide spectrum of pharmacological activities, including potent anticancer, antimicrobial, and enzyme-inhibiting properties.[1][2][3]
This guide provides an in-depth analysis of the structure-activity relationships (SAR) for this compound analogs. We will dissect how specific structural modifications on both the benzenesulfonamide and the N-phenyl rings influence biological efficacy against various targets. By synthesizing data from multiple studies, this document aims to explain the causality behind experimental choices and offer a predictive framework for the rational design of next-generation therapeutic agents.
The Core Scaffold: A Platform for Chemical Exploration
The this compound molecule offers two primary aromatic rings and a sulfonamide linker, which are amenable to chemical modification. Understanding the electronic and steric contributions of substituents at different positions is critical to optimizing a compound's interaction with its biological target.
The diagram below illustrates the foundational structure and highlights the key regions for synthetic modification, which form the basis of the SAR discussions in this guide.
Caption: Core chemical structure and key modification sites.
Part 1: SAR of Modifications on the Benzenesulfonamide Ring (R¹)
The benzenesulfonamide moiety is a crucial recognition element for many biological targets, particularly enzymes like carbonic anhydrases (CAs), where the sulfonamide group coordinates with a zinc ion in the active site.[2][4] Substitutions on this ring (R¹) profoundly impact binding affinity, isoform selectivity, and physicochemical properties.
A study on N-(4-methoxyphenyl)-nitrobenzenesulfonamide isomers demonstrated that altering the position of a single nitro group (ortho-, meta-, or para-) significantly changes the molecule's crystal packing and intermolecular hydrogen bonding patterns.[1] While this study focused on crystallography, these structural differences directly influence solubility and bioavailability, which are critical for pharmacological activity. In the para- and meta-isomers, the sulfonamide hydrogen forms intermolecular bonds with sulfonamide oxygens, whereas the ortho-isomer engages in an intramolecular hydrogen bond, affecting its interaction potential.[1]
In the context of cancer therapy, derivatives targeting carbonic anhydrase IX (CA IX), a transmembrane enzyme overexpressed in hypoxic tumors, showcase clear SAR trends.[2][3] Introducing bulky or heterocyclic moieties can enhance inhibitory potency and selectivity.
Table 1: Comparison of Benzenesulfonamide Ring (R¹) Modifications and Biological Activity
| Compound ID | R¹ Substituent (Position) | Target | Biological Activity (IC₅₀/Kᵢ) | Key Insight | Reference |
| 4e | Thiazol-4-one derivative | MDA-MB-231 (Breast Cancer) | IC₅₀ = 3.58 µM | Enhanced potency compared to the standard anticancer agent staurosporine. | [3] |
| 4g | 4-Nitro | MCF-7 (Breast Cancer) | IC₅₀ = 2.55 µM | A small, electron-withdrawing group in the para position yields high potency. | [3] |
| 9c | Cyclic Urea derivative | VchαCA (Vibrio cholerae) | Kᵢ = 4.7 nM | The moiety's flexibility and structure lead to nanomolar inhibition and high selectivity. | [4] |
| AL106 | 4-[2-(4,4-dimethyl-2,6-dioxocyclohexylidene)hydrazinyl] | U87 (Glioblastoma) | IC₅₀ = 58.6 µM | A complex hydrazone substituent leads to effective anti-glioblastoma activity by inhibiting TrkA. | [5] |
Part 2: SAR of Modifications on the N-(4-Methoxyphenyl) Ring (R²)
The N-(4-methoxyphenyl) portion of the scaffold often contributes to binding through hydrophobic and van der Waals interactions. The 4-methoxy group is a key feature, acting as a hydrogen bond acceptor and influencing the electronic properties of the ring. Modifications in this region are critical for tuning activity and selectivity.
For instance, in the development of potent inhibitors for the Transient Receptor Potential Vanilloid 4 (TRPV4) channel, analogs of the antagonist RN-9893 were synthesized. Replacing the methoxy group with other substituents or altering the phenyl ring itself led to compounds with significantly improved potency. Compound 1f from this series, which features a modification on this ring, showed a 4.5-fold increase in inhibitory activity compared to the parent compound.[6]
Conversely, studies on antiplatelet agents based on a related benzamide scaffold (not benzenesulfonamide) showed that substitutions on the N-phenyl ring were crucial. Compounds with electron-donating or withdrawing groups at various positions exhibited a range of activities, highlighting the sensitivity of the target receptor to the electronic and steric profile of this ring.[7][8]
Table 2: Comparison of N-Phenyl Ring (R²) Modifications and Biological Activity
| Compound ID | R² Modification | Target | Biological Activity (IC₅₀) | Key Insight | Reference |
| 1f | Analog of RN-9893 | TRPV4 Channel | IC₅₀ = 0.46 µM | Modification of the N-aryl moiety significantly boosts inhibitory potency against the ion channel. | [6] |
| 3f | 4-methoxyphenyl (benzamide analog) | h-NTPDase2 | IC₅₀ = 0.89 µM | The 4-methoxyphenyl group confers potent and selective inhibition against this specific enzyme isoform. | [9] |
| 3i | 4-bromophenyl (benzamide analog) | h-NTPDase1 & 3 | IC₅₀ = 2.88 µM & 0.72 µM | Replacing methoxy with bromo shifts selectivity towards different enzyme isoforms (NTPDase1 and 3). | [9] |
| Compound 2 | N-sulfonylation of 2-amino-5-bromoacetophenone | Acetylcholinesterase (AChE) | IC₅₀ = 8.9 µM | The introduction of the sulfonamide moiety improved activity against AChE compared to the parent amine. | [10] |
Experimental Protocols & Methodologies
To ensure the reproducibility and validity of SAR findings, standardized and well-documented experimental protocols are essential. Below are representative methodologies for the synthesis and biological evaluation of this compound analogs.
General Synthesis of this compound Analogs
This protocol is adapted from the synthesis of N-(4-methoxyphenyl)-nitrobenzenesulfonamide isomers and provides a robust method for coupling substituted benzenesulfonyl chlorides with p-anisidine.[1]
Step-by-Step Protocol:
-
Reagent Preparation: In a 250 mL Erlenmeyer flask, dissolve the substituted benzenesulfonyl chloride (10.0 mmol) and p-anisidine (10.0 mmol) in a biphasic mixture of deionized water (50 mL) and 1 M sodium carbonate solution (10 mL).
-
Reaction: Stir the mixture vigorously at room temperature using a magnetic stir plate. The reaction is typically allowed to proceed for 2-4 days. Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Product Isolation: Upon completion, collect the resulting solid precipitate by suction filtration using a Büchner funnel.
-
Washing: Wash the crude product thoroughly with deionized water followed by a small amount of a suitable organic solvent like isopropanol to remove unreacted starting materials.
-
Drying: Dry the purified product in a vacuum oven at a low temperature (e.g., 40-50 °C) until a constant weight is achieved.
-
Characterization: Confirm the structure and purity of the final compound using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.
Caption: A typical workflow for the synthesis of analogs.
Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydrase Assay)
This method is a gold standard for determining the inhibitory activity of compounds against various carbonic anhydrase isoforms.[4]
Step-by-Step Protocol:
-
Buffer Preparation: Prepare a 20 mM HEPES buffer (pH 7.5) containing 20 mM NaCl.
-
Enzyme & Inhibitor Preparation: Prepare stock solutions of the purified CA isoenzyme and the test inhibitor (sulfonamide analog) in the appropriate solvent (e.g., DMSO).
-
Reaction Mixture: In the stopped-flow instrument syringe, mix the enzyme solution (final concentration ~10 µM) with varying concentrations of the inhibitor.
-
Initiation of Reaction: In the second syringe, prepare a CO₂-saturated solution (typically 1.7 mM) in the assay buffer.
-
Measurement: Rapidly mix the contents of the two syringes. The hydration of CO₂ causes a pH change, which is monitored by a pH indicator (e.g., p-Nitrophenol) spectrophotometrically over time.
-
Data Analysis: Calculate the initial rates of the enzymatic reaction at each inhibitor concentration. Determine the inhibition constant (Kᵢ) by fitting the data to the appropriate inhibition model (e.g., Michaelis-Menten for competitive inhibition).
Conclusion and Future Directions
The this compound scaffold remains a highly versatile and fruitful starting point for the development of novel therapeutic agents. The structure-activity relationship studies compiled in this guide reveal several key principles:
-
The Benzenesulfonamide Ring is a Key Determinant of Potency and Selectivity: Modifications on this ring directly influence interactions with target active sites, especially in metalloenzymes like carbonic anhydrases.
-
The N-Phenyl Moiety Governs Pharmacokinetic Properties and Secondary Interactions: Substitutions on this ring are critical for tuning lipophilicity, cell permeability, and engaging in hydrophobic interactions within binding pockets.
-
Target-Specific Optimization is Crucial: The optimal substitution pattern is highly dependent on the biological target. A modification that enhances activity against one target may be detrimental for another.
Future research should focus on leveraging computational tools, such as 3D-QSAR and molecular dynamics simulations, to refine SAR models and predict the activity of novel analogs with greater accuracy.[11] The design of isoform-selective inhibitors, particularly for targets like carbonic anhydrases, remains a significant challenge and a promising avenue for developing safer and more effective drugs.[11] By integrating established SAR principles with modern drug discovery technologies, the full therapeutic potential of this remarkable chemical scaffold can be realized.
References
- 1. mdpi.com [mdpi.com]
- 2. nanobioletters.com [nanobioletters.com]
- 3. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibit ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05277B [pubs.rsc.org]
- 4. ricerca.unich.it [ricerca.unich.it]
- 5. Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploration and structure-activity relationship research of benzenesulfonamide derivatives as potent TRPV4 inhibitors for treating acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis, and biological evaluation of 4-methoxy-3-arylamido-N-(substitutedphenyl)benzamide derivatives as potential antiplatelet agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. A selectivity study of benzenesulfonamide derivatives on human carbonic anhydrase II/IX by 3D-QSAR, Molecular Docking and Molecular Dynamics Simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Tale of Two Sulfonamides: A Comparative Analysis of N-(4-Methoxyphenyl)benzenesulfonamide and Sulfamethazine
A Technical Guide for Researchers in Drug Discovery and Development
In the vast landscape of sulfonamide chemistry, subtle structural modifications can lead to profound differences in biological activity. This guide offers a detailed comparative analysis of two such molecules: N-(4-Methoxyphenyl)benzenesulfonamide and the well-established antibacterial agent, sulfamethazine. While both share the core benzenesulfonamide scaffold, their efficacy and mechanisms of action diverge significantly. This analysis will delve into their physicochemical properties, biological activities, and the structural determinants that govern their respective functions, providing valuable insights for medicinal chemists and drug development professionals.
Structural and Physicochemical Distinctions: The Foundation of Divergent Activity
A fundamental understanding of the physicochemical properties of a compound is paramount in predicting its pharmacokinetic and pharmacodynamic behavior. Here, we compare key attributes of this compound and sulfamethazine.
| Property | This compound | Sulfamethazine |
| Molecular Formula | C₁₃H₁₃NO₃S | C₁₂H₁₄N₄O₂S[1] |
| Molecular Weight | 263.31 g/mol | 278.33 g/mol [1] |
| Structure | Lacks a 4-amino group on the benzene ring | Possesses a crucial 4-amino group (p-aminobenzenesulfonamide structure) |
| IUPAC Name | This compound | 4-amino-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide[1] |
The most striking difference lies in the substitution on the phenyl ring of the benzenesulfonamide core. Sulfamethazine, like all antibacterial sulfonamides, is a sulfanilamide derivative, characterized by an amino group (-NH₂) at the para-position (position 4) of the benzene ring. This 4-amino group is a critical pharmacophore for its antibacterial activity. In stark contrast, this compound lacks this essential functional group. This seemingly minor structural variance is the primary determinant of their differing biological profiles.
Mechanism of Action: A Study in Contrasts
The biological activity of a drug is intrinsically linked to its molecular structure. The presence or absence of key functional groups dictates how a molecule interacts with biological targets.
Sulfamethazine: A Classic Antibacterial Agent
Sulfamethazine exerts its bacteriostatic effect by acting as a competitive inhibitor of the enzyme dihydropteroate synthase (DHPS). This enzyme is crucial for the synthesis of folic acid in bacteria, a vital component for the production of nucleotides and ultimately, DNA and RNA. By mimicking the natural substrate of DHPS, para-aminobenzoic acid (PABA), sulfamethazine effectively blocks the folic acid pathway, thereby halting bacterial growth and replication.
Caption: Mechanism of action of sulfamethazine.
This compound: Exploring Alternative Biological Activities
The absence of the 4-amino group renders this compound inactive as a competitive inhibitor of DHPS. Consequently, it does not exhibit the broad-spectrum antibacterial activity characteristic of sulfamethazine. However, the sulfonamide scaffold is a versatile pharmacophore, and derivatives of this compound have been investigated for other biological activities. For instance, various substituted benzenesulfonamides are known to exhibit activities such as carbonic anhydrase inhibition. While specific data on the biological targets of this compound is limited in publicly available literature, its structural features suggest potential for exploration in other therapeutic areas beyond antimicrobials.
Comparative Performance: Antibacterial Efficacy
The true measure of an antibacterial agent lies in its ability to inhibit the growth of pathogenic microorganisms. This is quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a drug that prevents visible growth of a bacterium.
Sulfamethazine: Established Broad-Spectrum Activity
Sulfamethazine has a long history of use in veterinary medicine and has demonstrated efficacy against a range of Gram-positive and Gram-negative bacteria. While resistance has emerged, it remains an important therapeutic agent. Representative MIC values for sulfamethazine against common pathogens are presented below (Note: These are illustrative values and can vary depending on the bacterial strain and testing conditions).
| Bacterial Species | Representative MIC (µg/mL) |
| Escherichia coli | 8 - 128 |
| Staphylococcus aureus | 16 - >256[2] |
| Pasteurella multocida | 2 - 32[3] |
| Bordetella bronchiseptica | 0.5 - 8[3] |
This compound: Lack of Significant Antibacterial Action
As predicted by its structure, this compound is not expected to exhibit significant antibacterial activity. In vitro testing would likely reveal very high MIC values against common bacterial pathogens, confirming its ineffectiveness as an antibacterial agent. This underscores the critical importance of the 4-amino group for antibacterial sulfonamides.
Experimental Protocols for Comparative Evaluation
For researchers seeking to experimentally validate the comparative performance of these two compounds, the following standardized protocols are recommended.
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This method is a gold standard for determining the antibacterial efficacy of a compound.
Objective: To determine the lowest concentration of this compound and sulfamethazine that inhibits the visible growth of a specific bacterium.
Materials:
-
This compound and Sulfamethazine stock solutions
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Spectrophotometer
Procedure:
-
Preparation of Drug Dilutions: Prepare a serial two-fold dilution of each compound in CAMHB in the microtiter plate.
-
Inoculum Preparation: Dilute the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the bacterial inoculum to each well containing the drug dilution. Include a positive control (broth with bacteria, no drug) and a negative control (broth only).
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours.
-
Result Interpretation: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Caption: Workflow for MIC determination.
Toxicity Profile: A Brief Overview
Sulfamethazine: Extensive toxicological data is available for sulfamethazine. High doses have been associated with thyroid tumors in rodents, a phenomenon attributed to its goitrogenic activity. However, humans are considered less sensitive to this effect.[4][5] Other potential side effects are similar to those of other sulfonamides and include hypersensitivity reactions and disorders of the hematopoietic system.[6]
This compound: Specific, comprehensive toxicity data for this compound is not as readily available in the public domain. As with any novel compound, a thorough toxicological assessment would be required before any potential therapeutic application.
Conclusion: The Power of a Single Functional Group
The comparative analysis of this compound and sulfamethazine serves as a compelling case study in structure-activity relationships. The presence of a 4-amino group on the benzenesulfonamide ring is the lynchpin for the antibacterial activity of sulfamethazine, enabling it to effectively inhibit bacterial folic acid synthesis. The absence of this group in this compound renders it ineffective as an antibacterial agent.
For researchers in drug discovery, this guide highlights the critical importance of specific pharmacophoric features and provides a framework for the comparative evaluation of related compounds. While this compound may not be a promising antibacterial candidate, its core structure could serve as a scaffold for the development of agents with other biological activities, warranting further investigation into its potential therapeutic applications.
References
- 1. Sulfamethazine | C12H14N4O2S | CID 5327 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro antimicrobial activity of sulfonamides against some porcine pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An FDA review of sulfamethazine toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. publications.iarc.who.int [publications.iarc.who.int]
A Comparative Guide to the Efficacy of N-(4-Methoxyphenyl)benzenesulfonamide and Sulfadiazine
This guide provides a detailed comparison between the established sulfonamide antibiotic, sulfadiazine, and the synthetic compound N-(4-Methoxyphenyl)benzenesulfonamide. While sulfadiazine has a long history of clinical use and a well-documented efficacy profile, this compound represents a compound of interest within the broader class of sulfonamides, which are continually explored for novel antimicrobial properties.[1][2][3] This document will serve researchers, scientists, and drug development professionals by establishing sulfadiazine as the benchmark, exploring the theoretical basis for the antimicrobial potential of this compound, and providing the detailed experimental frameworks required to rigorously evaluate its efficacy.
The Sulfonamide Class: A Shared Mechanism of Action
Both sulfadiazine and this compound belong to the sulfonamide class of compounds. The antibacterial action of sulfonamides is characterized by a specific and well-understood mechanism: the competitive inhibition of dihydropteroate synthase (DHPS).[4][5][6][7]
Mechanism Deep Dive:
Bacteria, unlike humans who acquire folic acid from their diet, must synthesize it de novo.[4] Folic acid is an essential precursor for the synthesis of nucleotides (purines and thymidine), which are the building blocks of DNA and RNA.[6] The bacterial folic acid synthesis pathway is therefore an excellent target for selective toxicity.[4][6]
The key steps are as follows:
-
The enzyme dihydropteroate synthase (DHPS) catalyzes the condensation of para-aminobenzoic acid (PABA) and dihydropteroate diphosphate to form dihydropteroate.
-
Sulfonamides are structural analogs of PABA.[4]
-
Due to this structural similarity, sulfonamides act as competitive inhibitors, binding to the active site of DHPS and blocking PABA from binding.[4][6]
-
This inhibition halts the synthesis of dihydrofolic acid and, subsequently, tetrahydrofolic acid.[6]
-
The depletion of tetrahydrofolate prevents the synthesis of essential nucleotides, leading to a bacteriostatic effect—inhibiting bacterial growth and reproduction.[6]
This shared mechanism provides the scientific rationale for investigating novel sulfonamide compounds like this compound for potential antibacterial activity.
Caption: Sulfonamides competitively inhibit the enzyme DHPS, blocking the bacterial folic acid synthesis pathway.
Efficacy Profile of Sulfadiazine (The Benchmark)
Sulfadiazine is a well-established antibiotic approved for medical use in the United States in 1941.[5] It is often used in combination with pyrimethamine for the treatment of toxoplasmosis and sees use for urinary tract infections, meningitis, and as a prophylactic for rheumatic fever.[5][7][8]
Spectrum of Activity: Sulfadiazine has a broad spectrum of activity against many Gram-positive and Gram-negative bacteria.[9] When formulated as silver sulfadiazine for topical use, its spectrum is further enhanced, showing efficacy against common burn wound pathogens like Pseudomonas aeruginosa, Staphylococcus aureus, Klebsiella spp., and Escherichia coli.[10][11]
Quantitative Efficacy Data (Illustrative): While specific Minimum Inhibitory Concentration (MIC) values vary significantly by bacterial strain and testing conditions, the following table provides an illustrative range of reported MICs for sulfadiazine (often in combination as sulfamethoxazole-trimethoprim, another sulfonamide combination) to serve as a benchmark for comparison.
| Bacterial Species | Typical MIC Range (µg/mL) for Sulfonamides |
| Escherichia coli | 8 - >1024 |
| Staphylococcus aureus | 16 - >1024 |
| Klebsiella pneumoniae | 16 - >1024 |
| Pseudomonas aeruginosa | Often intrinsically resistant (>1024) |
| Streptococcus pyogenes | 0.5 - 64 |
Note: These values are illustrative. Actual MICs must be determined experimentally for specific isolates. High resistance rates to sulfonamides now exist in many bacterial species.[8]
This compound: A Candidate for Evaluation
The key difference in its structure compared to antibacterial sulfonamides like sulfadiazine is the nature of the R-group attached to the sulfonamide nitrogen. In sulfadiazine, this is a pyrimidine ring. In this compound, it is a methoxyphenyl group. This structural variation will critically influence its solubility, cell permeability, and binding affinity to the DHPS enzyme, thereby determining its potential efficacy. The synthesis of novel sulfonamide derivatives is an active area of research aimed at discovering compounds with improved potency and the ability to overcome existing resistance mechanisms.[2][15][16]
To move this compound from a compound of theoretical interest to a characterized agent, a rigorous, standardized evaluation is necessary.
Experimental Protocol: Determining In Vitro Efficacy
The foundational method for assessing the efficacy of a potential new antibiotic is the determination of its Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[17][18] The following protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[18][19]
Workflow for MIC Determination via Broth Microdilution:
Caption: Standard workflow for determining Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Step-by-Step Methodology:
-
Preparation of Antimicrobial Agent:
-
Accurately weigh this compound and dissolve it in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Sulfadiazine should be prepared in parallel as a positive control.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium (e.g., E. coli ATCC 25922).
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microplate wells.
-
-
Broth Microdilution Procedure:
-
Using a 96-well microtiter plate, add 50 µL of CAMHB to wells 2 through 12.
-
Prepare an intermediate dilution of the stock compound. Add 100 µL of this dilution to well 1.
-
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.
-
Well 11 serves as the growth control (broth and inoculum, no drug). Well 12 serves as the sterility control (broth only).
-
Add 50 µL of the prepared bacterial inoculum (from step 2) to wells 1 through 11. The final volume in each well is 100 µL.
-
-
Incubation:
-
Cover the plate and incubate at 35 ± 2°C in ambient air for 16-20 hours.
-
-
Interpretation of Results:
Conclusion and Path Forward
Sulfadiazine remains a relevant sulfonamide antibiotic with a well-defined, albeit increasingly resisted, spectrum of activity. Its efficacy is rooted in the competitive inhibition of bacterial folic acid synthesis, a mechanism shared by all sulfonamides.
This compound, as a member of this chemical class, holds theoretical potential as an antibacterial agent. However, a direct comparison of efficacy is not possible without empirical data. The critical next step is to perform the standardized MIC testing detailed in this guide against a panel of clinically relevant Gram-positive and Gram-negative bacteria.
Should this compound demonstrate promising MIC values (comparable to or better than sulfadiazine, particularly against resistant strains), further studies would be warranted. These include time-kill assays to assess bactericidal versus bacteriostatic activity, cytotoxicity assays to determine its effect on human cells, and eventually, in vivo studies in animal infection models to evaluate its true therapeutic potential. This structured approach is fundamental to the rigorous, evidence-based development of novel antimicrobial agents.
References
- 1. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. What is the mechanism of Sulfadiazine? [synapse.patsnap.com]
- 5. Sulfadiazine - Wikipedia [en.wikipedia.org]
- 6. What is the mechanism of Sulfadiazine sodium? [synapse.patsnap.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Sulfadiazine: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 9. fadavispt.mhmedical.com [fadavispt.mhmedical.com]
- 10. drugs.com [drugs.com]
- 11. woundsinternational.com [woundsinternational.com]
- 12. Buy 4-Amino-N-(4-methoxyphenyl)benzenesulfonamide (EVT-367264) | 19837-74-2 [evitachem.com]
- 13. researchgate.net [researchgate.net]
- 14. N-(4-Methoxyphenyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis, Antibacterial Activity, and Action Mechanism of Novel Sulfonamides Containing Oxyacetal and Pyrimidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Novel lbeta-methylcarbapenems having cyclic sulfonamide moieties: synthesis and evaluation of in vitro antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 18. emerypharma.com [emerypharma.com]
- 19. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
A Comparative Guide to the Quantitative Structure-Activity Relationship (QSAR) of Benzenesulfonamide Derivatives
The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, serving as the foundation for a diverse array of therapeutic agents. The versatility of this chemical moiety stems from its ability to engage in key interactions with various biological targets, leading to a broad spectrum of pharmacological activities, including carbonic anhydrase inhibition, anticancer, and antimicrobial effects.[1][2] Understanding the precise relationship between the molecular structure of these derivatives and their biological activity is paramount for the rational design of more potent and selective drugs. This is where Quantitative Structure-Activity Relationship (QSAR) modeling proves to be an indispensable tool.
This guide provides a comparative analysis of QSAR studies on benzenesulfonamide derivatives, offering insights into the predictive power of different models and the key structural features governing their therapeutic efficacy. We will delve into the experimental data supporting these models and provide detailed protocols for the synthesis and biological evaluation of these compounds, empowering researchers to navigate this promising area of drug discovery.
The Power of Prediction: A Comparative Analysis of QSAR Models
QSAR models mathematically correlate the chemical structure of a series of compounds with their biological activity. The robustness and predictive capability of a QSAR model are assessed through various statistical parameters. A high correlation coefficient (r²), cross-validated correlation coefficient (q²), and predictive r² indicate a reliable model that can be used to forecast the activity of novel, untested compounds.[3]
Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly powerful as they consider the spatial arrangement of atoms and the resulting steric and electrostatic fields.[4][5] These models provide intuitive contour maps that visualize regions where modifications to the molecular structure are likely to enhance or diminish biological activity.
Performance of QSAR Models for Different Therapeutic Targets
The following table summarizes the statistical validation parameters from various QSAR studies on benzenesulfonamide derivatives, offering a direct comparison of their performance across different biological targets.
| Target Enzyme/Activity | QSAR Model | r² | q² | Predictive r² | No. of Compounds | Reference |
| Hepatitis B Virus Capsid Assembly | CoMFA | 0.998 | 0.625 | 0.837 | 43 | [4] |
| Hepatitis B Virus Capsid Assembly | CoMSIA | 0.987 | 0.645 | 0.698 | 43 | [4] |
| HIV-1 Integrase (Strand Transfer) | CoMFA | - | - | - | 66 | [5] |
| HIV-1 Integrase (Strand Transfer) | CoMSIA | 0.932 | 0.719 | - | 66 | [5] |
| 12-Lipoxygenase | CoMFA | 0.983 | 0.708 | - | - | [6] |
| 12-Lipoxygenase | CoMSIA | 0.981 | 0.735 | - | - | [6] |
| Carbonic Anhydrase IX | OPLS | - | - | - | - | [2] |
| Carbonic Anhydrase XII | CoMFA | - | 0.529 | 0.678 | - | [7] |
| Anticancer (HCT-116) | OPLS | R²Y=0.97 | Q²=0.84 | - | 18 | [2] |
| Anticancer (HeLa) | OPLS | R²Y=0.96 | Q²=0.82 | - | 18 | [2] |
| Anticancer (MCF-7) | OPLS | R²Y=0.96 | Q²=0.83 | - | 18 | [2] |
Note: "-" indicates that the specific value was not reported in the cited abstract. OPLS (Orthogonal Projections to Latent Structures) is another statistical method used in QSAR.[2]
The data clearly demonstrates that 3D-QSAR models like CoMFA and CoMSIA consistently yield high correlation and predictive power for various targets, making them valuable for guiding the design of new benzenesulfonamide derivatives.[4][5][6]
Unraveling the Structure-Activity Relationship: Key Molecular Descriptors
The biological activity of benzenesulfonamide derivatives is governed by a combination of electronic, steric, and hydrophobic properties. QSAR studies help to quantify the contribution of these different molecular descriptors.
-
As Carbonic Anhydrase Inhibitors: The primary mechanism of action involves the coordination of the sulfonamide group's nitrogen atom to the zinc ion in the active site of carbonic anhydrase.[8][9] QSAR studies have revealed that the polarizability of the molecule can be crucial for selective inhibition of membrane-bound isoforms over cytosolic ones.[10] For tumor-associated carbonic anhydrases IX and XII, specific descriptors related to the 3D structure and electronic properties of the molecules have been identified as key determinants of inhibitory activity.[1][11]
-
As Anticancer Agents: The anticancer activity of benzenesulfonamides is often linked to their ability to inhibit carbonic anhydrase IX, which is overexpressed in many tumors and contributes to the acidic tumor microenvironment.[12] QSAR studies on N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)benzenesulfonamides have identified key molecular descriptors that influence their cytotoxicity against various cancer cell lines, such as HCT-116, HeLa, and MCF-7.[2]
-
As Antimicrobial Agents: The antimicrobial activity of benzenesulfonamide derivatives is influenced by factors such as lipophilicity and molecular volume. For fluoroquinolone-benzenesulfonamide hybrids, QSAR analysis has shown a linear correlation between antibacterial activity and electronic and steric parameters, while hydrophobicity played a minor role.[13]
Visualizing the Path to Discovery
To better understand the concepts discussed, the following diagrams illustrate the general workflow of a QSAR study and the mechanism of carbonic anhydrase inhibition.
Caption: A generalized workflow for a quantitative structure-activity relationship (QSAR) study.
Caption: Mechanism of carbonic anhydrase inhibition by benzenesulfonamides.
Experimental Protocols: From Synthesis to Biological Evaluation
The reliability of any QSAR model is fundamentally dependent on the quality of the experimental data used to build it. Here, we provide standardized, step-by-step methodologies for the synthesis and biological evaluation of benzenesulfonamide derivatives.
General Procedure for the Synthesis of Benzenesulfonamide Derivatives
A common method for the synthesis of benzenesulfonamides involves the reaction of a substituted aniline with a benzenesulfonyl chloride in the presence of a base.[14]
-
Diazotization of Aniline: Dissolve the substituted aniline in a mixture of hydrochloric acid and water. Cool the solution to 0-5 °C in an ice bath. Add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5 °C. Stir the resulting diazonium salt solution for 15-30 minutes.
-
Sulfonylation: In a separate flask, prepare a solution of sulfur dioxide in acetic acid and add copper(I) chloride as a catalyst. Add the previously prepared diazonium salt solution dropwise to this mixture. Allow the reaction to proceed for 1-2 hours.
-
Formation of Sulfonamide: Extract the resulting benzenesulfonyl chloride into an organic solvent like dichloromethane. Add an excess of aqueous ammonia or a primary/secondary amine to the organic solution and stir vigorously.
-
Purification: Wash the organic layer with water and brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by recrystallization or column chromatography to obtain the desired benzenesulfonamide derivative.[14]
For more specific synthetic schemes, researchers can refer to the detailed procedures outlined in various publications.[2][14][15]
In Vitro Biological Evaluation: Carbonic Anhydrase Inhibition Assay
The inhibitory activity of benzenesulfonamide derivatives against carbonic anhydrase is typically determined using a stopped-flow spectrophotometric assay that measures the CO₂ hydration activity of the enzyme.[1]
-
Preparation of Reagents: Prepare buffer solutions (e.g., Tris-HCl), a solution of the carbonic anhydrase isoenzyme, a solution of the substrate (CO₂-saturated water), and solutions of the test compounds at various concentrations.
-
Assay Procedure: Mix the enzyme solution with the inhibitor solution (or vehicle control) and incubate for a specific period to allow for binding.
-
Measurement: Rapidly mix the enzyme-inhibitor solution with the CO₂ substrate solution in a stopped-flow instrument. Monitor the change in pH over time using a pH indicator (e.g., phenol red) by measuring the absorbance at a specific wavelength.
-
Data Analysis: Calculate the initial rates of the enzymatic reaction. Determine the IC₅₀ value (the concentration of inhibitor required to reduce the enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Conclusion: The Future of Benzenesulfonamide Drug Design
QSAR modeling has proven to be a powerful and predictive tool in the development of benzenesulfonamide derivatives as therapeutic agents. The comparative analysis of various QSAR models highlights the importance of selecting the appropriate computational approach for the specific biological target. By integrating robust QSAR models with experimental synthesis and biological evaluation, researchers can accelerate the discovery and optimization of novel benzenesulfonamide-based drugs with improved potency and selectivity. The insights gained from these studies provide a clear roadmap for future drug design efforts, paving the way for the development of next-generation therapies for a wide range of diseases.
References
- 1. nanobioletters.com [nanobioletters.com]
- 2. Synthesis, Molecular Structure, Anticancer Activity, and QSAR Study of N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)Benzenesulfonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oaji.net [oaji.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Application of CoMFA and CoMSIA 3D-QSAR and docking studies in optimization of mercaptobenzenesulfonamides as HIV-1 integrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The binding of benzenesulfonamides to carbonic anhydrase enzyme. A molecular mechanics study and quantitative structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A quantitative structure-activity relationship study on some aromatic/heterocyclic sulfonamides and their charged derivatives acting as carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Benzenesulfonamide analogs of fluoroquinolones. Antibacterial activity and QSAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design, Synthesis, and Mechanism Study of Benzenesulfonamide-containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Nonsteroidal Progesterone Receptor Antagonists: Spotlight on N-(4-Methoxyphenyl)benzenesulfonamide
This guide provides an in-depth comparison of N-(4-Methoxyphenyl)benzenesulfonamide with other prominent nonsteroidal progesterone receptor (PR) antagonists. Designed for researchers, scientists, and drug development professionals, this document delves into the mechanisms of action, comparative efficacy, and the experimental methodologies used to characterize these compounds.
Introduction: The Progesterone Receptor as a Therapeutic Target
The progesterone receptor (PR) is a ligand-activated transcription factor belonging to the nuclear receptor superfamily.[1] It is a crucial mediator of progesterone signaling, which governs essential processes in the female reproductive system, including the menstrual cycle, pregnancy, and mammary gland development.[1][2] Dysregulation of PR signaling is implicated in the pathophysiology of numerous conditions, such as uterine fibroids, endometriosis, and certain cancers, particularly breast cancer.[3][4][5]
Consequently, molecules that modulate PR function are of significant therapeutic interest.[5] While steroidal modulators have been available for decades, their clinical utility can be hampered by side effects stemming from cross-reactivity with other steroid receptors (e.g., glucocorticoid, androgen receptors) and the biological activity of their steroidal metabolites.[6][7] This has driven the search for nonsteroidal PR antagonists, which offer the potential for greater receptor selectivity, novel mechanisms of action, and improved safety profiles.[7][8]
This guide focuses on a novel class of nonsteroidal PR antagonists, the N-(4-phenoxyphenyl)benzenesulfonamide derivatives, and compares their performance with other well-characterized nonsteroidal agents, providing the experimental context necessary for their evaluation.[4]
The Progesterone Receptor Signaling Pathway
Progesterone exerts its biological effects through both genomic and non-genomic signaling pathways. PR antagonists primarily function by interfering with the classical genomic pathway.
-
Genomic Pathway: Upon binding its cognate hormone, progesterone, the PR undergoes a conformational change, dissociates from chaperone proteins, dimerizes, and translocates to the nucleus.[2] Within the nucleus, the PR-ligand complex binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes, recruiting co-regulators to modulate gene transcription.[1][9]
-
Non-Genomic Pathway: PR can also mediate rapid cellular effects from outside the nucleus by interacting with signaling kinases like Src, leading to the activation of downstream pathways such as the MAPK cascade.[10]
PR antagonists are designed to bind to the PR's ligand-binding domain (LBD), preventing the receptor from adopting the active conformation required for transcriptional activation, thereby blocking the genomic signaling cascade.
Featured Compound: this compound Derivatives
Recently, a novel class of nonsteroidal PR antagonists was developed based on the N-(4-phenoxyphenyl)benzenesulfonamide scaffold.[4] This discovery emerged from efforts to identify new pharmacophores by leveraging structural similarities between the ligand-binding domains of the progesterone and androgen receptors.
The initial screening identified 3-chlorobenzenesulfonanilide (20a ) as a lead compound. Subsequent structure-activity relationship (SAR) studies optimized the molecule, leading to the development of a 3-trifluoromethyl derivative (32 ) with potent PR-antagonistic activity and an IC₅₀ value of 0.17 μM.[4] This class of compounds is structurally distinct from other known nonsteroidal PR antagonists, presenting a new avenue for the development of selective PR modulators.[4]
Comparative Analysis of Nonsteroidal PR Antagonists
The landscape of nonsteroidal PR antagonists includes several distinct chemical classes, each with unique pharmacological profiles. They can be broadly categorized as either Selective Progesterone Receptor Modulators (SPRMs), which may have mixed agonist/antagonist properties, or pure antagonists.
| Compound/Class | Chemical Scaffold | Binding Affinity (PR) | Functional Activity (IC₅₀) | Key Characteristics |
| N-(4-Methoxyphenyl) benzenesulfonamide (deriv. 32) | Benzenesulfonanilide | Potent (not specified) | 0.17 µM (Antagonist) | Novel scaffold with high selectivity over Androgen Receptor (AR).[4] |
| Ulipristal Acetate (UPA) | 19-norprogesterone derivative | High Affinity | Potent SPRM | Primarily antagonistic; used clinically for emergency contraception and uterine fibroids.[11][12] |
| Telapristone Acetate (TPA) | 19-norprogestin derivative | High Affinity | Potent SPRM | Antagonistic in most contexts; reduces PR recruitment to chromatin.[3][13][14] Investigated for uterine fibroids and breast cancer.[14] |
| Lonaprisan | Steroidal derivative | IC₅₀ = 2.5-3.6 pM | Potent Antagonist | A highly selective, "pure" or "silent" antagonist. Development was discontinued.[15][16] |
| PRA-910 | 6-aryl benzoxazinone | K_d = 4 nM | IC₅₀ ≈ 20 nM (Antagonist) | Exhibits species-specific activity: antagonist in rats, but an agonist in nonhuman primates.[17][18] |
| PF-02413873 | Pyrazolyl-oxy-benzonitrile | Potent (not specified) | Complex Pharmacology | Antagonist at low concentrations, but displays agonism at concentrations >1µM.[19] |
Selective Progesterone Receptor Modulators (SPRMs)
SPRMs are compounds that exhibit tissue-specific agonist, antagonist, or mixed agonist/antagonist activity.
-
Ulipristal Acetate (UPA): UPA is a well-established SPRM derived from 19-norprogesterone.[11] Its primary mechanism of action in emergency contraception is the inhibition or delay of ovulation.[20][21] It binds with high affinity to the PR, acting as a potent antagonist to prevent the physiological effects of progesterone.[12][21] UPA also has direct effects on the endometrium, which may contribute to its contraceptive efficacy.[20]
-
Telapristone Acetate (TPA; CDB-4124): TPA is another potent SPRM with primarily antagonistic effects.[3][14] Mechanistically, TPA has been shown to decrease the recruitment of PR to chromatin on a genome-wide scale.[13][22] It also alters the recruitment of coregulators to the PR complex.[3][13] TPA has demonstrated efficacy in suppressing the growth of endometrial tissue and has been investigated for the treatment of uterine fibroids and PR-positive breast cancer.[14][23]
Pure or "Silent" Nonsteroidal Antagonists
These compounds are designed to block PR activity without possessing any intrinsic agonistic effects.
-
Lonaprisan: Lonaprisan is a highly selective PR antagonist that was under development for endometriosis and breast cancer.[15][24] It acts as a "silent" antagonist, effectively inhibiting PR activation.[25] Studies in breast cancer cell lines have shown that Lonaprisan inhibits proliferation by inducing the expression of the cell cycle inhibitor p21.[26] Despite its potent and selective profile, its clinical development was discontinued.[15][24]
-
Other Novel Scaffolds: Research has yielded several other nonsteroidal scaffolds with pure antagonistic properties. For example, compounds CP8661 and CP8754 , derived from a fungal metabolite, showed pure antagonistic activity in both in vitro and in vivo models.[27] These discoveries highlight the diverse chemical structures capable of effectively blocking PR signaling.
Key Experimental Methodologies
The characterization of PR antagonists relies on a suite of standardized in vitro assays to determine binding affinity and functional activity. The causality behind these experimental choices is to first establish a direct physical interaction (binding) and then to quantify the functional consequence of that interaction (antagonism/agonism).
Competitive Binding Assay
Scientific Rationale: This assay is the foundational step to determine if a compound physically interacts with the target receptor and to quantify its binding affinity (Kᵢ or IC₅₀). It operates on the principle of competition between the unlabeled test compound and a labeled, high-affinity ligand (a "tracer") for the PR's ligand-binding domain (LBD). A potent antagonist will displace the tracer at low concentrations. Fluorescence polarization is a common, robust readout method for this assay.[28][29]
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a purified human progesterone receptor ligand-binding domain (PR-LBD).
-
Prepare a fluorescently labeled progesterone analog (tracer).
-
Serially dilute the test compound (e.g., this compound) to create a concentration gradient.
-
Prepare assay buffer.
-
-
Assay Plate Setup:
-
In a 384-well microplate, add the assay buffer.
-
Add the serially diluted test compound to the appropriate wells. Include "no competitor" (vehicle control) and "no receptor" (background) wells.
-
-
Reaction Incubation:
-
Add the fluorescent tracer to all wells.
-
Add the PR-LBD to all wells except the "no receptor" controls.
-
Incubate the plate at room temperature for a defined period (e.g., 2 hours) to allow the binding reaction to reach equilibrium.
-
-
Data Acquisition:
-
Read the plate using a fluorescence polarization reader. The instrument measures the difference in polarization between the bound (high signal) and free (low signal) tracer.
-
-
Data Analysis:
-
Subtract the background fluorescence.
-
Plot the fluorescence polarization signal against the log of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which is the concentration of the test compound that displaces 50% of the bound tracer.
-
PR-Mediated Reporter Gene Assay
Scientific Rationale: After confirming binding, this functional assay determines whether the compound acts as an agonist (activates transcription) or an antagonist (blocks agonist-induced transcription).[30] The system uses cultured cells engineered to express PR and a reporter gene (e.g., luciferase) whose transcription is controlled by PREs.[31] An antagonist will inhibit the increase in reporter signal induced by a known PR agonist (like progesterone). The use of a hybrid receptor system (GAL4-DBD fused to PR-LBD) is a common refinement to ensure the measured activity is specific to the LBD and not influenced by other cellular factors interacting with the full-length receptor's DNA-binding domain.[30][31]
Step-by-Step Protocol:
-
Cell Culture and Transfection:
-
Culture a suitable human cell line (e.g., HEK293T or T47D).
-
Co-transfect the cells with two plasmids: an expression vector for the human PR and a reporter vector containing a luciferase gene downstream of a PRE-containing promoter. A control plasmid (e.g., expressing Renilla luciferase) is often included to normalize for transfection efficiency.[30]
-
-
Compound Treatment:
-
After allowing time for receptor expression (e.g., 24 hours), replace the medium.
-
To measure antagonist activity, treat the cells with a fixed concentration of a PR agonist (e.g., progesterone at its EC₈₀) in combination with serially diluted concentrations of the test compound.
-
Include controls: vehicle only (baseline), agonist only (maximum signal), and test compound only (to check for agonist activity).
-
-
Incubation:
-
Incubate the treated cells for a sufficient period (e.g., 18-24 hours) to allow for transcription and translation of the luciferase reporter gene.
-
-
Cell Lysis and Luminescence Reading:
-
Wash the cells with PBS and then lyse them using a suitable lysis buffer.
-
Transfer the cell lysate to a luminometer plate.
-
Add the luciferase substrate and immediately measure the luminescent signal using a luminometer. If a normalization control was used, measure its signal as well.
-
-
Data Analysis:
-
Normalize the firefly luciferase signal to the Renilla luciferase signal for each well.
-
Calculate the percent inhibition of the agonist response for each concentration of the test compound.
-
Plot the percent inhibition against the log of the test compound concentration and fit the data to determine the IC₅₀ for antagonistic activity.
-
Conclusion
The development of nonsteroidal progesterone receptor antagonists is a dynamic and promising field in medicinal chemistry. While established SPRMs like Ulipristal Acetate and Telapristone Acetate have demonstrated clinical potential, the quest for compounds with novel scaffolds and improved pharmacological profiles continues. The emergence of the N-(4-phenoxyphenyl)benzenesulfonamide class represents a significant step forward, offering a structurally unique and potent scaffold for PR antagonism.[4]
Comparative analysis reveals that different nonsteroidal agents can achieve PR antagonism through various mechanisms and with distinct pharmacological nuances, from the "silent" antagonism of Lonaprisan to the complex, concentration-dependent profile of PF-02413873.[19][25] The continued characterization of these diverse molecules using robust experimental methodologies, as detailed in this guide, is essential for advancing our understanding of PR biology and developing next-generation therapeutics for a wide range of hormone-dependent diseases.
References
- 1. Progesterone Receptor Signaling Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Progesterone receptor signaling in the initiation of pregnancy and preservation of a healthy uterus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of Telapristone Acetate (CDB4124) on Progesterone Receptor Action in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of N-(4-Phenoxyphenyl)benzenesulfonamide Derivatives as Novel Nonsteroidal Progesterone Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Progesterone receptor modulators and progesterone antagonists in women's health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Progesterone receptor antagonists and prostaglandins in human fertility regulation: a clinical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nonsteroidal progesterone receptor modulators: structure activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Signaling inputs to progesterone receptor gene regulation and promoter selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 11. Mechanism of Action of Ulipristal Acetate for Emergency Contraception: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ulipristal Acetate (ella): A Selective Progesterone Receptor Modulator For Emergency Contraception - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mechanism of Telapristone Acetate (CDB4124) on Progesterone Receptor Action in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Facebook [cancer.gov]
- 15. Lonaprisan - Wikipedia [en.wikipedia.org]
- 16. medchemexpress.com [medchemexpress.com]
- 17. In vitro and in vivo characterization of a novel nonsteroidal, species-specific progesterone receptor modulator, PRA-910 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. pa2online.org [pa2online.org]
- 20. Mechanisms involved in the contraceptive effects of ulipristal acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. What is the mechanism of Ulipristal Acetate? [synapse.patsnap.com]
- 22. aacrjournals.org [aacrjournals.org]
- 23. Progesterone receptor antagonists reverse stem cell expansion and the paracrine effectors of progesterone action in the mouse mammary gland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Lonaprisan - AdisInsight [adisinsight.springer.com]
- 25. Facebook [cancer.gov]
- 26. The antiprogestin Lonaprisan inhibits breast cancer cell proliferation by inducing p21 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. In vitro and in vivo characterization of novel nonsteroidal progesterone receptor antagonists derived from the fungal metabolite PF1092C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. benchchem.com [benchchem.com]
- 29. Progesterone Receptor Competitor Assay Kit, Red - Creative BioMart [creativebiomart.net]
- 30. eubopen.org [eubopen.org]
- 31. Improved Dual-Luciferase Reporter Assays for Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Comparative Docking of Benzenesulfonamide Analogs with TrkA
For researchers, scientists, and drug development professionals, this guide provides an in-depth, objective comparison of benzenesulfonamide analogs as potential inhibitors of Tropomyosin receptor kinase A (TrkA). We will delve into the structural and energetic aspects of their interactions through a detailed comparative molecular docking study, supported by a self-validating experimental workflow.
Introduction: TrkA as a Compelling Therapeutic Target
Tropomyosin receptor kinase A (TrkA) is a receptor tyrosine kinase that plays a pivotal role in the development and function of the nervous system.[1] Upon binding its ligand, nerve growth factor (NGF), TrkA dimerizes and autophosphorylates, initiating a cascade of downstream signaling pathways, including the Ras/MAPK, PI3K/Akt, and PLCγ pathways.[1][2] These pathways are crucial for neuronal survival, differentiation, and growth.[2] However, dysregulation of the NGF/TrkA signaling axis has been implicated in various pathological conditions, most notably in chronic pain and a range of cancers.[3] This makes TrkA a highly attractive target for therapeutic intervention.
The benzenesulfonamide scaffold is a well-established pharmacophore in medicinal chemistry, known for its ability to target kinase active sites.[4][5] Recent studies have identified benzenesulfonamide analogs as promising inhibitors of TrkA, demonstrating their potential in the development of novel therapeutics for TrkA-driven diseases.[6][7]
Molecular docking is a powerful computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[8] In drug discovery, it is an indispensable tool for understanding ligand-receptor interactions at an atomic level and for screening virtual libraries of compounds to identify potential drug candidates.[8][9] This guide will walk you through a comparative docking study of a series of benzenesulfonamide analogs against TrkA, providing both the methodology and a detailed analysis of the results.
The TrkA Signaling Cascade: A Visual Overview
The activation of TrkA by NGF triggers a complex network of intracellular signaling events that ultimately dictate cellular responses. Understanding this pathway is critical for appreciating the therapeutic rationale behind TrkA inhibition.
Caption: The TrkA signaling pathway initiated by NGF binding.
Experimental Protocol: A Step-by-Step Guide to Comparative Docking
This section provides a detailed, self-validating workflow for performing a comparative molecular docking study of benzenesulfonamide analogs with TrkA using AutoDock Vina. The choice of this software is predicated on its widespread use, open-source nature, and proven accuracy in predicting binding modes.[10][11]
The Molecular Docking Workflow
A systematic approach is essential for obtaining reliable and reproducible docking results. The following diagram outlines the key stages of our computational experiment.
Caption: A generalized workflow for molecular docking studies.
Detailed Methodology
1. Receptor Preparation:
-
Selection of PDB Structure: The crystal structure of the TrkA kinase domain in complex with an inhibitor (PDB ID: 5H3Q) was selected from the RCSB Protein Data Bank.[12][13][14] This structure provides a high-resolution view of the ATP-binding site and includes the juxtamembrane region, which is critical for inhibitor selectivity.[12]
-
Preparation: The protein structure was prepared using AutoDock Tools. All water molecules and the co-crystallized ligand were removed. Polar hydrogen atoms were added, and Gasteiger charges were computed to assign partial atomic charges. The prepared protein structure was saved in the PDBQT format, which is required by AutoDock Vina.
2. Ligand Preparation:
-
Structure Generation: A series of benzenesulfonamide analogs were selected for this comparative study. Their 2D structures were drawn using molecular editing software and then converted to 3D structures.
-
Energy Minimization: The 3D structures of the ligands were subjected to energy minimization using a suitable force field to obtain their lowest energy conformation. This step is crucial as it provides a more realistic starting point for the docking simulation. The prepared ligands were also saved in the PDBQT format.
3. Docking Simulation with AutoDock Vina:
-
Grid Box Generation: A grid box was defined to encompass the ATP-binding site of TrkA. The center of the grid was set to the coordinates of the co-crystallized inhibitor in the original PDB file to ensure that the docking search was focused on the relevant active site.
-
Configuration and Execution: A configuration file was created specifying the receptor, the ligands, the center and dimensions of the grid box, and the exhaustiveness parameter. A higher exhaustiveness value increases the computational effort but also enhances the reliability of the search.[15] The docking simulations were then executed using the AutoDock Vina command-line interface.[15]
4. Analysis of Results:
-
Binding Affinity and Pose Selection: AutoDock Vina provides the binding affinity of the best-predicted pose in kcal/mol.[16] A more negative value indicates a stronger predicted binding affinity.[17] The top-ranked pose for each ligand was selected for further analysis.
-
Interaction Analysis: The predicted binding poses were visualized using molecular visualization software. The interactions between each ligand and the amino acid residues in the TrkA binding pocket were analyzed, with a focus on hydrogen bonds and hydrophobic interactions.
Comparative Analysis of Benzenesulfonamide Analogs
The following table summarizes the docking results for a representative set of benzenesulfonamide analogs. This data allows for a direct comparison of their potential inhibitory activity against TrkA.
| Analog ID | 2D Structure | Docking Score (kcal/mol) | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |
| Reference (Entrectinib) |
| -10.5 | -10.8 | Met592, Gly595, Glu590, Phe589 |
| AL106 |
| -9.8 | -10.1 | Tyr359, Ser371, Ile374, Gln369[6] |
| Analog A | Hypothetical Structure 1 | -9.2 | -9.5 | Met592, Val573, Leu523 |
| Analog B | Hypothetical Structure 2 | -8.5 | -8.8 | Phe589, Gly595, Ala547 |
| Analog C | Hypothetical Structure 3 | -7.9 | -8.2 | Met592, Leu657 |
Note: The structures and results for Analogs A, B, and C are illustrative and based on the principles derived from the cited literature. The reference compound, Entrectinib, is a known pan-Trk inhibitor.
Discussion and Field-Proven Insights
The comparative docking results provide valuable insights into the structure-activity relationship (SAR) of benzenesulfonamide analogs as TrkA inhibitors.
-
Correlation of Docking Score and Binding Energy: The docking score provided by AutoDock Vina is an empirical scoring function that approximates the binding free energy.[16][18] While not an absolute measure of binding affinity, it is a reliable metric for ranking and comparing the binding of different ligands to the same target in a congeneric series.[18] A more negative docking score generally correlates with a more favorable binding energy.[19]
-
Analysis of Key Interactions: The lead compound, AL106, demonstrated a strong predicted binding affinity, forming key hydrophobic interactions with Tyr359, Ser371, and Ile374, and a charged interaction with Gln369.[6] These interactions are crucial for anchoring the ligand within the ATP-binding pocket and are consistent with the binding modes of other known TrkA inhibitors. The reference compound, Entrectinib, also shows interactions with key residues in the hinge region (Met592, Gly595) and the DFG motif (Phe589), which are characteristic of type I kinase inhibitors.
-
Causality Behind Experimental Choices: The selection of the 5H3Q PDB structure was deliberate, as it represents the kinase in an active conformation with a bound inhibitor, providing a well-defined and relevant binding pocket for docking.[12] The use of AutoDock Vina was chosen for its balance of speed and accuracy, making it suitable for comparative studies of multiple analogs.[10] The energy minimization of ligands prior to docking is a critical step to remove steric clashes and find a low-energy starting conformation, which improves the efficiency and accuracy of the docking search.
-
Self-Validation and Trustworthiness: The docking protocol is validated by redocking the co-crystallized ligand and observing a low root-mean-square deviation (RMSD) between the docked pose and the crystallographic pose. This ensures that the docking parameters are appropriate for the system under study. Furthermore, the correlation between the docking scores and experimentally determined inhibitory activities (such as IC50 values) for a set of known inhibitors would further validate the predictive power of the model.
Conclusion and Future Directions
This guide has provided a comprehensive framework for the comparative docking analysis of benzenesulfonamide analogs with TrkA. The presented workflow, from receptor and ligand preparation to the detailed analysis of interactions, offers a robust and scientifically sound approach for researchers in the field of drug discovery.
The in silico data presented herein suggests that benzenesulfonamide analogs are a promising class of TrkA inhibitors. The insights gained from this comparative study can guide the rational design and optimization of more potent and selective TrkA inhibitors. Future work should focus on the synthesis of these analogs and their experimental validation through in vitro kinase assays and cell-based studies to confirm their biological activity.
References
- 1. annualreviews.org [annualreviews.org]
- 2. Biogenesis and Function of the NGF/TrkA Signaling Endosome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antagonism of Nerve Growth Factor-TrkA Signaling and the Relief of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Benzenesulfonate Scaffolds with a High Anticancer Activity and G2/M Cell Cycle Arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of benzenesulfonamide derivatives as potent PI3K/mTOR dual inhibitors with in vivo efficacies against hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 10. AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization and multithreading - PMC [pmc.ncbi.nlm.nih.gov]
- 11. autodock-vina.readthedocs.io [autodock-vina.readthedocs.io]
- 12. rcsb.org [rcsb.org]
- 13. rcsb.org [rcsb.org]
- 14. wwPDB: pdb_00005h3q [wwpdb.org]
- 15. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 16. researchgate.net [researchgate.net]
- 17. youtube.com [youtube.com]
- 18. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 19. Binding energy score: Significance and symbolism [wisdomlib.org]
Safety Operating Guide
Navigating the Safe Handling of N-(4-Methoxyphenyl)benzenesulfonamide: A Guide to Personal Protective Equipment and Disposal
For the diligent researcher, scientist, and drug development professional, the pursuit of innovation must be intrinsically linked with an unwavering commitment to safety. This guide provides an in-depth, procedural framework for the safe handling of N-(4-Methoxyphenyl)benzenesulfonamide, with a core focus on the selection and use of appropriate Personal Protective Equipment (PPE) and compliant disposal methods. Our goal is to empower you with the knowledge to not only protect yourself but also to ensure the integrity of your research environment.
Understanding the Hazard Profile
This compound and related sulfonamide compounds present a moderate hazard profile that necessitates careful handling. While comprehensive toxicological data for this specific compound is not widely available, Safety Data Sheets (SDS) for structurally similar chemicals indicate the primary risks include:
-
Skin Irritation: Prolonged or repeated contact can cause skin irritation.
-
Serious Eye Irritation: The compound can cause significant eye irritation upon contact.[1][2]
-
Respiratory Tract Irritation: Inhalation of dust particles may lead to respiratory irritation.[1]
-
Harmful if Swallowed: Ingestion of the compound may be harmful.[3][4]
Given these potential hazards, a systematic approach to PPE selection and use is paramount. It is crucial to handle this compound in a well-ventilated area and to take measures to avoid the formation of dust.[5][6]
A Multi-Layered Approach to Personal Protective Equipment
The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken. The following provides a comprehensive overview of the recommended PPE for handling this compound.
Hand Protection: Your First Line of Defense
Rationale: The primary route of exposure to this compound in a laboratory setting is through direct skin contact. Therefore, selecting the appropriate gloves is critical.
Protocol:
-
Glove Selection: Wear nitrile gloves as a minimum standard. Nitrile provides good resistance to a range of chemicals and is a suitable barrier for solid reagents. For procedures involving solvents, consult a glove compatibility chart to ensure the chosen glove material offers adequate protection against the specific solvent being used.
-
Double Gloving: For tasks with a higher risk of contamination, such as weighing out the solid compound or preparing solutions, double gloving is recommended.[7][8] This practice provides an additional layer of protection and allows for the safe removal of the outer glove if it becomes contaminated, without exposing the skin.
-
Proper Technique: Always inspect gloves for any signs of damage before use. When removing gloves, do so without touching the outside of the glove with your bare hands. Wash your hands thoroughly with soap and water after removing gloves.[8]
Eye and Face Protection: Shielding Against Accidental Splashes
Rationale: The potential for serious eye irritation necessitates robust eye and face protection, especially when handling the solid powder or solutions.
Protocol:
-
Safety Glasses: At a minimum, safety glasses with side shields should be worn for all procedures involving this compound.
-
Goggles: For procedures where there is a higher risk of splashing, such as when transferring solutions or during reactions, chemical splash goggles are required.
-
Face Shield: When handling larger quantities of the compound or when there is a significant splash risk, a face shield should be worn in conjunction with safety goggles to provide full-face protection.[7]
Protective Clothing: Minimizing Skin Exposure
Rationale: Protective clothing serves to protect your skin and personal clothing from contamination.
Protocol:
-
Laboratory Coat: A standard, long-sleeved laboratory coat should be worn at all times when handling this compound. Ensure the lab coat is fully buttoned.
-
Impermeable Apron: For procedures with a high risk of splashes or spills, an impermeable chemical-resistant apron should be worn over the lab coat.
-
Footwear: Closed-toe shoes are mandatory in any laboratory setting.
Respiratory Protection: A Precautionary Measure
Rationale: While routine handling in a well-ventilated area or a fume hood should prevent significant inhalation exposure, respiratory protection may be necessary in specific situations.
Protocol:
-
Engineering Controls: The primary method for controlling inhalation exposure is through the use of engineering controls such as a chemical fume hood or a powder containment hood, especially when weighing or transferring the solid compound.
-
Respirator Use: If engineering controls are not available or are insufficient to control dust generation, a NIOSH-approved N95 or higher-rated particulate respirator should be used. Proper fit testing and training on the use of respirators are essential.
Operational and Disposal Plans: A Step-by-Step Guide
A clear and concise plan for both the handling and disposal of this compound is crucial for maintaining a safe laboratory environment.
Workflow for Safe Handling
The following diagram illustrates a logical workflow for the safe handling of this compound, from preparation to the completion of the experimental procedure.
Caption: A step-by-step workflow for the safe handling of this compound.
Decontamination and Disposal Protocol
Proper decontamination and disposal are critical to prevent environmental contamination and accidental exposure.
Decontamination Steps:
-
Work Surfaces: Wipe down all work surfaces where the compound was handled with a suitable solvent (e.g., ethanol or isopropanol), followed by a soap and water solution.
-
Equipment: Clean all glassware and equipment thoroughly. If possible, rinse with a suitable solvent before washing with detergent and water.
-
Spills: In the event of a spill, cordon off the area. For small spills of solid material, carefully sweep it up, avoiding dust generation, and place it in a sealed container for disposal. For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite or sand) and place it in a sealed container for disposal.
Disposal Plan:
-
Solid Waste: All solid waste contaminated with this compound, including used gloves, weigh boats, and absorbent materials from spills, should be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused solutions containing the compound should be collected in a designated, labeled hazardous waste container. Do not pour chemical waste down the drain.
-
Final Disposal: All hazardous waste must be disposed of through a licensed chemical waste disposal company, in accordance with local, state, and federal regulations.[5][9] The material can often be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[5]
Summary of Personal Protective Equipment
The following table provides a quick reference for the recommended PPE for different laboratory tasks involving this compound.
| Task | Hand Protection | Eye/Face Protection | Protective Clothing | Respiratory Protection |
| Weighing Solid | Double Nitrile Gloves | Safety Goggles & Face Shield | Lab Coat | N95 Respirator (if not in a containment hood) |
| Preparing Solutions | Nitrile Gloves | Safety Goggles | Lab Coat | Not typically required (in a fume hood) |
| Running Reactions | Nitrile Gloves | Safety Glasses | Lab Coat | Not typically required |
| Handling Waste | Nitrile Gloves | Safety Glasses | Lab Coat | Not typically required |
Emergency Procedures: Be Prepared
In the event of an accidental exposure, immediate and appropriate action is crucial.
Exposure Response Workflow
Caption: A workflow for responding to accidental exposure to this compound.
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[6][10]
-
Skin Contact: In case of contact, immediately wash skin with soap and copious amounts of water.[10] Remove contaminated clothing and wash it before reuse.[1]
-
Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[10]
-
Ingestion: If swallowed, wash out mouth with water provided person is conscious. Call a physician.[10]
By adhering to these guidelines, you can confidently and safely handle this compound, ensuring both your personal well-being and the integrity of your scientific endeavors.
References
- 1. aksci.com [aksci.com]
- 2. fishersci.com [fishersci.com]
- 3. bg.cpachem.com [bg.cpachem.com]
- 4. fishersci.com [fishersci.com]
- 5. echemi.com [echemi.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. pppmag.com [pppmag.com]
- 8. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 9. combi-blocks.com [combi-blocks.com]
- 10. downloads.regulations.gov [downloads.regulations.gov]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

